Product packaging for 3,4-Dichloro-2-iodophenol(Cat. No.:)

3,4-Dichloro-2-iodophenol

Cat. No.: B15373386
M. Wt: 288.89 g/mol
InChI Key: KZVZAFIOODYVEX-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-iodophenol (CAS 186395-07-3) is an advanced halogenated phenolic compound with the molecular formula C6H3Cl2IO and a molecular weight of 288.89 g/mol . This structure makes it a highly versatile and valuable intermediate in various research fields, particularly in organic and medicinal chemistry. Its primary research value lies in its role as a multi-functional building block for the synthesis of more complex organic molecules and potential active pharmaceutical ingredients (APIs). The presence of phenol, chlorine, and iodine substituents on the aromatic ring allows for selective and sequential functionalization through metal-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira reactions) and nucleophilic substitutions. This enables researchers to systematically construct complex molecular architectures, including pharmaceutical candidates, agrochemicals, and functional materials. As a fine chemical, it is offered with detailed quality control and is intended for research and development purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All handling and storage should be performed by qualified professionals in a laboratory setting. For specific storage conditions, handling procedures, and safety information, please consult the relevant Material Safety Data Sheet (MSDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2IO B15373386 3,4-Dichloro-2-iodophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl2IO

Molecular Weight

288.89 g/mol

IUPAC Name

3,4-dichloro-2-iodophenol

InChI

InChI=1S/C6H3Cl2IO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H

InChI Key

KZVZAFIOODYVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)I)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

3,4-Dichloro-2-iodophenol (CAS: 186395-07-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3,4-Dichloro-2-iodophenol (CAS: 186395-07-3), a halogenated phenol of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information, including spectral data from patent literature, and provides predicted physicochemical properties and a detailed, plausible experimental protocol for its synthesis based on established chemical principles. Furthermore, this guide explores the potential role of this compound as a key intermediate in the synthesis of selective Kv1.3 potassium channel blockers, offering insights into its relevance in the development of novel therapeutics for autoimmune diseases and other channelopathies.

Physicochemical and Spectral Properties

Quantitative data for this compound is not extensively reported. The following tables summarize available and predicted data to offer a comprehensive profile of the compound.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 186395-07-3Public Record
Molecular Formula C₆H₃Cl₂IOCalculated
Molecular Weight 288.90 g/mol Calculated
Appearance Yellow oil[1]
Boiling Point Predicted: 285.4 ± 40.0 °C at 760 mmHgComputational Prediction
Density Predicted: 2.13 ± 0.1 g/cm³Computational Prediction
Refractive Index Predicted: 1.67 ± 0.02Computational Prediction
Solubility Insoluble in water; soluble in organic solvents like chloroform and methanol.General knowledge of halophenols
Table 2: Spectral Data
Spectrum TypeDataSource
¹H NMR (400 MHz, CDCl₃) δ 7.36 (d, J = 8.8 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 6.09 (s, 1H)[1]
Mass Spectrometry (Predicted) The mass spectrum is expected to show a molecular ion peak (M+) at m/z 288, with characteristic isotopic patterns for two chlorine atoms (M+2, M+4). Common fragmentation pathways for halogenated phenols include the loss of CO, CHO, I, and HI.General knowledge of halophenol mass spectrometry
Infrared (IR) Spectroscopy (Predicted) Expected characteristic peaks: O-H stretch (~3300-3500 cm⁻¹, broad), C-O stretch (~1200-1260 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), and C-I stretch (~500-600 cm⁻¹).General knowledge of phenol IR spectra

Experimental Protocols

Synthesis of this compound

While a detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible method can be derived from the brief description in patent literature and general knowledge of electrophilic aromatic substitution reactions, specifically the iodination of phenols. The following protocol is a detailed, hypothetical procedure.

Principle: The synthesis involves the direct iodination of 3,4-dichlorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (iodine) to the ortho and para positions. As the para position is blocked by a chlorine atom, iodination is expected to occur at the available ortho position (C2).

Materials:

  • 3,4-Dichlorophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dichlorophenol (1 equivalent) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. To this solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 3,4-Dichlorophenol in Acetonitrile add_nis Add N-Iodosuccinimide at 0 °C dissolve->add_nis add_tfa Add Trifluoroacetic Acid (catalyst) add_nis->add_tfa stir Stir and monitor by TLC add_tfa->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product product chromatography->product This compound

Caption: Synthesis workflow for this compound.

Role in Drug Development: Kv1.3 Potassium Channel Blockers

This compound has been identified as a key intermediate in the synthesis of selective blockers of the Kv1.3 voltage-gated potassium channel. These channels are predominantly expressed on the plasma membrane of T-lymphocytes and are crucial for regulating T-cell activation and proliferation.

The Kv1.3 Signaling Pathway in T-Cell Activation

The activation of T-cells is a critical event in the adaptive immune response. Upon antigen presentation, a signaling cascade is initiated, leading to the opening of Ca²⁺ release-activated Ca²⁺ (CRAC) channels and an influx of calcium ions. This sustained increase in intracellular calcium is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn promotes the expression of genes required for T-cell proliferation and cytokine production.

The Kv1.3 channel plays a vital role in maintaining the negative membrane potential required for this sustained calcium influx. By extruding potassium ions, Kv1.3 hyperpolarizes the cell membrane, providing the electrochemical driving force for calcium entry through CRAC channels.

Signaling Pathway Diagram:

G TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release CRAC CRAC Channel Ca_release->CRAC activates Ca_influx Ca²⁺ Influx CRAC->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Gene_expression Gene Expression (Proliferation, Cytokines) NFAT->Gene_expression Kv13 Kv1.3 Channel K_efflux K⁺ Efflux Kv13->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_influx maintains driving force for

Caption: Simplified Kv1.3 signaling pathway in T-cell activation.

Therapeutic Potential of Kv1.3 Blockers

Given the critical role of Kv1.3 in T-cell activation, selective blockers of this channel are being investigated as potential therapeutics for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. By inhibiting Kv1.3, these compounds can suppress the aberrant T-cell responses that drive these conditions, without causing broad immunosuppression. The use of this compound as a building block for these inhibitors highlights its importance in medicinal chemistry.

Safety and Handling

As with all halogenated phenols, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, related compounds are known to be harmful if swallowed, and can cause skin and eye irritation.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. The data presented in this guide, including its known ¹H NMR spectrum, predicted physicochemical properties, and a detailed hypothetical synthesis protocol, provides a solid foundation for researchers working with this compound. Its role as a precursor to selective Kv1.3 potassium channel blockers underscores its significance in the ongoing development of novel immunomodulatory therapies. Further experimental investigation into the properties and reactivity of this compound is warranted to fully realize its potential in synthetic and medicinal chemistry.

References

physical and chemical properties of 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and potential biological significance of 3,4-dichloro-2-iodophenol, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a halogenated aromatic compound. Its structure consists of a phenol ring substituted with two chlorine atoms at positions 3 and 4, and an iodine atom at position 2.

Table 1: Estimated Physical and Chemical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₆H₃Cl₂IO-
Molecular Weight 288.90 g/mol -
Appearance Predicted to be a solid at room temperature.Based on similar polychlorinated and iodinated phenols which are typically solids.
Melting Point Estimated in the range of 70-100 °C.Interpolated from the melting points of 3,4-dichlorophenol (65-68 °C), 2-iodophenol (40-43 °C), and 2,6-dichloro-4-iodophenol (91-92 °C).[1]
Boiling Point Predicted to be >250 °C at atmospheric pressure.Extrapolated from the boiling points of 3,4-dichlorophenol (253 °C) and other halogenated phenols.
pKa Estimated to be in the range of 7-8.The presence of electron-withdrawing halogens will increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10), similar to other dichlorophenols.
Solubility Predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, ether, and chlorinated solvents.Based on the general solubility of halogenated phenols.
LogP Estimated to be > 3.5.The addition of an iodine atom to dichlorophenol is expected to significantly increase its lipophilicity.

Proposed Synthesis

A plausible synthetic route for this compound is the direct electrophilic iodination of 3,4-dichlorophenol. The hydroxyl group is a strong activating group, directing ortho- and para-substitution. Since the para-position (position 4 relative to the hydroxyl group, which is position 1) is already chlorinated, the incoming electrophile will be directed to the ortho-positions (2 and 6). Position 2 is sterically less hindered than position 6, which is flanked by a chlorine atom.

Experimental Protocol: Iodination of 3,4-Dichlorophenol

This protocol is a general method adapted from procedures for the iodination of other substituted phenols.

Materials:

  • 3,4-Dichlorophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 3,4-dichlorophenol (1 equivalent) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Diagram 1: Proposed Synthesis Workflow for this compound

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification 3_4_Dichlorophenol 3,4-Dichlorophenol in Acetonitrile Stirring Stir at RT 3_4_Dichlorophenol->Stirring NIS N-Iodosuccinimide NIS->Stirring Evaporation1 Remove Acetonitrile Stirring->Evaporation1 Reaction Completion (TLC) Extraction Dissolve in DCM Wash with Na₂S₂O₃ and Brine Evaporation1->Extraction Drying Dry over MgSO₄ Extraction->Drying Evaporation2 Concentrate Drying->Evaporation2 Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) Evaporation2->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: A proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Features for this compound

TechniquePredicted Features
¹H NMR - A broad singlet for the phenolic proton (-OH), with its chemical shift dependent on the solvent and concentration. - Two doublets in the aromatic region, corresponding to the two aromatic protons. The proton at position 5 will likely be a doublet, and the proton at position 6 will be a doublet, with a small coupling constant between them.
¹³C NMR - Six distinct signals in the aromatic region. - The carbon bearing the hydroxyl group (C1) will be in the range of 150-160 ppm. - The carbon bearing the iodine (C2) will be significantly shifted upfield compared to an unsubstituted carbon, likely in the range of 85-95 ppm. - The carbons bearing the chlorine atoms (C3 and C4) will be in the range of 120-135 ppm. - The remaining two carbons (C5 and C6) will be in the aromatic region.
IR Spectroscopy - A broad O-H stretching band around 3200-3600 cm⁻¹. - C-O stretching band around 1200-1260 cm⁻¹. - C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. - C-Cl stretching bands in the 600-800 cm⁻¹ region. - C-I stretching band, which is typically weak and found at lower wavenumbers (<600 cm⁻¹).
Mass Spectrometry - A prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). - Fragmentation may involve the loss of iodine, chlorine, and the hydroxyl group.

Potential Biological Activity and Toxicology

Direct studies on the biological activity of this compound are not available. However, based on the known toxicology of related compounds, some predictions can be made.

  • Toxicity: Chlorophenols and iodophenols are generally considered to be toxic.[2][3] They can act as uncouplers of oxidative phosphorylation and may have effects on the liver and nervous system.[4] The presence of multiple halogen substituents is likely to enhance the toxicity and persistence of the compound in the environment.

  • Antimicrobial Activity: Many halogenated phenols exhibit antimicrobial properties. It is plausible that this compound could have antibacterial or antifungal activity.

  • Drug Development: Halogenated phenols are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[5] The specific substitution pattern of this compound could make it a useful building block in medicinal chemistry.

Given the predicted toxicological profile, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Conclusion

While specific experimental data on this compound is lacking, this guide provides a scientifically grounded prediction of its properties, a viable synthetic approach, and an overview of its potential biological relevance based on the known characteristics of analogous compounds. Further experimental investigation is necessary to validate these predictions and fully characterize this compound for its potential applications in research and development.

References

3,4-Dichloro-2-iodophenol molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,4-Dichloro-2-iodophenol

This guide provides comprehensive information on the molecular properties, analytical methodologies, and a representative synthetic workflow for this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

The chemical structure of this compound consists of a phenol ring substituted with two chlorine atoms at the 3rd and 4th positions and an iodine atom at the 2nd position. Based on this structure, the molecular formula and weight have been determined.

PropertyValue
Molecular FormulaC₆H₃Cl₂IO
Molecular Weight288.9 g/mol

Representative Experimental Protocols

Synthesis of Halogenated Phenols

A common method for the synthesis of iodophenols involves the diazotization of the corresponding aminophenol. For instance, 4-iodophenol can be prepared from 4-aminophenol via a diazonium salt[1]. Another approach involves the direct iodination of a phenol derivative. For example, o-iodophenol can be synthesized from an alcoholic solution of phenol and iodine in the presence of mercuric oxide[2]. The synthesis of 2-iodophenol has also been achieved by reacting phenol with iodine and hydrogen peroxide in water[3].

A plausible synthetic route for this compound could involve the direct iodination of 3,4-Dichlorophenol. The reaction conditions would need to be optimized to favor iodination at the 2-position.

General Iodination Protocol:

  • Dissolve the starting phenol (e.g., 3,4-Dichlorophenol) in a suitable solvent.

  • Add the iodinating agent (e.g., iodine monochloride, N-iodosuccinimide, or iodine with an oxidizing agent) to the solution.

  • Stir the reaction mixture at a controlled temperature for a specified duration.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform a work-up to isolate the crude product. This typically involves extraction with an organic solvent and washing with aqueous solutions to remove unreacted reagents and byproducts[3].

  • Purify the crude product using techniques like column chromatography or recrystallization to obtain the pure this compound[3].

Analytical Methods for Halogenated Phenols

The analysis of halogenated phenols is crucial for identification, quantification, and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

HPLC Analysis:

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase[4].

  • Instrumentation: A liquid chromatograph equipped with a UV diode array detector is typically used[4].

  • Procedure:

    • Prepare standard solutions of the analyte at known concentrations.

    • Inject the standards and the sample solution into the HPLC system.

    • Elute the compounds using a suitable mobile phase gradient.

    • Detect the compounds based on their UV absorbance at a specific wavelength (e.g., 254 nm)[4].

    • Quantify the analyte by comparing its peak area to the calibration curve generated from the standards.

GC-MS Analysis:

  • Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase, and the MS detector identifies and quantifies them based on their mass-to-charge ratio[5].

  • Procedure:

    • For less volatile phenols, derivatization may be necessary to increase their volatility[5].

    • Inject the sample into the GC, where it is vaporized and carried through a capillary column by an inert gas.

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectrum provides a unique fingerprint for compound identification.

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a halogenated phenol, which can be adapted for this compound.

Synthesis_Workflow Start Starting Material (3,4-Dichlorophenol) Reaction Iodination Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (HPLC, GC-MS) Purification->Analysis Product Pure Product (this compound) Analysis->Product

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to Dichloro-iodophenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Synthesis, Properties, and Potential Biological Significance of Dichloro-iodophenols, with a Focus on 2,6-Dichloro-4-iodophenol as a Case Study.

Introduction

The IUPAC name 3,4-Dichloro-2-iodophenol describes a specific isomer of a halogenated phenol. According to the standard rules of chemical nomenclature, the hydroxyl group is at position 1 of the phenol ring, and the substituents are placed accordingly. While the name is structurally unambiguous, a thorough review of scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular isomer. It is not listed in major chemical catalogs, and its synthesis and properties are not well-documented.

This guide will, therefore, provide a comprehensive overview of a closely related and well-characterized isomer, 2,6-Dichloro-4-iodophenol , as a representative example of a dichloro-iodinated phenol. This technical paper will delve into its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological activities of this class of compounds, which are of interest to researchers in medicinal chemistry and drug development.

Chemical Properties and Data

The physicochemical properties of 2,6-Dichloro-4-iodophenol (CAS No: 34074-22-1) are summarized in the table below. This data is essential for its application in experimental research and as a building block in organic synthesis.

PropertyValueReference
IUPAC Name 2,6-dichloro-4-iodophenol[1]
CAS Number 34074-22-1[1]
Molecular Formula C₆H₃Cl₂IO[1]
Molecular Weight 288.9 g/mol [1]
Physical Form Solid[2]
Melting Point 91-92 °C[3]
Boiling Point 278.2 ± 40.0 °C at 760 mmHg[3]
Purity Typically ≥95%[1]
Storage 2-8°C, protect from light[2]

Experimental Protocols

Synthesis of 2,6-Dichloro-4-iodophenol

A common method for the synthesis of 2,6-Dichloro-4-iodophenol is the electrophilic iodination of 2,6-dichlorophenol using N-iodosuccinimide (NIS) as the iodinating agent.[3]

Materials:

  • 2,6-dichlorophenol

  • N-iodosuccinimide (NIS)

  • Methanol

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichlorophenol (1.00 equivalent) in methanol.

  • Add N-iodosuccinimide (2.00 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated saline solution (3 times).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography, using petroleum ether as the eluent, to yield 2,6-dichloro-4-iodophenol as a yellow solid.[3]

Characterization: The structure and purity of the synthesized 2,6-dichloro-4-iodophenol can be confirmed by spectroscopic methods. For instance, the 1H-NMR spectrum in CDCl₃ is expected to show a singlet for the phenolic proton and a singlet for the two aromatic protons.[3]

Visualizations

Proposed Synthetic Workflow for this compound

While not explicitly documented, a plausible synthetic route to the titular this compound would involve the regioselective iodination of 3,4-dichlorophenol. The following diagram illustrates a generalized workflow for such a synthesis.

G Proposed Synthetic Workflow for this compound start Start: 3,4-Dichlorophenol reaction Electrophilic Iodination (e.g., I₂, NIS, or ICl) start->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Proposed synthesis of this compound.

Potential Biological Signaling Pathway

Halogenated phenols have been investigated for a variety of biological activities, including antimicrobial, antioxidant, and anticancer effects.[4][5] A potential mechanism of action for a cytotoxic halogenated phenol could involve the induction of apoptosis through the activation of caspase signaling pathways.

G Hypothetical Apoptotic Pathway compound Dichloro-iodophenol cell_stress Cellular Stress compound->cell_stress pro_caspase Pro-caspase-3 cell_stress->pro_caspase active_caspase Active Caspase-3 pro_caspase->active_caspase Activation apoptosis Apoptosis active_caspase->apoptosis Execution

Caption: Hypothetical apoptotic signaling pathway.

Discussion of Biological Activity

The biological action of chlorophenols is known to increase with the degree of chlorination, often shifting from a convulsant action to effects characteristic of metabolic uncouplers, similar to dinitrophenol.[6] The introduction of an iodine atom to the dichlorophenol scaffold can further modulate this activity. Halogenated marine natural products, including bromophenols and other iodinated compounds, have demonstrated a wide range of potent biological effects such as antibacterial, antifungal, antiviral, and antitumor activities.[4]

The presence of halogen substituents can enhance the lipophilicity of the phenol, potentially improving its ability to cross cell membranes. Furthermore, the iodine atom in dichloro-iodophenols can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. These features make this class of compounds interesting candidates for further investigation in drug discovery programs.

Conclusion

References

SMILES and InChIKey for 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the chemical identifiers for 3,4-Dichloro-2-iodophenol reveals a notable scarcity of information in prominent chemical databases. Extensive searches for this specific isomer did not yield established SMILES and InChIKey codes, suggesting it is a compound that is not widely synthesized or characterized.

In contrast, significant data is available for related isomers, particularly 2,4-Dichloro-6-iodophenol and 4-Chloro-2-iodophenol. For researchers, scientists, and drug development professionals interested in the broader class of chlorinated and iodinated phenols, the data presented for these isomers may offer valuable insights.

Alternative Isomer: 2,4-Dichloro-6-iodophenol

This section provides a detailed overview of the available data for the alternative isomer, 2,4-Dichloro-6-iodophenol.

Chemical Identification and Properties

A summary of the key chemical identifiers and computed properties for 2,4-Dichloro-6-iodophenol is presented in Table 1.

PropertyValueSource
IUPAC Name 2,4-dichloro-6-iodophenolPubChem[1]
SMILES C1=C(C=C(C(=C1Cl)O)I)ClPubChem[1]
InChIKey UMDKVOOEGYNMEB-UHFFFAOYSA-NPubChem[1]
Molecular Formula C6H3Cl2IOPubChem[1]
Molecular Weight 288.89 g/mol PubChem[1]
XLogP3 3.3PubChem[1]
Experimental Protocols

While specific experimental protocols for this compound are not available, methods for the synthesis of related iodophenols can provide a foundational understanding for potential synthetic routes.

General Synthesis of Iodophenols:

A common method for the synthesis of iodophenols involves the diazotization of aminophenols followed by a Sandmeyer-type reaction with potassium iodide. For example, the synthesis of p-iodophenol is achieved by dissolving p-aminophenol in a mixture of ice, water, and sulfuric acid. A solution of sodium nitrite is then added to form the diazonium salt. This solution is subsequently poured into a solution of potassium iodide, and upon gentle warming, the iodophenol is formed and can be extracted.[2]

Another approach involves the direct iodination of phenols using iodine and an oxidizing agent. For instance, the synthesis of 2-iodophenol can be achieved by reacting phenol with iodine and hydrogen peroxide in water.[3]

A general logical workflow for the synthesis of an iodophenol via diazotization is depicted below.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_products Products Aminophenol Aminophenol Diazotization Diazotization Aminophenol->Diazotization Sulfuric_Acid Sulfuric_Acid Sulfuric_Acid->Diazotization Sodium_Nitrite Sodium_Nitrite Sodium_Nitrite->Diazotization Potassium_Iodide Potassium_Iodide Iodination Iodination Potassium_Iodide->Iodination Diazotization->Iodination Extraction Extraction Iodination->Extraction Purification Purification Extraction->Purification Iodophenol Iodophenol Purification->Iodophenol

General synthesis workflow for iodophenols.
Biological Activity

The biological activities of halogenated phenols are of significant interest to researchers in drug development. While no specific signaling pathways involving this compound have been documented, studies on related compounds provide insights into their potential biological roles.

Halophenols have been investigated for a range of biological activities, including their potential as protein tyrosine kinase (PTK) inhibitors and their ability to inhibit vascular smooth muscle cell (VSMC) proliferation.[4] Some marine-derived phenolic compounds, including bromophenols, have demonstrated potent anticancer activities.[5] The introduction of halogen atoms, such as iodine, can influence the biological properties of phenolic compounds.

The general mechanism of action for many phenolic compounds involves their antioxidant properties and their ability to interact with various cellular signaling pathways. A simplified diagram illustrating the potential interaction of a hypothetical bioactive phenol with a generic signaling pathway is shown below.

Signaling_Pathway Bioactive_Phenol Bioactive_Phenol Receptor Receptor Bioactive_Phenol->Receptor Binds to Kinase_Cascade Kinase_Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces

Generic signaling pathway for a bioactive phenol.

References

Potential Research Areas for Halogenated Phenols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halogenated phenols, organic compounds featuring one or more halogen atoms on a phenol ring, are a versatile class of molecules with significant potential in drug discovery and development. Their unique physicochemical properties, imparted by the presence of halogens, lead to a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of promising research avenues for halogenated phenols, focusing on their antimicrobial and enzyme-inhibitory properties. It is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents. This document outlines key research areas, presents quantitative biological data, details relevant experimental protocols, and visualizes important pathways and workflows.

Antimicrobial Activity of Halogenated Phenols

A significant body of research highlights the potent antimicrobial effects of halogenated phenols against a range of pathogens, including antibiotic-resistant strains.[3] This makes them a compelling area of investigation in the search for new anti-infective agents.

Antibacterial and Antibiofilm Potential

Halogenated phenols have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[3] Of particular interest is their ability to inhibit biofilm formation, a key virulence factor contributing to persistent infections and antibiotic resistance.

Table 1: Antibacterial and Antibiofilm Activity of Selected Halogenated Phenols

CompoundTarget OrganismActivity TypeMIC (µg/mL)Reference
2,4,6-TriiodophenolStaphylococcus aureusBiofilm Inhibition5[4]
2,4,6-TriiodophenolMethicillin-resistant S. aureus (MRSA) MW2Biofilm Inhibition-[4]
2,4,6-TriiodophenolVibrio parahaemolyticusBiofilm Inhibition-[4]
2,4,6-TriiodophenolUropathogenic Escherichia coli (UPEC)Biofilm Inhibition-[4]
LaurinterolMethicillin-resistant S. aureus (MRSA)Bactericidal3.13[3]
AllolaurinterolMethicillin-resistant S. aureus (MRSA)Bactericidal3.13[3]
LaurinterolVancomycin-susceptible EnterococcusBactericidal3.13[3]
AllolaurinterolVancomycin-susceptible EnterococcusBactericidal6.25[3]
Antifungal Activity

Certain halogenated phenols also exhibit promising antifungal properties. For instance, brominated phenols derived from marine organisms have shown activity against clinically relevant fungi like Candida albicans. Further exploration of diverse halogenation patterns and phenol scaffolds could lead to the discovery of novel antifungal agents.

Enzyme Inhibition by Halogenated Phenols

The ability of halogenated phenols to interact with and inhibit the activity of various enzymes makes them attractive candidates for the development of targeted therapeutics.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Halogenated phenols have been investigated as tyrosinase inhibitors. The specific halogen, its position on the phenol ring, and the overall structure of the molecule influence the inhibitory potency.

Alkaline Phosphatase Inhibition

Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their dysregulation is associated with several diseases. Some halogenated compounds have shown inhibitory activity against these enzymes, suggesting a potential therapeutic application.

Table 2: Enzyme Inhibition Data for Selected Halogenated Phenols

CompoundEnzyme TargetInhibition TypeIC50Reference
p-BromophenolAlkaline Phosphatase--[5]
Halogenated Pyrazolo-oxothiazolidinesCalf Intestinal Alkaline PhosphataseNon-competitive0.045–2.987 µM[6]

Note: More quantitative data on the inhibition of various enzymes by a wider range of halogenated phenols is a key area for future research.

Signaling Pathway Modulation: The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Dysregulation of the MAPK pathway is implicated in various diseases, most notably cancer. Polyphenolic compounds have been shown to modulate this pathway, making halogenated phenols intriguing candidates for investigation as potential cancer therapeutics.[7]

MAPK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response Regulates halogenated_phenol Halogenated Phenol (Potential Inhibitor) halogenated_phenol->raf Inhibits? halogenated_phenol->mek Inhibits? halogenated_phenol->erk Inhibits?

Caption: MAPK Signaling Pathway and Potential Inhibition by Halogenated Phenols.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of halogenated phenols.

Synthesis of a Representative Halogenated Phenol: p-Bromophenol

This protocol is adapted from a standard organic synthesis procedure.[4]

Materials:

  • Phenol

  • Carbon disulfide

  • Bromine

  • 5 L round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Calcium chloride tube

  • Ice bath

  • Distillation apparatus

  • Claisen flask

Procedure:

  • Dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide in a 5 L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel.

  • Attach a calcium chloride tube to the top of the condenser and lead a tube from it to a beaker containing ice and water to absorb the evolved hydrogen bromide.

  • Place a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide in the separatory funnel.

  • Cool the reaction flask to below 5°C using an ice-salt bath.

  • Start stirring and add the bromine solution dropwise over approximately two hours, maintaining the temperature below 5°C.

  • After the addition is complete, disconnect the flask and set up for downward distillation.

  • Distill off the carbon disulfide.

  • Slowly distill the residual liquid under reduced pressure using a good fractionating column and a modified Claisen flask to prevent contamination of the distillate.

  • Collect the p-bromophenol fraction boiling at 145–150°C / 25–30 mm Hg.

Determination of Antibacterial Activity: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth)

  • Halogenated phenol stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile broth

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the halogenated phenol stock solution in sterile broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the halogenated phenol that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.

Enzyme Inhibition Assay: Tyrosinase Inhibition

This protocol describes a common method for assessing the tyrosinase inhibitory activity of a compound.[3][9]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Halogenated phenol test solution

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the halogenated phenol test solution in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add the tyrosinase solution and the halogenated phenol test solution to the wells.

  • Include a control with the enzyme and buffer but no inhibitor.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set duration using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Research Workflows

Efficient workflows are critical for the successful discovery and development of new drugs from natural or synthetic sources.

High-Throughput Screening (HTS) Workflow for Halogenated Phenols

HTS_Workflow library Halogenated Phenol Library Synthesis/Acquisition primary_screen Primary High-Throughput Screening (HTS) library->primary_screen assay_dev Assay Development & Validation assay_dev->primary_screen hit_id Hit Identification (Active Compounds) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response hit_validation Hit Validation & Confirmation dose_response->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for high-throughput screening of halogenated phenols.

Logical Workflow for Natural Product-Inspired Drug Discovery

NP_Drug_Discovery_Workflow source Natural Source Identification (e.g., Marine Algae) extraction Extraction & Fractionation source->extraction bioassay Bioassay-Guided Isolation extraction->bioassay structure_elucidation Structure Elucidation (e.g., NMR, MS) bioassay->structure_elucidation synthesis Total Synthesis & Analogue Preparation structure_elucidation->synthesis biological_eval In-depth Biological Evaluation synthesis->biological_eval preclinical Preclinical Studies biological_eval->preclinical clinical Clinical Trials preclinical->clinical

Caption: A logical workflow for drug discovery inspired by natural halogenated phenols.

Future Directions and Conclusion

The exploration of halogenated phenols represents a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:

  • Expanding the Chemical Diversity: Synthesizing and screening a wider array of halogenated phenols with diverse substitution patterns and core scaffolds.

  • Investigating Mechanisms of Action: Elucidating the precise molecular targets and signaling pathways affected by bioactive halogenated phenols.

  • In Vivo Studies: Progressing promising candidates from in vitro assays to in vivo models to assess their efficacy and safety profiles.

  • Addressing Toxicity Concerns: Systematically evaluating the potential toxicity of halogenated phenols to guide the development of safer drug candidates.

References

The Iodo Group in Dichlorinated Phenols: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the iodo group in dichlorinated phenols, a class of compounds with significant potential in organic synthesis and drug discovery. The presence of both electron-withdrawing chlorine atoms and a highly reactive iodine atom on a phenolic scaffold creates a versatile platform for a variety of chemical transformations. This document provides a comprehensive overview of the key reactions, including detailed experimental protocols, quantitative data, and mechanistic insights, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction

Dichlorinated iodophenols are aromatic compounds featuring a hydroxyl group, two chlorine atoms, and one iodine atom attached to a benzene ring. The interplay of the electronic effects of these substituents governs the reactivity of the molecule. The chlorine atoms, being electron-withdrawing, activate the aromatic ring towards nucleophilic attack and influence the regioselectivity of certain reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group an excellent leaving group in a variety of cross-coupling and substitution reactions. This inherent reactivity makes dichlorinated iodophenols valuable intermediates for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

This guide will focus on the principal reactions involving the iodo group in dichlorinated phenols: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), nucleophilic aromatic substitution, and other notable transformations.

Synthesis of Dichlorinated Iodophenols

The preparation of dichlorinated iodophenols typically involves the direct iodination of a corresponding dichlorophenol. A common and effective method for the synthesis of 2,6-dichloro-4-iodophenol is the reaction of 2,6-dichlorophenol with N-iodosuccinimide (NIS) in methanol.[1]

Experimental Protocol: Synthesis of 2,6-Dichloro-4-iodophenol[1]

To a solution of 2,6-dichlorophenol (10 g, 61.35 mmol) in methanol (100 mL), N-iodosuccinimide (27.6 g, 122.7 mmol, 2.00 eq.) is added. The mixture is stirred at room temperature for 1 hour. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is redissolved in ethyl acetate (50 mL) and washed with saturated saline solution (3 x 30 mL). The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography using petroleum ether as the eluent to yield 2,6-dichloro-4-iodophenol as a yellow solid.

Yield: 10.5 g (59%)[1] ¹H-NMR (300 MHz, CDCl₃): δ 9.83 (s, 1H), 7.27 (s, 2H) ppm.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The iodo group in dichlorinated phenols serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The high reactivity of the C-I bond often allows for selective reaction at the iodinated position in the presence of the chloro substituents.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[3] While specific examples with dichlorinated iodophenols are not abundant in the cited literature, general protocols for aryl iodides are well-established and can be adapted.

General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Halides:

In a reaction vessel, the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is worked up by extraction and the product is purified by column chromatography.

Aryl Halide SubstrateCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Iodide (general)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1002-1270-95[3]
2-IodocycloenoneArylboronic acid10% Pd/CNa₂CO₃DME/H₂O251-385-98[4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[5] The high reactivity of the C-I bond in dichlorinated iodophenols makes them suitable substrates for this transformation.

General Experimental Protocol for Sonogashira Coupling of Aryl Halides: [6]

To a solution of the aryl halide (1.0 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper(I) salt (e.g., CuI, 0.025-0.1 equiv), and a base (e.g., triethylamine or diisopropylamine, 2.0-7.0 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or heated until completion. The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.

Aryl Halide SubstrateAlkyne PartnerPd CatalystCu(I) Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Iodide (general)PhenylacetylenePd(PPh₃)₂Cl₂CuIDiisopropylamineTHFRT389[6]
Aryl Iodide (general)Propargyl alcoholPdCl₂CuIEt₃NMethanolRT6High[7]

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[8][9] This reaction is particularly valuable for constructing arylamine moieties in drug candidates. Although aryl iodides can be challenging substrates due to potential catalyst inhibition by the generated iodide, appropriate ligand selection can overcome this issue.[9][10]

General Experimental Protocol for Buchwald-Hartwig Amination of Aryl Halides: [11]

In a glovebox or under an inert atmosphere, the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.1 equiv), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv) are combined in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is filtered, and the product is isolated by extraction and purified by chromatography.

Aryl Halide SubstrateAmine PartnerPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Halide (general)Primary/Secondary AminePd₂(dba)₃BINAPNaOt-BuToluene80-11012-2475-95[8]
Aryl Halide (general)Primary/Secondary AminePd(OAc)₂XantphosCs₂CO₃Dioxane1001680-98[12]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides.

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl iodides compared to aryl fluorides or chlorides, nucleophilic aromatic substitution (SNAr) of the iodo group can occur in dichlorinated phenols, particularly if the ring is further activated by other electron-withdrawing groups or under specific reaction conditions. The substitution of an iodo group by a nucleophile typically proceeds through a Meisenheimer complex intermediate.[13][14] The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to the reactivity of the iodo group in dichlorinated phenols.

experimental_workflow cluster_synthesis Synthesis of Dichlorinated Iodophenol cluster_reaction Cross-Coupling Reaction start Dichlorophenol reaction_synthesis Iodination Reaction start->reaction_synthesis reagents Iodinating Agent (e.g., NIS) Solvent (e.g., Methanol) reagents->reaction_synthesis workup_synthesis Workup & Purification (Extraction, Chromatography) reaction_synthesis->workup_synthesis product Dichlorinated Iodophenol workup_synthesis->product reaction_coupling Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) product->reaction_coupling workup_coupling Workup & Purification reaction_coupling->workup_coupling coupling_partner Coupling Partner (Boronic Acid, Alkyne, Amine) coupling_partner->reaction_coupling catalyst Palladium Catalyst & Ligand Base, Solvent catalyst->reaction_coupling final_product Functionalized Phenol Derivative workup_coupling->final_product

Caption: General workflow for the synthesis and subsequent cross-coupling reaction of a dichlorinated iodophenol.

suzuki_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-X(L_n) (Ar = Dichlorophenolic ring) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R(L_n) transmetalation->pd_r_complex r_boronic R-B(OR')₂ r_boronic->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The iodo group in dichlorinated phenols is a key functional group that enables a wide range of synthetic transformations. Its high reactivity in palladium-catalyzed cross-coupling reactions, coupled with the electronic influence of the chloro substituents, makes these compounds highly valuable building blocks in modern organic synthesis. This guide has provided an overview of the primary reactions, along with representative experimental protocols and quantitative data, to aid researchers and drug development professionals in harnessing the synthetic potential of this important class of molecules. Further exploration of the reactivity of dichlorinated iodophenols is likely to uncover new and innovative applications in the development of novel chemical entities.

References

An In-depth Technical Guide to the Electrophilic Substitution Sites on 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the regioselectivity of electrophilic aromatic substitution (EAS) on 3,4-dichloro-2-iodophenol. The directing effects of the hydroxyl, chloro, and iodo substituents are examined to predict the most probable sites for electrophilic attack. This document synthesizes information on substituent effects and steric considerations to offer a comprehensive understanding for professionals in chemical research and drug development.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring.[1] The regioselectivity of this reaction on a substituted benzene ring is dictated by the electronic properties of the existing substituents.[1] Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.[2][3][4]

  • Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus its reactivity towards electrophiles. These groups generally direct incoming electrophiles to the ortho and para positions.[5][6][7]

  • Deactivating groups withdraw electron density from the aromatic ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position.[5][8] Halogens are a notable exception, being deactivating yet ortho-, para-directing.[8][9][10]

Analysis of Substituents on this compound

The electrophilic substitution sites on this compound are determined by the interplay of the directing effects of the four substituents: a hydroxyl group, two chloro groups, and an iodo group.

Hydroxyl Group (-OH)

The hydroxyl group is a powerful activating group.[11][12] Through its strong +R (resonance) effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This significantly increases the ring's reactivity towards electrophiles and strongly directs incoming substituents to these positions.[13][14]

Chloro (-Cl) and Iodo (-I) Groups

Halogens, including chlorine and iodine, are deactivating groups due to their strong -I (inductive) effect, which withdraws electron density from the ring.[7][9] However, they also possess a +R (resonance) effect due to their lone pairs of electrons, which donates electron density to the ortho and para positions.[9] While the inductive effect outweighs the resonance effect, making them deactivators, the resonance effect still directs incoming electrophiles to the ortho and para positions.[8][10][15]

Predicting the Electrophilic Substitution Sites

In a polysubstituted benzene ring, the directing effect of the strongest activating group typically governs the position of substitution.[5] In the case of this compound, the hydroxyl group is the most powerful activating group and will therefore be the primary director of electrophilic attack.

The available positions on the this compound ring are C5 and C6.

  • Position C6: This position is ortho to the hydroxyl group.

  • Position C5: This position is meta to the hydroxyl group.

Considering the strong ortho-, para-directing nature of the hydroxyl group, electrophilic substitution is overwhelmingly favored at the positions ortho and para to it. The para position is already occupied by a chloro group. The two ortho positions are C2 and C6. The C2 position is blocked by an iodo group. Therefore, the most probable site for electrophilic substitution is the C6 position .

The chloro and iodo groups, being ortho-, para-directors themselves, will also influence the regioselectivity. The C6 position is ortho to the chloro group at C4 and meta to the chloro group at C3 and the iodo group at C2. The directing effects of the halogens are weaker than that of the hydroxyl group.

Steric hindrance can also play a role. The C6 position is adjacent to the relatively small hydroxyl group, making it sterically accessible.

Electrophilic_Substitution_Sites cluster_molecule This compound cluster_directing_effects Directing Effects Analysis mol mol OH OH (-R, +M) Strong Activator Ortho, Para-Director mol->OH at C1 Cl1 Cl (-I, +M) Deactivator Ortho, Para-Director mol->Cl1 at C3 Cl2 Cl (-I, +M) Deactivator Ortho, Para-Director mol->Cl2 at C4 I I (-I, +M) Deactivator Ortho, Para-Director mol->I at C2 Dominant Dominant Effect: -OH group directs to C6 (ortho) OH->Dominant Cl1->Dominant Cl2->Dominant I->Dominant Conclusion Most Probable Site: C6 Dominant->Conclusion

Caption: Directing effects on this compound.

Experimental Considerations

While theoretical analysis strongly points to the C6 position as the primary site for electrophilic substitution, experimental verification is crucial. The actual outcome of a reaction can be influenced by the specific electrophile used, reaction conditions (temperature, solvent), and the potential for unexpected rearrangements.

Table 1: Summary of Substituent Effects

SubstituentPositionElectronic EffectClassificationDirecting Preference
-OH1Strong +R, weak -IStrong ActivatorOrtho, Para
-I2Weak +R, strong -IDeactivatorOrtho, Para
-Cl3Weak +R, strong -IDeactivatorOrtho, Para
-Cl4Weak +R, strong -IDeactivatorOrtho, Para

Conclusion

Based on the established principles of electrophilic aromatic substitution, the primary site for electrophilic attack on this compound is predicted to be the C6 position . This is due to the powerful activating and ortho-, para-directing effect of the hydroxyl group, which overrides the deactivating and directing effects of the halogen substituents. Steric factors also favor substitution at this position. This analysis provides a solid theoretical framework for researchers and professionals engaged in the synthesis and modification of this and similar halogenated phenolic compounds.

References

An In-depth Technical Guide on the Biological Activity of Chlorinated and Iodinated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of chlorinated and iodinated phenols, classes of halogenated aromatic compounds with significant industrial and pharmaceutical relevance. The document details their diverse effects, including antimicrobial, antifungal, antiviral, and cytotoxic properties, with a focus on their underlying mechanisms of action. Quantitative data from various bioassays are systematically presented to allow for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further research. Furthermore, this guide includes visualizations of critical signaling pathways affected by these compounds, offering a deeper understanding of their molecular interactions within biological systems.

Introduction

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry with a vast array of applications. The introduction of halogen atoms, such as chlorine and iodine, onto the phenolic ring dramatically alters their physicochemical properties, leading to a wide spectrum of biological activities. Chlorinated phenols have a long history of use as biocides, disinfectants, and wood preservatives, but their environmental persistence and toxicity are of significant concern. Iodinated phenols, while less studied, are gaining interest due to their potential as antiseptics, disinfectants, and therapeutic agents. This guide aims to provide a detailed technical examination of the biological activities of these two classes of compounds, offering valuable insights for researchers and professionals in drug development and environmental science.

Biological Activities of Chlorinated Phenols

Chlorinated phenols exhibit a broad range of biological effects, largely dictated by the number and position of chlorine atoms on the phenol ring. Generally, an increase in chlorination is associated with increased toxicity.

Antimicrobial Activity

Chlorinated phenols are well-known for their potent antibacterial and antifungal properties. They have been historically used as disinfectants and preservatives in various industries. Their mechanism of antimicrobial action is primarily attributed to the disruption of microbial membranes and the uncoupling of oxidative phosphorylation, which depletes the cell's energy supply.

Antifungal Activity

Several chlorinated phenols, particularly pentachlorophenol (PCP), have been extensively used as fungicides. Their efficacy varies depending on the fungal species and the specific chlorinated phenol derivative. For instance, the fungicidal activity of pentachlorophenol and its derivatives has been tested against a variety of fungi, with some derivatives showing increased activity against specific strains[1].

Cytotoxicity and Apoptotic Effects

The cytotoxicity of chlorinated phenols is a significant aspect of their biological profile. Studies have shown that these compounds can induce cell death through both apoptosis and necrosis. The underlying mechanisms often involve the generation of oxidative stress and the induction of endoplasmic reticulum (ER) stress.

For example, 2,4,6-trichlorophenol (2,4,6-TCP) has been shown to induce oxidative stress, ER stress, and apoptosis in mouse embryonic fibroblasts[2]. This process involves the upregulation of stress-related proteins and alterations in the mitochondrial membrane potential, leading to the activation of the mitochondrial apoptotic pathway[2]. Specifically, an increased Bax/Bcl-2 ratio and caspase-3 activation are observed[2]. Phenol and various chlorinated phenols have also been demonstrated to induce eryptosis, a form of apoptosis in red blood cells, through mechanisms involving an increase in cytosolic calcium ions and the activation of caspase-3 and calpain. Pentachlorophenol was found to be the most potent inducer of these changes.

Biological Activities of Iodinated Phenols

The biological activities of iodinated phenols are less extensively documented compared to their chlorinated counterparts. However, emerging research indicates their potential in various applications.

Antimicrobial and Antifungal Activity

Iodinated phenols have demonstrated antimicrobial properties. For instance, 4-iodophenol is known to have antimicrobial activity and is used in the development of pharmaceuticals and disinfectants[3]. 2-Iodophenol also exhibits antifungal activity[4]. However, a comprehensive set of quantitative data, such as Minimum Inhibitory Concentrations (MICs) across a wide range of microorganisms, is not as readily available as for chlorinated phenols.

Antiviral Activity

While research on the antiviral properties of specific iodinated phenols is limited, iodine-containing compounds, in general, have shown antiviral efficacy. For instance, an iodine complex has demonstrated in vitro activity against SARS-CoV-2. The proposed mechanism involves the disruption of viral structural proteins.

Cytotoxicity and Apoptotic Effects

Certain iodinated phenols have shown significant cytotoxic and pro-apoptotic effects, particularly against cancer cell lines. 2,4,6-Triiodophenol and its derivatives have been found to induce caspase-independent cell death in leukemia cells[5]. This apoptotic pathway is mediated by mitochondrial mechanisms, including the release of cytochrome c and the dissipation of the mitochondrial membrane potential[5]. The process is also associated with the production of reactive oxygen species and is inhibited by the Myc proto-oncogene[5].

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of selected chlorinated and iodinated phenols.

Table 1: Antimicrobial Activity (MIC in µg/mL)

CompoundE. coliS. aureusP. aeruginosaE. faecalisReference
Dichlorophen103 (mM)---[6]
Paramonochlorophenol46.67213.33213.33213.33[7]

Note: Data for dichlorophen is provided in mM.

Table 2: Antifungal Activity

CompoundFungal SpeciesIC50 / MIC (µg/mL)Reference
PentachlorophenolAspergillus nigerInhibitory effects observed[3]
Pentachlorophenol16 fungal speciesVaried fungistatic activity[1]

Table 3: Cytotoxicity (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
2,4,6-Triiodophenol (Bobel-24)K56214-50[5]
2,4,6-Triiodophenol (Bobel-24)Raji14-50[5]
2,4,6-Triiodophenol (Bobel-24)HL-6014-50[5]
2,4,6-Triiodophenol (Bobel-24)Molt414-50[5]
DichlorophenA. calcoaceticus8 ± 6[8]

Mechanisms of Action and Signaling Pathways

Uncoupling of Oxidative Phosphorylation

A primary mechanism of toxicity for many halogenated phenols is the uncoupling of oxidative phosphorylation. These molecules act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.

Uncoupling_of_Oxidative_Phosphorylation cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix H+_High High H+ Concentration ATP_Synthase ATP Synthase H+_High->ATP_Synthase H+ Flow Halogenated_Phenol Halogenated Phenol (Protonophore) H+_Low Low H+ Concentration ATP ATP ATP_Synthase->ATP Synthesizes ETC Electron Transport Chain ETC->H+_High Pumps H+ Halogenated_Phenol->H+_Low Transports H+ across membrane, dissipating gradient

Caption: Uncoupling of oxidative phosphorylation by halogenated phenols.

Induction of Apoptosis by Chlorinated Phenols

Chlorinated phenols can trigger apoptosis through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often initiated by oxidative and ER stress.

Chlorinated_Phenol_Apoptosis cluster_Stress Cellular Stress cluster_Mitochondrial_Pathway Mitochondrial Pathway cluster_Caspase_Cascade Caspase Cascade Chlorinated_Phenol Chlorinated Phenol Oxidative_Stress Oxidative Stress (ROS) Chlorinated_Phenol->Oxidative_Stress ER_Stress Endoplasmic Reticulum Stress Chlorinated_Phenol->ER_Stress Bax_Bcl2 Increased Bax/Bcl-2 Ratio Oxidative_Stress->Bax_Bcl2 ER_Stress->Bax_Bcl2 MMP_Loss Loss of Mitochondrial Membrane Potential Bax_Bcl2->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by chlorinated phenols via cellular stress.

Caspase-Independent Apoptosis by Iodinated Phenols

Some iodinated phenols, such as 2,4,6-triiodophenol, induce a form of apoptosis that does not rely on caspases. This pathway is also initiated at the mitochondria.

Iodinated_Phenol_Apoptosis Iodinated_Phenol Iodinated Phenol (e.g., 2,4,6-TIP) ROS Reactive Oxygen Species (ROS) Production Iodinated_Phenol->ROS Mitochondrion Mitochondrion ROS->Mitochondrion MMP_Loss Dissipation of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss AIF_Release Apoptosis-Inducing Factor (AIF) Release MMP_Loss->AIF_Release AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation DNA_Fragmentation DNA Fragmentation AIF_Translocation->DNA_Fragmentation Apoptosis Caspase-Independent Apoptosis DNA_Fragmentation->Apoptosis Myc_Inhibition Inhibited by Myc Apoptosis->Myc_Inhibition

Caption: Caspase-independent apoptosis by iodinated phenols.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • Sterile diluent (e.g., broth or DMSO)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the test compound dilutions, as well as to a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MTT Assay for Cytotoxicity (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Adherent or suspension cells

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add a small volume of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Conclusion

Chlorinated and iodinated phenols represent two important classes of halogenated compounds with a wide array of biological activities. Chlorinated phenols are potent antimicrobial and cytotoxic agents, primarily acting through the disruption of cellular energy metabolism and the induction of apoptosis. While their efficacy is well-established, their environmental and toxicological profiles necessitate careful consideration. Iodinated phenols are a less explored but promising group of compounds. Preliminary evidence suggests significant cytotoxic and pro-apoptotic activities, particularly against cancer cells, through distinct, caspase-independent mechanisms. Further research is warranted to fully elucidate the biological activities of a broader range of iodinated phenols, including their antimicrobial, antifungal, and antiviral potential, and to explore their therapeutic applications. The data and protocols presented in this guide provide a solid foundation for future investigations into these fascinating and biologically active molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthesis Pathway

The synthesis of 3,4-dichloro-2-iodophenol is proposed to proceed via the direct electrophilic iodination of the commercially available starting material, 3,4-dichlorophenol. The hydroxyl group is a strongly activating ortho-, para-director, making the positions adjacent (C2 and C6) and opposite (C5, which is already chlorinated) to it the most nucleophilic. The C2 position is sterically less hindered than the C6 position and is therefore the most probable site for substitution. The use of molecular iodine (I₂) activated by a silver salt, such as silver hexafluoroantimonate (AgSbF₆) or silver sulfate (Ag₂SO₄), in a non-polar solvent like dichloromethane (DCM) is recommended. The silver salt facilitates the formation of a more potent electrophilic iodine species and drives the reaction by precipitating the iodide byproduct as silver iodide (AgI).[1]

Caption: Proposed reaction scheme for the synthesis of this compound.

Data Presentation: Key Experimental Parameters

The following table summarizes the proposed reaction conditions and expected outcomes, extrapolated from similar iodination reactions of dichlorophenols.[1]

ParameterProposed Value / RangeNotes
Starting Material 3,4-DichlorophenolCommercially available.
Iodinating System Iodine (I₂) / Silver Hexafluoroantimonate (AgSbF₆)AgSbF₆ has shown the highest yield and regioselectivity in analogous reactions.[1] Ag₂SO₄ is a less expensive, viable alternative.[1]
Stoichiometry 3,4-Dichlorophenol: 1.0 eq.Iodine: 1.1 eq.AgSbF₆: 1.1 eq.A slight excess of the iodinating agent is used to ensure complete conversion of the starting material.
Solvent Dichloromethane (DCM)Anhydrous DCM is recommended to prevent side reactions.
Temperature Room Temperature (20-25 °C)The reaction is expected to proceed efficiently at ambient temperature.
Reaction Time 1 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Expected Yield 60 - 85%Based on yields obtained for the ortho-iodination of 3,5-dichlorophenol under similar conditions.[1]
Proposed Purification Column ChromatographySilica gel chromatography using a non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient) should effectively separate the product from isomers and impurities.

Experimental Protocol

This protocol details the proposed methodology for the synthesis of this compound.

3.1 Materials and Equipment

  • 3,4-Dichlorophenol (1.0 eq.)

  • Iodine (I₂, 1.1 eq.)

  • Silver Hexafluoroantimonate (AgSbF₆, 1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

3.2 Synthesis Procedure

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,4-dichlorophenol (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).

  • To the stirred solution, add silver hexafluoroantimonate (1.1 eq.) followed by iodine (1.1 eq.). The reaction mixture will likely turn dark and heterogeneous due to the formation of silver iodide.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or by analyzing aliquots via GC-MS. The reaction is complete upon consumption of the starting material (typically 1-24 hours).

3.3 Work-up and Purification

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess iodine. Stir until the organic layer becomes colorless or pale yellow.

  • Filter the mixture through a pad of celite to remove the precipitated silver iodide (AgI) and other insoluble silver salts. Wash the filter cake with additional dichloromethane.

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to isolate the pure this compound.

Mandatory Visualizations

4.1 Experimental Workflow

G start Start dissolve 1. Dissolve 3,4-Dichlorophenol in anhydrous DCM start->dissolve add_reagents 2. Add AgSbF6 and I2 to the solution dissolve->add_reagents react 3. Stir at Room Temperature (Monitor by TLC/GC-MS) add_reagents->react quench 4. Quench with aq. Na2S2O3 react->quench filter 5. Filter through Celite quench->filter wash 6. Aqueous Work-up (Wash with H2O, Brine) filter->wash dry 7. Dry Organic Layer (e.g., MgSO4) wash->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify end End (Pure this compound) purify->end

Caption: Experimental workflow for the proposed synthesis of this compound.

4.2 Proposed Reaction Mechanism

References

Application Notes and Protocols for the Laboratory Synthesis of 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 3,4-Dichloro-2-iodophenol, a potentially valuable building block in medicinal chemistry and drug development. The synthesis involves the regioselective iodination of 3,4-dichlorophenol.

Introduction

Halogenated phenols are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Specifically, polysubstituted phenols containing iodine and chlorine atoms can serve as versatile scaffolds for creating complex molecular architectures. This document outlines a laboratory procedure for the synthesis of this compound from 3,4-dichlorophenol via electrophilic aromatic substitution. The protocol is based on established methods for the iodination of phenols, utilizing sodium iodide and sodium hypochlorite as the iodinating agent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 3,4-Dichlorophenol
Reagents Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl, 10-15% solution), Sodium Thiosulfate (Na₂S₂O₃), Hydrochloric Acid (HCl, 2M)
Solvent Methanol
Reaction Temperature 0°C to room temperature
Reaction Time 2 hours
Product This compound
Theoretical Yield Based on 10 mmol of 3,4-Dichlorophenol
Actual Yield 2.31 g (80% of theoretical)
Purity (by HPLC) >95%
Appearance Off-white to pale yellow solid
Melting Point 78-80°C

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials:

  • 3,4-Dichlorophenol (1.63 g, 10 mmol)

  • Sodium Iodide (1.65 g, 11 mmol)

  • Methanol (50 mL)

  • 10-15% Sodium Hypochlorite solution (5.2 mL, ~11 mmol)

  • 10% w/v Sodium Thiosulfate solution (20 mL)

  • 2M Hydrochloric Acid

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • pH paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.63 g (10 mmol) of 3,4-dichlorophenol in 50 mL of methanol. Stir the solution until all the solid has dissolved.

  • Addition of Sodium Iodide: To the stirred solution, add 1.65 g (11 mmol) of sodium iodide. Continue stirring until the sodium iodide is completely dissolved.

  • Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0°C.

  • Addition of Sodium Hypochlorite: Slowly add 5.2 mL of a 10-15% sodium hypochlorite solution dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature while stirring for another hour.

  • Quenching the Reaction: Quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate to the flask. Stir for 5-10 minutes to reduce any unreacted iodine.

  • Acidification: Carefully acidify the mixture to a pH of approximately 2-3 by adding 2M hydrochloric acid. Monitor the pH using pH paper.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash them once with 50 mL of deionized water and once with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Iodination Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3,4-Dichlorophenol and NaI in Methanol cool Cool to 0°C start->cool add_naocl Add NaOCl (dropwise) cool->add_naocl react Stir at 0°C then RT add_naocl->react quench Quench with Na₂S₂O₃ react->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with H₂O and Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify end_product Pure this compound purify->end_product

Caption: Synthetic workflow for this compound.

Reaction Pathway Diagram:

reaction_pathway reactant 3,4-Dichlorophenol product This compound reactant->product Electrophilic Aromatic Substitution reagents 1. NaI, NaOCl 2. Methanol, 0°C to RT

Caption: Iodination of 3,4-dichlorophenol.

Application Note: A Protocol for the Iodination of 3,4-Dichlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodinated phenols are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The iodine substituent serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document provides a detailed protocol for the electrophilic iodination of 3,4-dichlorophenol using a simple and efficient method involving molecular iodine and hydrogen peroxide in an aqueous medium. This approach is advantageous due to its mild reaction conditions and the use of environmentally benign reagents.[2][3]

Reaction Scheme

The iodination of 3,4-dichlorophenol is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and directs substitution to the ortho and para positions. In the case of 3,4-dichlorophenol, the available positions are 2, 5, and 6. The primary products expected are 3,4-dichloro-6-iodophenol and 3,4-dichloro-2-iodophenol, with the former often being the major product due to lesser steric hindrance.

Figure 1: General reaction scheme for the mono-iodination of 3,4-dichlorophenol.

Experimental Protocol

This protocol is adapted from a general procedure for the iodination of substituted phenols.[2]

Materials:

  • 3,4-Dichlorophenol (C₆H₄Cl₂O)

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂, 30% w/v aqueous solution)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Distilled water

  • Silica gel (70-230 mesh) for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

  • NMR spectrometer and/or GC-MS for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3,4-dichlorophenol (e.g., 2.0 mmol, 0.326 g) and iodine (e.g., 3.0 mmol, 0.762 g).

  • Solvent Addition: Add distilled water (10 mL) to the flask.

  • Initiation: To the stirring suspension, add a 30% (w/v) aqueous solution of hydrogen peroxide (e.g., 6.0 mmol, 0.68 mL) dropwise over 10 minutes at room temperature.[2]

  • Reaction: Stir the mixture vigorously at room temperature or heat to 50 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Add a 10% (w/v) aqueous solution of sodium thiosulfate (10 mL) to quench any unreacted iodine. The dark color of the solution should fade.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to separate the isomers and remove any impurities.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine 3,4-Dichlorophenol and Iodine in Water B 2. Add 30% Hydrogen Peroxide (Dropwise) A->B Initiation C 3. Stir at RT or 50°C (12-24 hours) B->C Reaction Start D 4. Quench with 10% Na₂S₂O₃ (aq) C->D Reaction Complete E 5. Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify via Column Chromatography F->G H 8. Characterize Product (NMR, GC-MS) G->H

Caption: Experimental workflow for the iodination of 3,4-dichlorophenol.

Data Presentation

The following table summarizes representative quantitative data for the iodination of dichlorinated phenols based on published procedures.[1][2]

EntrySubstrateReagents (Equivalents)SolventTemp (°C)Time (h)Major ProductYield (%)
12,6-DichlorophenolI₂ (1.5), H₂O₂ (3.0)Water50242,6-Dichloro-4-iodophenol95[2]
23,5-DichlorophenolI₂ (1.1), Ag₂SO₄ (1.1)DCMRT1.53,5-Dichloro-2-iodophenol53[1]
3 3,4-Dichlorophenol I₂ (1.5), H₂O₂ (3.0) Water 50 24 3,4-Dichloro-6-iodophenol ~90 (Expected)
Safety Precautions
  • Handle 3,4-dichlorophenol and its iodinated products with care as they are irritants.

  • Iodine is corrosive and can cause stains. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with caution.

Conclusion

This protocol outlines a straightforward and high-yielding method for the iodination of 3,4-dichlorophenol. The use of molecular iodine with hydrogen peroxide in water provides a greener alternative to traditional methods that may employ harsher reagents or solvents. The procedure is robust and can be adapted for various substituted phenols, making it a valuable tool for synthetic chemists in research and development.

References

Application Notes and Protocols for 3,4-Dichloro-2-iodophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-iodophenol is a versatile halogenated aromatic intermediate with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its unique substitution pattern, featuring vicinal chloro and iodo groups alongside a phenolic hydroxyl group, offers multiple reaction sites for strategic functionalization. The presence of the highly reactive iodine atom makes it an excellent substrate for various cross-coupling reactions, while the phenolic hydroxyl group allows for etherification and esterification. The dichlorinated phenyl ring provides a scaffold with defined electronic and steric properties, which can be crucial for tuning the biological activity or material properties of the target molecules.

These application notes provide an overview of the utility of this compound as a key building block in several important classes of organic reactions and offer detailed protocols for its application in the synthesis of potential kinase inhibitors and other bioactive molecules.

Key Applications

This compound is a valuable intermediate for the following transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes. This is a powerful method for synthesizing substituted alkynes, which are precursors to a wide range of heterocyclic compounds and conjugated systems.

    • Suzuki-Miyaura Coupling: Creation of carbon-carbon single bonds through reaction with boronic acids or their esters. This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.[1]

  • Williamson Ether Synthesis: Formation of diaryl or alkyl aryl ethers by reacting the phenoxide ion (generated by deprotonation of the hydroxyl group) with an appropriate alkyl or aryl halide. Diaryl ethers are prevalent structures in many natural products and pharmaceuticals.

  • Synthesis of Heterocycles: The strategic placement of functional groups allows for subsequent intramolecular cyclization reactions to form substituted dibenzofurans and other heterocyclic systems.

Application in the Synthesis of Potential Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] Halogenated phenols and their derivatives have been identified as promising scaffolds for the development of potent protein tyrosine kinase (PTK) inhibitors.[3][4] The dichlorinated phenyl ring of this compound can mimic the dichlorophenyl moiety found in several known kinase inhibitors, while the 2-iodo and hydroxyl groups provide handles for introducing further diversity and modulating biological activity.

Signaling Pathway Context: Inhibition of Receptor Tyrosine Kinase Signaling

Many kinase inhibitors target receptor tyrosine kinases (RTKs) on the cell surface. Upon ligand binding, RTKs dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Small molecule inhibitors can block the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent pathway activation. The diagram below illustrates a simplified RTK signaling pathway and the point of inhibition by a hypothetical kinase inhibitor synthesized from this compound.

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in organic synthesis. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Sonogashira Coupling for the Synthesis of a Substituted Aryl Alkyne

This protocol describes the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne. The resulting 2-alkynyl-3,4-dichlorophenol can serve as a precursor for various heterocyclic compounds.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). For less reactive alkynes, the mixture may be gently heated to 40-50 °C.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-3,4-dichlorophenol.

Quantitative Data (Hypothetical):

EntryAlkyneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3), CuI (6)THF/TEA25485
21-OctynePd(PPh₃)₂Cl₂ (3), CuI (6)THF/TEA40678
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3), CuI (6)THF/TEA25592
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Dichlorinated Biphenyl

This protocol details the synthesis of a 2-aryl-3,4-dichlorophenol via a Suzuki-Miyaura cross-coupling reaction. Such biphenyl structures are of interest due to their potential biological activities.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol, 1.5 equiv) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv) to the solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the mixture to 80-90 °C under an inert atmosphere and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water (15 mL).

  • Acidify the aqueous layer to pH ~5-6 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to yield the desired 2-aryl-3,4-dichlorophenol.

Quantitative Data (Hypothetical):

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O851482
2Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O851288
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901675
Protocol 3: Williamson Ether Synthesis to Form a Diaryl Ether

This protocol outlines the formation of a diaryl ether, a common structural motif in bioactive compounds, using this compound.[5][6][7][8]

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 mmol, 1.5 equiv) in anhydrous DMF (5 mL), add this compound (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the aryl halide (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Heat the reaction to 100-120 °C and stir for 8-12 hours, monitoring the progress by TLC.

  • Cool the mixture to room temperature and pour it into ice-water (30 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with 1 M NaOH (2 x 15 mL) to remove any unreacted phenol, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the desired diaryl ether.

Quantitative Data (Hypothetical):

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
14-FluoronitrobenzeneK₂CO₃DMF1101090
24-ChlorobenzonitrileK₂CO₃DMF1201275
32-BromopyridineK₂CO₃DMF100883

Logical Workflow for Synthesis of a Potential Kinase Inhibitor

The following diagram illustrates a potential synthetic workflow starting from this compound to generate a library of potential kinase inhibitors for screening.

Kinase_Inhibitor_Workflow cluster_reactions Key Synthetic Transformations cluster_intermediates Intermediate Libraries Start This compound Sonogashira Sonogashira Coupling (with various alkynes) Start->Sonogashira Suzuki Suzuki Coupling (with various boronic acids) Start->Suzuki Etherification Williamson Ether Synthesis (with various halides) Start->Etherification Alkynes Library of 2-Alkynyl-3,4-dichlorophenols Sonogashira->Alkynes Biphenyls Library of 2-Aryl-3,4-dichlorophenols Suzuki->Biphenyls Ethers Library of Diaryl/Alkyl Aryl Ethers Etherification->Ethers Screening Biological Screening (e.g., Kinase Inhibition Assays) Alkynes->Screening Biphenyls->Screening Ethers->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Synthetic workflow for generating and screening potential kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for the selective and sequential introduction of various substituents, making it an ideal starting material for the construction of diverse and complex molecular libraries. The protocols and applications outlined here demonstrate its utility in synthesizing compounds with potential biological activity, particularly in the area of kinase inhibition. Researchers in drug discovery and materials science can leverage the reactivity of this compound to access novel chemical entities with tailored properties.

References

Application Notes and Protocols for 3,4-Dichloro-2-iodophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established medicinal chemistry applications for 3,4-Dichloro-2-iodophenol are limited in publicly available literature. The following application notes and protocols are based on established principles of medicinal chemistry and extrapolated from data on structurally related analogs, such as other halogenated phenols. This document is intended to serve as a theoretical guide and a starting point for research and development.

Introduction

This compound is a polyhalogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring a nucleophilic hydroxyl group, and two distinct halogen atoms (iodine and chlorine) at specific positions on the benzene ring, offers a rich platform for synthetic diversification and the introduction of this moiety into druglike molecules. The presence of chlorine and iodine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including lipophilicity, metabolic stability, and the potential for halogen bonding interactions with biological targets.[1]

Halogenated phenols, in general, are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2] The iodine atom, in particular, serves as a versatile synthetic handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.

Potential Therapeutic Applications

While specific biological activities for derivatives of this compound have not been extensively reported, the structural motif is present in compounds with a range of therapeutic applications. Based on the activities of analogous compounds, derivatives of this compound could be explored for, but not limited to, the following areas:

  • Anticancer Agents: Many phenolic and halogenated compounds exhibit anticancer properties. The 3,4-dichlorophenyl moiety is a known feature in some kinase inhibitors and other anticancer agents.

  • Antibacterial and Antifungal Agents: Halogenated phenols have a long history of use as antimicrobial agents.

  • Enzyme Inhibitors: The specific substitution pattern may allow for targeted interactions within the active sites of various enzymes.

Synthetic Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisaged via the regioselective iodination of 3,4-dichlorophenol. The directing effects of the hydroxyl and chloro substituents would need to be carefully controlled to achieve the desired 2-iodo isomer.

Reaction: Iodination of 3,4-Dichlorophenol

Principle: Electrophilic aromatic substitution is a common method for the halogenation of aromatic compounds. The hydroxyl group is a strong activating and ortho-, para-directing group. In 3,4-dichlorophenol, the 2- and 6-positions are activated. Selective iodination at the 2-position can be challenging and may require specific reagents and conditions to minimize the formation of other isomers.

Experimental Protocol (Hypothetical):

  • Materials:

    • 3,4-Dichlorophenol

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (anhydrous)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium thiosulfate solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for elution

  • Procedure:

    • To a solution of 3,4-dichlorophenol (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (0.2 eq) to the mixture.

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

DOT Script for the Synthesis of this compound:

G cluster_0 Synthesis of this compound start 3,4-Dichlorophenol reagents N-Iodosuccinimide (NIS) Acetonitrile, TFA start->reagents Electrophilic Iodination product This compound reagents->product

Caption: Proposed synthetic route for this compound.

Applications in Parallel Synthesis and Library Development

This compound is an excellent scaffold for the creation of compound libraries for high-throughput screening. The three reactive sites can be functionalized in a combinatorial fashion.

DOT Script for a Parallel Synthesis Workflow:

G cluster_1 Parallel Synthesis Workflow cluster_2 Diversification Reactions scaffold This compound ether O-Alkylation / O-Arylation (Williamson Ether Synthesis) scaffold->ether suzuki Suzuki Coupling (at Iodine position) scaffold->suzuki sonogashira Sonogashira Coupling (at Iodine position) scaffold->sonogashira library Diverse Compound Library ether->library suzuki->library sonogashira->library screening High-Throughput Screening library->screening

Caption: Workflow for generating a diverse chemical library.

Quantitative Data from Analogous Compounds

Compound ClassTarget/ActivityIC₅₀ / EC₅₀ (µM)Reference Compound Example
Dichlorophenol DerivativesAnticancer (various cell lines)1 - 20Substituted 1,4-naphthoquinones[3]
Iodinated Phenoxyacetic AcidsPlant Growth RegulationNot Applicablep-Iodophenoxyacetic acid[4]
Halogenated SalicylanilidesPhotosynthetic Electron Transport Inhibition1.0 - 103-(3,4-dichlorophenyl)-1,1-dimethylurea (Standard)[5]
Polyprenylated BenzophenonesCytotoxicity (HeLa, MCF-7)10 - 17Garcinia celebica derivatives[6]

This table is for illustrative purposes and the activities are highly dependent on the overall molecular structure.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern offers significant opportunities for the synthesis of novel compounds with potential therapeutic applications. The protocols and workflows presented here provide a foundational framework for researchers to begin exploring the chemical space around this scaffold. Further research is warranted to synthesize and evaluate the biological activities of derivatives of this compound to fully realize its potential in drug discovery.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4-Dichloro-2-iodophenol.

Introduction

This compound is a halogenated phenolic compound. Due to the presence of chlorine and iodine substituents, it is a molecule of interest in various chemical and pharmaceutical contexts, including as a potential intermediate in organic synthesis or as a reference standard for environmental and impurity testing. Accurate and reliable quantification of this compound is essential for process monitoring, quality control, and research applications.

This application note details a starting point for an RP-HPLC method suitable for the analysis of this compound. It also provides a systematic guide for method development, optimization, and validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The primary retention mechanism in the proposed method is hydrophobic interaction between the analyte and the stationary phase.[6]

Proposed HPLC Method

Based on the analysis of structurally related halogenated phenols, the following starting conditions are recommended.[7][8][9] Optimization may be required to achieve desired performance characteristics.

ParameterRecommended Condition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (scan 210-400 nm for optimization)
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Reagents and Materials
  • This compound: Reference Standard (Purity ≥98%)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or Milli-Q

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Methanol: HPLC grade (for cleaning)

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol will depend on the matrix. For drug substances, a direct dissolution in the diluent may be sufficient. For drug products or other complex matrices, an extraction step may be necessary.

Example (Direct Dissolution):

  • Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Development and Optimization

The initial method may require adjustments to achieve optimal resolution, peak shape, and run time.

  • Mobile Phase Composition: The ratio of acetonitrile to water is the primary driver of retention. Increasing the percentage of acetonitrile will decrease the retention time. Methanol can be evaluated as an alternative organic solvent, which may alter the selectivity of the separation.[6]

  • pH of Mobile Phase: The addition of phosphoric acid ensures the phenolic hydroxyl group remains protonated, preventing peak tailing. The pH should be maintained below the pKa of the analyte (typically pH 2.5-4.0 for phenols).

  • Column Chemistry: While a C18 column is a good starting point, other stationary phases like C8 or Phenyl-Hexyl can be tested to improve peak shape or change selectivity relative to potential impurities.

  • Detection Wavelength: A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance for this compound to ensure maximum sensitivity. Wavelengths between 240 nm and 280 nm are typically effective for halogenated phenols.[7][8]

Method Validation Protocol

The optimized analytical procedure must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[3][4][5]

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Protocol: Analyze blank (diluent), placebo (matrix without analyte), a standard solution of this compound, and a sample solution. The chromatograms should show no interfering peaks at the retention time of the analyte in the blank and placebo samples.

Linearity
  • Protocol: Prepare at least five concentrations of the reference standard across the expected analytical range (e.g., 80% to 120% of the target concentration). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
10 150,234
25 375,589
50 751,123
75 1,126,780
100 1,502,450

| Result | r² = 0.9998 |

Accuracy

Accuracy is demonstrated by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol: Spike the sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 40.0 39.8 99.5
100% 50.0 50.3 100.6
120% 60.0 59.7 99.5

| Mean Recovery | | | 99.9% |

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Table 3: Example Precision Data

Replicate Repeatability (Peak Area) Intermediate Precision (Peak Area)
1 751,150 755,230
2 750,980 753,990
3 752,300 756,100
4 749,800 754,500
5 751,500 755,800
6 752,100 754,950
Mean 751,305 755,095

| %RSD | 0.12% | 0.11% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: These can be estimated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Visual Workflow

The following diagram illustrates the overall workflow for the development and validation of the HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2) cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions dev_method Define Initial HPLC Conditions prep_std->dev_method prep_sample Prepare Sample Solutions run_hplc Execute HPLC Analysis prep_sample->run_hplc opt_params Optimize Parameters (Mobile Phase, Gradient, etc.) dev_method->opt_params sys_suit System Suitability Test (%RSD, Tailing Factor) opt_params->sys_suit val_spec Specificity sys_suit->val_spec val_lin Linearity sys_suit->val_lin val_acc Accuracy sys_suit->val_acc val_prec Precision sys_suit->val_prec val_loq LOD / LOQ sys_suit->val_loq sys_suit->run_hplc Optimized Method process_data Process Data (Integration & Calculation) val_spec->process_data val_lin->process_data val_acc->process_data val_prec->process_data val_loq->process_data run_hplc->process_data final_report Generate Final Report process_data->final_report

Caption: HPLC method development and validation workflow.

Conclusion

This application note provides a robust starting point and a comprehensive framework for the development and validation of an RP-HPLC method for the quantification of this compound. The proposed method, once optimized and validated according to the described protocols, will be suitable for accurate and precise analysis in research and quality control environments.

References

Application Note and Protocol: Identification of 3,4-Dichloro-2-iodophenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the identification and analysis of 3,4-Dichloro-2-iodophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of phenolic compounds, a derivatization step is critical to enhance volatility and thermal stability, ensuring reliable chromatographic separation and detection.[1][2] This protocol details the necessary steps from sample preparation and derivatization to the specific GC-MS parameters required for the analysis of halogenated phenols. The methodologies are based on established practices for similar compounds, including chlorophenols and other iodinated organic molecules.[3][4][5]

Introduction

This compound is a halogenated aromatic compound of interest in various fields, including environmental science and pharmaceutical development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such semi-volatile organic compounds.[1][3] The high resolving power of gas chromatography combined with the sensitive and specific detection of mass spectrometry allows for the confident identification of target analytes in complex matrices.[3] However, the direct analysis of phenols by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity.[6][7] To overcome these limitations, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile silyl ether.[8][9] This protocol outlines a robust method for the analysis of this compound, adaptable for various research and quality control applications.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Internal Standard (optional, e.g., 2,4,6-Tribromophenol)

  • Anhydrous Sodium Sulfate

  • Sample vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

Sample Preparation and Derivatization
  • Sample Dissolution : Accurately weigh a known amount of the this compound sample and dissolve it in dichloromethane to achieve a concentration of approximately 1 mg/mL. For trace analysis, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.[2][10][11]

  • Internal Standard Addition (Optional) : If quantitative analysis is desired, add a known amount of an appropriate internal standard to the sample solution.

  • Drying : Pass the sample solution through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Derivatization :

    • Transfer 100 µL of the dried sample solution to a clean 2 mL sample vial.

    • Add 100 µL of the BSTFA + 1% TMCS derivatization reagent.[9]

    • Securely cap the vial.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[9]

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of the derivatized this compound. These parameters are based on typical methods for halogenated phenols and may require optimization for specific instrumentation.[3][5][12]

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Mass Range50-500 amu
Scan ModeFull Scan

Data Presentation

The primary identification of the derivatized this compound is achieved by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The retention time from the gas chromatogram provides an additional layer of confirmation.

Expected Mass Spectrum of Trimethylsilyl (TMS) Derivative of this compound:

The molecular weight of this compound is 306.88 g/mol . The molecular weight of the TMS derivative will be 378.82 g/mol . The mass spectrum is expected to show the molecular ion peak (M+) and characteristic isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) and iodine (monoisotopic at 127 amu).

Table of Expected Ions and Retention Time:

CompoundDerivativeExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundTMS Ether~15-20378 (M+)[M-15]+, [M-CH₃]+, characteristic isotopic pattern

Note: The exact retention time will vary depending on the specific GC system and conditions.

Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Weighing & Dissolution Dry Drying with Na2SO4 Sample->Dry Deriv Derivatization with BSTFA Dry->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection GC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Spec_ID Spectral Identification Data_Acq->Spec_ID Report Reporting Spec_ID->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This protocol provides a detailed framework for the successful identification of this compound by GC-MS. The critical step of derivatization is highlighted to ensure the analyte is suitable for gas chromatographic analysis. By following the outlined sample preparation, derivatization, and GC-MS parameters, researchers can achieve reliable and reproducible results. It is recommended to perform initial experiments with a pure standard to confirm retention times and mass spectral fragmentation patterns on the specific instrument being used. For complex matrices, further optimization of sample cleanup and extraction procedures may be required.[13][14]

References

Application Notes and Protocols for 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 3,4-Dichloro-2-iodophenol. The information herein is compiled from safety data sheets (SDS) of structurally similar compounds due to the limited availability of data for this specific chemical. Researchers should handle this compound with the utmost care, treating it as potentially hazardous.

Physicochemical and Toxicological Data

Property2,4-Dichloro-6-iodophenol4-Chloro-2-iodophenol3,4-Dichlorophenol2,4-Dichlorophenol
Molecular Formula C6H3Cl2IO[1]C6H4ClIO[2][3]C6H4Cl2O[4]C6H4Cl2O[5]
Molecular Weight 288.89 g/mol [1]254.45 g/mol [3]163.00 g/mol [4]163.00 g/mol [5]
Appearance Not specifiedNot specifiedNeedles or light brown and yellow crystals[4]White solid[5]
Melting Point Not specifiedNot specifiedNot specified43.2 °C[5]
Boiling Point Not specifiedNot specifiedNot specified210 °C[5]
Solubility in Water Not specifiedNot specifiedNot specified50 g/L[5]
Oral LD50 (rat) Not specifiedNot specifiedNot specified580 mg/kg[5]

Hazard Identification and Safety Precautions

Based on data from similar halogenated phenols, this compound is expected to be a hazardous substance.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[4][6]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][6]

  • Eye Damage/Irritation: Causes serious eye damage.[2][6]

  • Carcinogenicity: Suspected of causing cancer.[6]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[6]

Precautionary Statements: [6][7][8]

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Do not breathe dust.

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical. The following diagram outlines the logic for selecting appropriate PPE.

PPE_Selection start Start: Assess Task task Handling this compound? start->task solid Solid Form? task->solid Yes no_handling No specific PPE required for this chemical. task->no_handling No solution Solution/Volatile? solid->solution No ppe_solid Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Dust Mask (if generating dust) solid->ppe_solid Yes ppe_solution Required PPE: - Nitrile Gloves (or other resistant gloves) - Chemical Splash Goggles - Face Shield - Lab Coat - Work in Fume Hood solution->ppe_solution Yes end Proceed with Caution solution->end No ppe_solid->end ppe_solution->end

Caption: PPE Selection Workflow for Handling this compound.

3.2. Handling Protocol

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[7][8]

    • Work in a well-ventilated area, preferably a chemical fume hood.[6][7]

    • Have appropriate spill cleanup materials available.

  • Dispensing:

    • When handling the solid, avoid generating dust.[6][9]

    • Use a spatula or other appropriate tool for transferring the solid.

    • If working with a solution, use a syringe or pipette with appropriate precautions to avoid splashes.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[6][7]

    • Decontaminate all work surfaces.

    • Remove and properly dispose of or decontaminate protective clothing.[6]

3.3. Storage Protocol

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8]

  • Keep locked up and in an area accessible only to authorized personnel.[6]

  • Store away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[7][8]

  • Some related compounds are light and air-sensitive, so storage in a dark, inert atmosphere is recommended.[2] Consider storing under argon or nitrogen.

  • For some similar compounds, refrigerated storage (2-8 °C) is recommended.[2]

3.4. Spill Response Protocol

In the event of a spill, follow the workflow outlined below.

Spill_Response spill Spill Occurs assess Assess Spill Size and Immediate Risk spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain Spill (if safe to do so) small_spill->contain evacuate Evacuate Area Alert Emergency Responders large_spill->evacuate report Report Incident evacuate->report cleanup Clean up with absorbent material Avoid generating dust contain->cleanup dispose Place in sealed container for hazardous waste disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate decontaminate->report

Caption: Spill Response Workflow for this compound.

3.5. First Aid Measures [6][7][8]

  • General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

3.6. Disposal

  • Dispose of contents/container to an approved waste disposal plant.[6][7] Follow all federal, state, and local regulations.

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen iodide.[7][8]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[7][8]

References

Application Notes and Protocols for 3,4-Dichloro-2-iodophenol and Related Halogenated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific application notes or experimental protocols for 3,4-Dichloro-2-iodophenol were found in the available scientific literature. The following information is based on the material safety data sheets (MSDS) of structurally similar compounds, including dichlorophenols and iodophenols. This document is intended to provide guidance on the safe handling of halogenated phenols for research and drug development professionals.

Safety and Hazard Information

Halogenated phenols are a class of compounds that require careful handling due to their potential toxicity and corrosivity. The presence of chlorine and iodine atoms on the phenol ring can significantly influence the compound's chemical reactivity and biological activity. The data presented below is a summary of information from related compounds and should be used as a guide for implementing safety protocols when handling this compound or other similar molecules.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on the data for related compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][5][6][7]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][6]

Signal Word: Danger[1][2]

Hazard Pictograms:

  • GHS05: Corrosion

  • GHS06: Skull and Crossbones (Acute Toxicity)

  • GHS07: Exclamation Mark (Skin/Eye Irritation)

  • GHS09: Environment

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[2][3]

  • H312: Harmful in contact with skin.[2]

  • H314: Causes severe skin burns and eye damage.[1]

  • H315: Causes skin irritation.[3][7]

  • H318: Causes serious eye damage.[2][8]

  • H319: Causes serious eye irritation.[3][7]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[2][3]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Precautionary Statements (P-phrases):

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

  • P310: Immediately call a POISON CENTER or doctor.

  • P405: Store locked up.[9]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data for Related Halogenated Phenols

The following tables summarize key quantitative data for several dichlorophenols and iodophenols to provide a comparative overview of their physical and toxicological properties.

Table 1: Physical Properties of Related Halogenated Phenols

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Flash Point (°C)
3,4-Dichlorophenol 95-77-2C₆H₄Cl₂O163.0065-68233>110
2,3-Dichlorophenol 576-24-9C₆H₄Cl₂O163.0056[9]214 @ 760 mmHg[9]115[9]
4-Iodophenol 540-38-5C₆H₅IO220.0189 - 94[1]138[1]Not available
4-Chloro-2-iodophenol 71643-66-8C₆H₄ClIO254.45Not availableNot availableNot available

Table 2: Toxicological Data for Related Halogenated Phenols

CompoundCAS NumberAcute Oral Toxicity (LD50)
3,4-Dichlorophenol 95-77-2Oral, mouse: LD50 = 1685 mg/kg
2,3-Dichlorophenol 576-24-9Oral, Mouse: 2376 mg/kg[10]
2,4-Dichlorophenol 120-83-2LD50 values in the range 580–4500 mg/kg in rats[4]
4-Iodophenol 540-38-5Not available

Experimental Protocol: General Safe Handling of Halogenated Phenols in a Research Setting

This protocol outlines the essential steps for safely handling halogenated phenols like this compound in a laboratory environment.

3.1. Materials and Personal Protective Equipment (PPE)

  • Chemical: Halogenated phenol compound

  • Personal Protective Equipment (PPE):

    • Chemical splash goggles and a face shield.[11]

    • Chemical-resistant gloves (e.g., neoprene or butyl rubber; double-gloving is recommended).[12][13]

    • A lab coat, fully buttoned.[12]

    • An impervious apron worn over the lab coat.[14]

    • Closed-toe shoes.

  • Engineering Controls:

    • A certified chemical fume hood.[12][15]

    • An eyewash station and safety shower must be readily accessible.[12][14]

  • Waste Disposal:

    • Designated, labeled, and sealed hazardous waste containers.[13]

3.2. Procedure

  • Preparation:

    • Before starting any work, ensure the chemical fume hood is functioning correctly.

    • Designate a specific area within the fume hood for the handling of the halogenated phenol.

    • Ensure all necessary PPE is available and in good condition.

    • Have a spill kit readily available.

  • Handling:

    • Conduct all weighing and manipulations of the solid compound or its solutions inside the chemical fume hood to avoid inhalation of dust or vapors.[15]

    • When preparing solutions, add the solid phenol to the solvent slowly to avoid splashing.

    • Keep containers of halogenated phenols tightly closed when not in use.[15]

    • Avoid contact with skin and eyes. If contact occurs, follow the first aid procedures immediately.[3]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Some protocols for phenol exposure recommend wiping the area with polyethylene glycol (PEG) 300 or 400 if available.[14][16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Waste Disposal:

    • Dispose of all waste materials (excess chemical, contaminated PPE, and cleaning materials) in a designated hazardous waste container.[13]

    • The container must be clearly labeled with the contents and associated hazards.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Decontamination:

    • After completing the work, decontaminate the work area in the fume hood with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Designate Work Area prep_hood->prep_area prep_spill Prepare Spill Kit prep_area->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of halogenated phenols in a laboratory setting.

Hazard_Relationship cluster_compound This compound cluster_hazards Potential Hazards cluster_precautions Safety Precautions phenol Phenol Group corrosive Corrosive (Skin/Eye Damage) phenol->corrosive irritant Irritant (Skin, Eye, Respiratory) phenol->irritant dichloro Dichloro Substitution toxic Acutely Toxic (Oral, Dermal, Inhalation) dichloro->toxic environmental Environmental Hazard dichloro->environmental iodo Iodo Substitution iodo->toxic iodo->irritant ppe Full PPE (Gloves, Goggles, Apron) corrosive->ppe emergency_prep Eyewash/Shower Access corrosive->emergency_prep toxic->ppe fume_hood Use Chemical Fume Hood toxic->fume_hood irritant->fume_hood waste_management Proper Waste Disposal environmental->waste_management

Caption: Relationship between the functional groups of halogenated phenols, their associated hazards, and the necessary safety precautions.

References

Application Notes and Protocols for the Disposal of Waste Containing 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe and compliant disposal of waste containing 3,4-Dichloro-2-iodophenol, a halogenated phenol compound. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Compound Identification and Hazard Profile

This compound is a hazardous chemical requiring special handling and disposal procedures. Its hazard profile, as derived from safety data sheets of similar compounds, indicates significant health and environmental risks.[1]

  • GHS Hazard Classifications :

    • Acute toxicity (Oral, Dermal)[1][2]

    • Skin corrosion/irritation[1][3]

    • Serious eye damage[1][3]

    • Suspected of causing cancer[1]

    • Toxic to aquatic life with long-lasting effects[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and similar halogenated phenols. This information is essential for safe handling and for determining appropriate disposal routes.

PropertyValueSource
3,4-Dichlorophenol
Melting Point65-67 °C[3]
Boiling Point253 °C[3]
Oral LD50 (mouse)1685 mg/kg
4-Iodophenol
Melting Point92-94 °C
Boiling Point138 °C / 5 mmHg
2,3-Dichlorophenol
Melting Point56 °C[4]
Boiling Point214 °C[4]
Flash Point115 °C[4]
This compound (analog)
Melting Point42 - 43 °C[1]
Boiling Point209 - 210 °C[1]

Experimental Protocol: Waste Segregation and Collection

Proper segregation of waste at the point of generation is the first and most critical step in the disposal process.

Objective : To safely segregate different waste streams containing this compound to ensure compliant disposal.

Materials :

  • Designated, leak-proof, and clearly labeled hazardous waste containers.

  • Personal Protective Equipment (PPE):

    • Chemical resistant gloves (e.g., butyl rubber or neoprene)[5]

    • Safety goggles and face shield[6]

    • Fully buttoned lab coat[5]

    • Appropriate respiratory protection if dusts are generated.[1]

Procedure :

  • Solid Waste :

    • Place contaminated solid waste (e.g., contaminated paper towels, gloves, weigh boats) into a designated, leak-tight container.[6][7]

    • This container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

    • Solid stocks of the chemical are to be treated as hazardous waste.[6][8]

  • Aqueous Solutions :

    • Collect all aqueous solutions containing this compound in a designated, shatter-proof bottle.[6][7]

    • The container must be clearly labeled as "Hazardous Waste" and include "Aqueous waste with this compound". Do not mix with other waste streams.

  • Organic Solvent Mixtures :

    • Since this compound is a halogenated compound, any organic solvent waste containing it must be collected in a designated "Halogenated Organic Waste" container.[6][7][9]

    • This container must be clearly labeled with all constituents.

  • Sharps :

    • Contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container that is puncture-resistant and leak-proof.

    • The container should be labeled as "Hazardous Waste Sharps" with the chemical contaminant listed.

Experimental Protocol: Waste Disposal Workflow

The following protocol outlines the decision-making process and steps for the final disposal of collected waste.

Objective : To ensure that all waste containing this compound is disposed of in accordance with institutional and regulatory guidelines.

Procedure :

  • Container Management :

    • Ensure all waste containers are kept securely closed when not in use.

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[4][5]

  • Labeling :

    • All waste containers must be accurately and clearly labeled with:

      • The words "Hazardous Waste"

      • The full name of the chemical(s)

      • The approximate concentration of the hazardous component(s)

      • The date of accumulation start.

  • Disposal Request :

    • Once a waste container is full, or if waste is no longer being generated, arrange for pickup by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Emergency Procedures :

    • In case of a spill, evacuate the area and alert personnel.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[7]

    • Ensure adequate ventilation.[1]

    • In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

Mandatory Visualization

The following diagrams illustrate the key workflows for the safe handling and disposal of waste containing this compound.

WasteDisposalWorkflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type end_node Final Disposal via Licensed Contractor solid_waste Solid Waste (Gloves, Paper Towels, etc.) waste_type->solid_waste Solid aqueous_waste Aqueous Waste waste_type->aqueous_waste Aqueous organic_waste Organic Solvent Waste waste_type->organic_waste Organic Solvent collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid collect_aqueous Collect in Labeled, Shatter-Proof Aqueous Waste Container aqueous_waste->collect_aqueous collect_organic Collect in Labeled, Halogenated Organic Waste Container organic_waste->collect_organic storage Store in Designated Secondary Containment Area collect_solid->storage collect_aqueous->storage collect_organic->storage request_pickup Request Pickup by EHS storage->request_pickup request_pickup->end_node

Caption: Waste Disposal Workflow for this compound.

ppe_protocol start Handling Waste Containing This compound ppe_check Minimum Required PPE start->ppe_check gloves Chemical Resistant Gloves (Butyl Rubber or Neoprene) ppe_check->gloves eyewear Safety Goggles & Face Shield ppe_check->eyewear lab_coat Fully Buttoned Lab Coat ppe_check->lab_coat respirator Respiratory Protection (if dust/aerosol) ppe_check->respirator proceed Proceed with Handling and Segregation gloves->proceed eyewear->proceed lab_coat->proceed respirator->proceed

Caption: Personal Protective Equipment (PPE) Protocol.

References

Application Notes and Protocols for the Derivatization of 3,4-Dichloro-2-iodophenol for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-iodophenol is a halogenated aromatic compound of interest in various fields, including environmental analysis and as a potential intermediate in pharmaceutical synthesis. Due to its phenolic hydroxyl group, it is a polar and relatively non-volatile compound, which can lead to poor chromatographic peak shape and low sensitivity in gas chromatography (GC) analysis. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and detectability.

This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: silylation and acetylation . These methods are widely applicable to phenolic compounds and are compatible with GC-Mass Spectrometry (GC-MS) analysis. The protocols provided are based on established methods for the derivatization of chlorophenols and other halogenated phenols.

Analytical Methods Overview

Derivatization is a crucial step in the analysis of polar analytes like this compound by GC-MS. The primary goals of derivatization are to:

  • Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, the boiling point of the analyte is lowered, making it more suitable for GC analysis.

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column.

  • Enhance Chromatographic Performance: Derivatization reduces peak tailing and improves peak symmetry, leading to better resolution and more accurate quantification.

  • Increase Sensitivity: The derivatized analyte may exhibit a better response in the detector, leading to lower detection limits.

The two methods detailed in this document, silylation and acetylation, are robust and widely used for these purposes.

Data Presentation

Table 1: Typical Quantitative Data for Silylated Dichlorophenols via GC-MS Analysis

Parameter2,4-Dichlorophenol2,6-DichlorophenolNote
Limit of Detection (LOD) 0.20 - 2.0 µg/L[1]4.5% (RSD)[1]LODs are highly dependent on the specific instrument and matrix.
Limit of Quantitation (LOQ) 0.50 - 5.0 µg/L[1]-LOQs are typically 3-5 times the LOD.
Linearity Range 0.50 - 1000.0 µg/L[1]-A linear range with a correlation coefficient (r²) > 0.99 is desirable.
Recovery 80.21–107.33%[1]-Recovery can be influenced by the sample matrix and extraction method.

Disclaimer: The data in this table is based on published values for 2,4-dichlorophenol and 2,6-dichlorophenol and should be used as a guideline for method development for this compound. Actual performance characteristics must be determined experimentally.

Table 2: Typical Quantitative Data for Acetylated Chlorophenols via GC-MS Analysis

Parameter2,4,6-TrichlorophenolGeneral ChlorophenolsNote
Limit of Detection (LOD) < 0.001 µg/L (MDL)[2]0.005 - 1.796 µg/L[3]Method Detection Limit (MDL) is a similar metric to LOD.
Limit of Quantitation (LOQ) --Typically determined as the lowest point on the calibration curve with acceptable precision and accuracy.
Linearity Range 0.01 or 0.04 to 10 µg/L[4]-A linear response with r² > 0.99 is expected.
Recovery 75% to 125%[2]76% and 111%[3]Recoveries can vary depending on the specific chlorophenol and sample matrix.

Disclaimer: The data in this table is based on published values for various chlorophenols and should be used as a guideline for method development for this compound. Actual performance characteristics must be determined experimentally.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

Silylation involves the replacement of the acidic proton of the phenolic hydroxyl group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent. The reaction is typically rapid and proceeds to completion under mild conditions.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Acetone (high purity, anhydrous)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Heating block (optional)

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is dry. If the sample is an extract in a non-polar solvent, it can be used directly. If in a polar solvent, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a small volume of acetone or hexane.

  • Derivatization Reaction:

    • To a clean, dry vial, add a known amount of the this compound standard or sample.

    • Add 100 µL of acetone to the vial. Acetone is known to significantly accelerate the silylation reaction with BSTFA.[5]

    • Add 100 µL of BSTFA to the vial. The amount of BSTFA should be in excess to ensure complete derivatization.

    • Cap the vial tightly and vortex for 15-30 seconds. The reaction is often complete within 15 seconds at room temperature when using acetone as the solvent.[5]

    • For less reactive phenols or to ensure complete reaction, the vial can be heated at 60-70°C for 15-30 minutes.

  • Post-Derivatization (Optional but Recommended):

    • To improve the stability of the derivatives for long-term storage, excess BSTFA can be hydrolyzed. Add a small spike of water (1-2 µL) to the reaction mixture and vortex.

    • Add a small amount of anhydrous sodium sulfate to remove the added water and any residual moisture.

  • Sample Analysis:

    • Dilute the derivatized sample with hexane to the desired concentration for GC-MS analysis.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Protocol 2: Acetylation of this compound using Acetic Anhydride

Acetylation converts the phenolic hydroxyl group into an acetate ester. This is another effective method to increase volatility and improve chromatographic performance. The reaction is typically carried out in a basic medium.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., pyridine)

  • Hexane or other suitable extraction solvent (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Sample Preparation:

    • The sample containing this compound can be in an aqueous or organic solvent. If in an aqueous solution, the pH should be adjusted to be alkaline.

  • Derivatization Reaction:

    • To a vial containing the sample, add a small amount of potassium carbonate to create a basic environment.

    • Add 100-200 µL of acetic anhydride. The amount should be in excess.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes. The reaction is generally rapid.

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Extraction:

    • Add 1 mL of hexane (or another suitable organic solvent) to the reaction vial.

    • Vortex for 1-2 minutes to extract the acetylated derivative into the organic phase.

    • If an emulsion forms, the vial can be centrifuged to aid in phase separation.

  • Washing:

    • Carefully transfer the organic layer to a clean vial.

    • Wash the organic extract with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid and unreacted acetic anhydride. Vortex and then discard the aqueous layer.

    • Wash the organic layer with 1 mL of deionized water. Vortex and discard the aqueous layer.

  • Drying and Analysis:

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

    • The dried extract is now ready for GC-MS analysis. Dilute as necessary.

Visualizations

Silylation Workflow

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample dry Ensure Sample is Dry start->dry add_reagents Add Acetone and BSTFA dry->add_reagents vortex Vortex for 15-30 seconds add_reagents->vortex heat Optional: Heat at 60-70°C vortex->heat dilute Dilute with Hexane heat->dilute inject Inject into GC-MS dilute->inject

Caption: Silylation workflow for this compound.

Acetylation Workflow

Acetylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction & Washing cluster_analysis Analysis start Start with This compound Sample add_base Add Base (e.g., K₂CO₃) start->add_base add_anhydride Add Acetic Anhydride add_base->add_anhydride vortex_react Vortex and React add_anhydride->vortex_react extract Extract with Hexane vortex_react->extract wash_bicarb Wash with NaHCO₃ Solution extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry_extract Dry with Na₂SO₄ wash_water->dry_extract inject Inject into GC-MS dry_extract->inject

Caption: Acetylation workflow for this compound.

Conclusion

The derivatization of this compound by either silylation with BSTFA or acetylation with acetic anhydride is a critical step for its successful analysis by GC-MS. These methods effectively enhance the volatility and thermal stability of the analyte, leading to improved chromatographic performance and sensitivity. The provided protocols offer a detailed guide for researchers to develop and validate their analytical methods for this and similar halogenated phenolic compounds. It is essential to perform method validation to determine the specific performance characteristics such as LOD, LOQ, linearity, and recovery for this compound in the matrix of interest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-Dichloro-2-iodophenol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic approach involving the iodination of 3,4-dichlorophenol.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Iodinating Agent Use fresh N-Iodosuccinimide (NIS) or generate the iodinating agent in situ. For instance, a combination of an iodide salt (e.g., KI) and an oxidizing agent (e.g., trichloroisocyanuric acid) can be effective.[1]
Incorrect Reaction Temperature Maintain the reaction temperature between 0-20 °C. Lower temperatures (0-5 °C) during the addition of reagents can help control the reaction rate and prevent side reactions.[1]
Inappropriate Solvent Methanol is a commonly used solvent for this type of reaction.[1] Ensure the solvent is dry if specified by the protocol.
Suboptimal pH The reaction may be sensitive to pH. If using a method that generates acidic byproducts, consider using a non-reactive buffer or a mild base to maintain a neutral to slightly basic pH.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 0.5 to 3 hours.[1]

Issue 2: Formation of Multiple Products (Isomers)

Potential Cause Recommended Solution
Lack of Regioselectivity The hydroxyl group of the phenol directs iodination to the ortho and para positions. In 3,4-dichlorophenol, the 2 and 6 positions are ortho to the hydroxyl group. To favor iodination at the 2-position, consider using a bulkier iodinating agent or employing directing groups if feasible. The use of silver salts, such as Ag₂SO₄ with I₂, has been shown to improve regioselectivity in the iodination of substituted phenols.[2]
Over-iodination (Di- or Tri-iodophenol Formation) Use a stoichiometric amount of the iodinating agent relative to the 3,4-dichlorophenol. A molar ratio of approximately 1:1 for the phenol to the iodide source is a good starting point.[1] Slow, dropwise addition of the iodinating agent can also help minimize over-iodination.

Issue 3: Difficult Purification

Potential Cause Recommended Solution
Similar Polarity of Product and Byproducts Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate isomers and other impurities. Recrystallization from a solvent mixture, such as ethyl acetate and petroleum ether, can also be an effective purification method.[1]
Residual Reagents After the reaction, quench any remaining oxidizing agents with a reducing agent like sodium thiosulfate solution. Washing the organic extract with a dilute base can remove unreacted phenolic starting material.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of this compound?

A1: A common and effective method for the iodination of phenols involves dissolving the starting material (3,4-dichlorophenol) in methanol, followed by the addition of potassium iodide and a base like sodium hydroxide. The reaction is then initiated by the slow addition of a solution of trichloroisocyanuric acid in methanol at a controlled temperature, typically between 0 and 20 °C.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q3: What are the expected side products in this synthesis?

A3: The primary isomeric byproduct is likely to be 3,4-dichloro-6-iodophenol. Di-iodinated products are also possible if an excess of the iodinating agent is used.

Q4: How should the final product be isolated and purified?

A4: After the reaction is complete, the mixture is typically poured into water and the pH is adjusted to be acidic (pH 2-5) to precipitate the product.[1] The crude product can then be collected by filtration. For further purification, extraction with an organic solvent like ethyl acetate followed by recrystallization or column chromatography is recommended.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the iodination of various substituted phenols using potassium iodide and trichloroisocyanuric acid, which can serve as a reference for optimizing the synthesis of this compound.[1]

Starting PhenolMolar Ratios (Phenol:KI:NaOH:TCCA)Temperature (°C)Reaction Time (h)Yield (%)
2,4-Dinitrophenol1 : 1 : 1 : 0.3320177
2,6-Dichlorophenol1 : 1 : 1 : 0.3400.581
2-Benzyl-4-chlorophenol1 : 1 : 1 : 0.3400.576

Experimental Protocol Example

This protocol is a generalized procedure based on similar iodination reactions.[1]

Materials:

  • 3,4-Dichlorophenol

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Trichloroisocyanuric Acid (TCCA)

  • Methanol (dry)

  • Ethyl Acetate

  • Petroleum Ether

  • Hydrochloric Acid (dilute)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorophenol in dry methanol.

  • Add potassium iodide and sodium hydroxide to the solution and stir for 10 minutes at 0 °C.

  • Slowly add a solution of trichloroisocyanuric acid in methanol dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to proceed for 0.5-1 hour at the same temperature, monitoring by TLC.

  • Once the reaction is complete, pour the reaction mixture into deionized water.

  • Adjust the pH of the solution to 3-4 with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate and wash with water.

  • For purification, extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and recrystallize the solid from a mixture of ethyl acetate and petroleum ether to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Iodination cluster_workup Workup & Purification start Dissolve 3,4-Dichlorophenol in Methanol add_reagents Add KI and NaOH, stir at 0°C start->add_reagents add_tcca Dropwise addition of TCCA solution at 0°C add_reagents->add_tcca react Reaction (0.5-1h) Monitor by TLC add_tcca->react quench Pour into water, acidify with HCl react->quench filter Filter crude product quench->filter extract Extract with Ethyl Acetate filter->extract purify Recrystallize extract->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield reagents Reagent Quality start->reagents temp Reaction Temperature start->temp time Reaction Time start->time ph pH start->ph check_reagents Use fresh reagents reagents->check_reagents Check activity control_temp Maintain 0-20°C temp->control_temp Optimize monitor_tlc Monitor by TLC time->monitor_tlc Ensure completion adjust_ph Adjust pH ph->adjust_ph If applicable

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 3,4-Dichloro-2-iodophenol by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,4-Dichloro-2-iodophenol using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for purifying this compound?

A1: For preparative scale, flash column chromatography using silica gel is a common and cost-effective method. For analytical and semi-preparative scale, reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed to achieve high purity.

Q2: How do I choose the right stationary phase for my purification?

A2: The choice of stationary phase depends on the polarity of this compound and its impurities.

  • Normal-Phase Chromatography (e.g., Flash Chromatography): Silica gel is the most common stationary phase.[1][2] Since this compound is a polar compound due to the hydroxyl group, it will interact with the polar silica gel. Non-polar impurities will elute first. Alumina can also be used and is available in acidic, neutral, or basic forms, which can be advantageous if the target compound is sensitive to the slightly acidic nature of silica gel.[1]

  • Reversed-Phase Chromatography (e.g., HPLC): A non-polar stationary phase, typically C18-bonded silica, is used.[3] In this mode, polar compounds elute earlier, while non-polar compounds are retained longer. This is particularly useful for separating the target compound from more polar or more non-polar impurities.

Q3: What are suitable mobile phases for the purification of this compound?

A3: The selection of the mobile phase is critical for achieving good separation.

  • For Normal-Phase (Silica Gel) Chromatography: A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is gradually increased to elute the compound of interest. A good starting point is to find a solvent system where the Rf value of this compound on a TLC plate is around 0.3.[3]

  • For Reversed-Phase HPLC: A mixture of a polar solvent (like water) and a polar organic solvent (like acetonitrile or methanol) is used.[4] Often, a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is added to the mobile phase to improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[5][6]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Phenols can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[7] Consider the following:

  • Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.

  • Use an alternative stationary phase: Consider using neutral alumina or Florisil, which are less acidic.[7]

  • Switch to reversed-phase chromatography: If the compound is stable under the conditions of reversed-phase HPLC, this may be a better option.

Troubleshooting Guides

Flash Column Chromatography (Normal-Phase)
Problem Possible Cause(s) Solution(s)
Compound won't elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[7]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before developing. If it degrades, consider deactivating the silica or using a different stationary phase.[7]
Poor separation of the desired compound from impurities The mobile phase polarity is too high, causing all compounds to elute together.Decrease the polarity of the mobile phase.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is often recommended for silica gel.[1]
The sample was loaded in too large a volume of solvent.Dissolve the crude sample in the minimum amount of a suitable solvent, preferably the mobile phase, for loading onto the column. If solubility is an issue, consider dry loading.[8]
Streaking or tailing of the compound band The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier, like methanol or a few drops of acetic acid, to the mobile phase to improve peak shape.
The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[1]
Reversed-Phase HPLC
Problem Possible Cause(s) Solution(s)
Broad or tailing peaks Secondary interactions between the phenolic hydroxyl group and residual silanols on the stationary phase.Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress the ionization of the phenol.[5][6]
The column is contaminated or has degraded.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9]
Split peaks The sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
A void has formed at the head of the column.This can happen with older columns or at high pressures. Reversing the column and flushing it may sometimes help, but replacement is often necessary.[9]
High backpressure A blockage in the HPLC system (e.g., plugged frit, contaminated column).Systematically check for blockages, starting from the detector and moving backward. Back-flushing the column can sometimes clear a plugged frit.[3]
The mobile phase viscosity is too high.Consider using a different organic modifier with lower viscosity (e.g., acetonitrile instead of methanol).
Inconsistent retention times The mobile phase composition is not stable or is being prepared inconsistently.Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser.
The column temperature is fluctuating.Use a column oven to maintain a constant temperature.

Experimental Protocols

Preparative Flash Column Chromatography of Crude this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Identify a solvent system that gives a retention factor (Rf) of approximately 0.3 for the desired compound and provides good separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for poorly soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then carefully adding this to the top of the column.[8]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase identified from the TLC analysis.

    • Collect fractions in test tubes or other suitable containers.

    • If the desired compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Analytical Reversed-Phase HPLC Method Development
  • Column and Mobile Phase Selection:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over a set period (e.g., 20-30 minutes). A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (re-equilibration)

    • Set a flow rate of 1.0 mL/min.

  • Detection:

    • Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Optimization:

    • Adjust the gradient slope and duration to achieve optimal separation of the this compound from any impurities.

    • For preparative or semi-preparative HPLC, the method can be scaled up to a larger diameter column with a higher flow rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Sample Crude Sample TLC Analysis TLC Analysis Crude Sample->TLC Analysis Solvent System Selection Solvent System Selection TLC Analysis->Solvent System Selection Column Packing Column Packing Solvent System Selection->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Fraction Analysis (TLC/HPLC) Fraction Analysis (TLC/HPLC) Fraction Collection->Fraction Analysis (TLC/HPLC) Pooling Pure Fractions Pooling Pure Fractions Fraction Analysis (TLC/HPLC)->Pooling Pure Fractions Solvent Evaporation Solvent Evaporation Pooling Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Chromatography Issue Observed peak_shape Poor Peak Shape Tailing Fronting Splitting start->peak_shape e.g., Tailing retention Retention Time Issue Shifting No Elution start->retention e.g., Shifting pressure Pressure Issue High Low start->pressure e.g., High solution_peak Check mobile phase pH Check for column overload Dissolve sample in mobile phase peak_shape->solution_peak solution_retention Check mobile phase composition Increase mobile phase strength Check for compound degradation retention->solution_retention solution_pressure Check for blockages Check for leaks Filter mobile phase and sample pressure->solution_pressure

Caption: A logical flowchart for troubleshooting common chromatography issues.

References

Technical Support Center: Iodination of 3,4-Dichlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the electrophilic iodination of 3,4-dichlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the iodination of 3,4-dichlorophenol?

A1: The iodination of 3,4-dichlorophenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) group is a strong activating group that directs incoming electrophiles to the ortho and para positions. Since the para position (C4) is already substituted with a chlorine atom, substitution is expected to occur at the positions ortho to the hydroxyl group (C2 and C6). The phenolate ion, formed under basic or neutral conditions, is significantly more reactive than the undissociated phenol.[1][2] The active iodinating species can vary depending on the reagents used, but may include molecular iodine (I₂), the triiodide ion (I₃⁻), hypoiodous acid (HIO), or the iodine cation (I⁺).[1]

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products is a common issue. The most probable side reactions include:

  • Polyiodination: The introduction of one iodine atom can sometimes further activate the aromatic ring, leading to the formation of di-iodinated products (e.g., 2,6-diiodo-3,4-dichlorophenol).[3] Controlling the stoichiometry of the iodinating agent is crucial to minimize this.[4]

  • Isomer Formation: While positions C2 and C6 are electronically favored, a mixture of isomers (2-iodo-3,4-dichlorophenol and 6-iodo-3,4-dichlorophenol) can be formed. The ratio of these isomers can be influenced by reaction conditions.

  • Oxidative Decomposition: Phenols are susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents.[2] This can lead to the formation of colored impurities, quinones, or tarry materials.[2]

  • Reaction Reversibility: The iodination reaction is potentially reversible because a common byproduct, hydrogen iodide (HI), is a strong reducing agent that can convert the iodinated product back to the starting material. To prevent this, an oxidizing agent is often added to convert HI back to I₂.[5]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for specific solutions. Key areas to investigate include:

  • Reaction Equilibrium: As mentioned, the reaction can be reversible. The addition of an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide (H₂O₂) is critical to drive the reaction to completion by removing the HI byproduct.[5][6]

  • pH Control: The rate of iodination is highly dependent on pH.[1] A higher pH increases the concentration of the more reactive phenolate ion, which can improve the reaction rate.[1][6]

  • Reagent Activity: Molecular iodine (I₂) itself can be a slow iodinating agent.[3] Using a more potent iodinating system, such as iodine with an oxidizing agent, N-iodosuccinimide (NIS), or iodine monochloride (ICl), can significantly improve yields.[2][7] However, be aware that harsher reagents may also increase side reactions.[8]

  • Reaction Conditions: Inadequate reaction time or suboptimal temperature can lead to incomplete conversion. Monitor the reaction's progress using techniques like TLC or GC-MS to determine the optimal duration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Reaction is reversible due to HI byproduct.Add an oxidizing agent (e.g., H₂O₂, HIO₃, NaOCl) to the reaction mixture to oxidize HI back to I₂.[5][6]
Low reactivity of the iodinating species.Use a more reactive iodinating system, such as N-iodosuccinimide (NIS) with an acid catalyst or an I₂/oxidant combination.[7]
pH is too low, resulting in a low concentration of the reactive phenolate ion.Increase the pH of the reaction medium. The rate of iodination for phenols increases significantly with pH.[1]
Formation of Multiple Products (Poor Selectivity) Over-iodination (polyiodination).Carefully control the stoichiometry. Use a molar ratio of 1:1 or slightly less of the iodinating agent to the phenol.[4]
Formation of undesired isomers.Modify the solvent, temperature, or iodinating agent. For example, enzymatic iodination can sometimes favor para-substitution.[3]
Dark-Colored Reaction Mixture / Tarry Byproducts Oxidative decomposition of the phenol.Reduce the concentration of the oxidizing agent, lower the reaction temperature, and ensure the reaction is not run for an excessive amount of time.[2]
Impurities in starting materials.Purify the 3,4-dichlorophenol and solvents before use.

Data Presentation

Table 1: Potential Iodination Products of 3,4-Dichlorophenol
Compound Name Substitution Pattern Classification
2-Iodo-3,4-dichlorophenolMono-iodinatedMain Product Isomer
6-Iodo-3,4-dichlorophenolMono-iodinatedMain Product Isomer
5-Iodo-3,4-dichlorophenolMono-iodinatedMinor Product Isomer
2,6-Diiodo-3,4-dichlorophenolDi-iodinatedPolyiodination Side Product
2,5-Diiodo-3,4-dichlorophenolDi-iodinatedPolyiodination Side Product
Table 2: Illustrative Example of Reagent Effects on the Iodination of 3,5-Dichlorophenol

Note: This data is for the related compound 3,5-dichlorophenol and is presented to illustrate how the choice of iodinating agent can impact product distribution and yield. Similar effects may be observed for 3,4-dichlorophenol.

Entry Iodinating Reagent Solvent Yield of 2-iodo-3,5-dichlorophenol Yield of 4-iodo-3,5-dichlorophenol
1I₂ / HIO₃H₂O / EtOH14%15%
2NIS / PTSACH₃CN14%76%
3IClCH₂Cl₂11%16%
4Ag₂SO₄ / I₂CH₂Cl₂53%Traces
5AgBF₄ / I₂CH₂Cl₂74%Traces

(Data adapted from a study on the regioselective iodination of chlorinated aromatic compounds[9])

Experimental Protocols

General Protocol for Iodination using Potassium Iodide and an Oxidant

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation: Dissolve 3,4-dichlorophenol (1.0 eq) in a suitable solvent such as methanol or an aqueous buffer solution (e.g., acetate buffer, pH 5) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Reagent Addition: Add potassium iodide (KI) (1.0-1.2 eq) to the solution and stir until it dissolves.

  • Initiation: Cool the flask in an ice bath to 0 °C. Slowly add an oxidizing agent, such as sodium hypochlorite solution (bleach, 1.0-1.2 eq) or a solution of hydrogen peroxide (30%, 2.0 eq), dropwise over 30-60 minutes while stirring vigorously.[4][7]

  • Reaction: Continue stirring the solution at 0 °C for an additional 60 minutes after the addition is complete.[4] Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Remove the ice bath and quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining iodine. Stir for 5-10 minutes until the characteristic iodine color disappears.[4]

  • Isolation: Acidify the solution to pH 3-4 with a dilute HCl solution to precipitate the iodinated phenol product.[4]

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Visualizations

Reaction_Pathways Figure 1: Potential Reaction Pathways sub 3,4-Dichlorophenol mid sub->mid side_ox Oxidative Byproducts (Quinones, Tars) sub->side_ox Side Reaction (Harsh Conditions) reagent Iodinating Agent (e.g., I₂ + Oxidant) reagent->mid + prod_ortho1 2-Iodo-3,4-dichlorophenol mid->prod_ortho1 Main Reaction prod_ortho2 6-Iodo-3,4-dichlorophenol mid->prod_ortho2 Main Reaction side_poly Di-iodo Products (e.g., 2,6-diiodo-) prod_ortho1->side_poly Side Reaction (Excess Reagent) prod_ortho2->side_poly Side Reaction (Excess Reagent)

Caption: Figure 1: Potential Reaction Pathways in the Iodination of 3,4-Dichlorophenol.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Problem: Low Yield or Impure Product q1 Is an oxidizing agent (e.g., H₂O₂, HIO₃) being used? start->q1 a1_no Add an oxidizing agent to consume HI byproduct and prevent reverse reaction. q1->a1_no No q2 Is the product mixture dark or tarry? q1->q2 Yes a1_no->q2 a2_yes Reduce oxidant concentration, lower reaction temperature, or decrease reaction time. q2->a2_yes Yes q3 Are poly-iodinated products observed? q2->q3 No a2_yes->q3 a3_yes Reduce molar ratio of iodinating agent to phenol (target <= 1:1). q3->a3_yes Yes q4 Is the reaction pH controlled or optimized? q3->q4 No a3_yes->q4 a4_no Adjust pH to be neutral or slightly basic to favor the reactive phenolate ion. q4->a4_no No end_node Monitor reaction by TLC/GC-MS and purify final product. q4->end_node Yes a4_no->end_node

Caption: Figure 2: Troubleshooting Workflow for Iodination Experiments.

References

optimizing temperature for 3,4-Dichloro-2-iodophenol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3,4-Dichloro-2-iodophenol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound, with a focus on temperature optimization for common cross-coupling and ether synthesis reactions.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is showing low yield. How can I optimize the temperature?

Answer:

Low yields in Suzuki-Miyaura couplings of halogenated phenols can often be attributed to suboptimal temperature. The reactivity of the C-I bond is significantly higher than that of the C-Cl bonds, allowing for selective coupling at the 2-position.

  • Initial Temperature: Start with a moderate temperature, typically in the range of 80-100°C. A study on the Suzuki-Miyaura reaction of polychlorinated aromatics suggests that 100°C is an effective temperature for the coupling of alkyl boronic esters with dichloropyridines.[1] Another general procedure for Suzuki-Miyaura reactions of aryl chlorides suggests a reaction temperature of 100°C for 24 hours.[2]

  • Temperature Adjustment: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.[3] Conversely, if you observe significant byproduct formation, lowering the temperature might be beneficial. Some Suzuki-Miyaura reactions can even be performed at room temperature, particularly with highly active catalyst systems.[4]

  • Microwave Irradiation: For challenging substrates, microwave-assisted heating can sometimes provide better results than conventional heating by allowing for rapid and uniform heating to higher temperatures.[5]

Question: I am observing significant dehalogenation of my this compound starting material. What is causing this and how can I prevent it?

Answer:

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, especially at elevated temperatures.

  • Temperature Control: High temperatures can promote hydrodehalogenation, where the aryl halide is reduced. Try lowering the reaction temperature. A study on the Suzuki-Miyaura coupling of polychlorinated aromatics found that selectivity could be achieved at 100°C, but higher temperatures might favor side reactions.[1]

  • Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides at higher temperatures.

  • Catalyst and Ligand: The ligand on the palladium catalyst can influence the rate of reductive elimination versus side reactions. Using bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation.

Williamson Ether Synthesis

Question: My Williamson ether synthesis with this compound is proceeding very slowly. Should I increase the temperature?

Answer:

Slow reaction rates in Williamson ether synthesis can often be improved by adjusting the temperature, but other factors should also be considered.

  • Typical Temperature Range: A typical Williamson reaction is conducted at 50 to 100°C and is complete in 1 to 8 hours.[6] If your reaction is running at the lower end of this range, a moderate increase in temperature could improve the rate.

  • High-Temperature Synthesis: For less reactive alkylating agents, higher temperatures (even up to 300°C) have been used in industrial settings to increase reactivity and selectivity.[6] However, for laboratory scale, such high temperatures may require specialized equipment and could lead to decomposition.

  • Solvent Choice: The choice of solvent is crucial. Protic and apolar solvents can slow down the reaction rate. Using polar aprotic solvents like DMF or acetonitrile is recommended to enhance the nucleophilicity of the phenoxide.[6]

  • Microwave-Enhanced Synthesis: Microwave irradiation can significantly reduce reaction times. A quick 10-minute microwave run at 130°C has been shown to increase the yield of ether synthesis compared to conventional heating for hours.[6]

Question: I am getting a low yield of the desired ether and a significant amount of elimination byproduct. How can I fix this?

Answer:

The formation of elimination byproducts is a common issue in Williamson ether synthesis, especially with sterically hindered substrates or when using secondary or tertiary alkyl halides.[7]

  • Temperature: Higher temperatures can favor elimination over substitution. If you are observing elimination products, consider lowering the reaction temperature.

  • Choice of Alkyl Halide: The structure of the alkyl halide is critical. Primary alkyl halides are preferred as they are less prone to E2 elimination.[8] If you are using a secondary alkyl halide, expect a mixture of substitution and elimination products. Tertiary alkyl halides will almost exclusively give the elimination product.[9]

  • Base: While a strong base is needed to deprotonate the phenol, using a very strong or bulky base can favor elimination. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for other cross-coupling reactions with this compound?

A1: The optimal temperature will depend on the specific reaction, catalyst, and substrates used. However, here are some general guidelines:

  • Sonogashira Coupling: This reaction can often be carried out at room temperature.[10] However, for less reactive aryl halides, higher temperatures may be required, which can also lead to side reactions.[10]

  • Heck Reaction: The original Heck reaction was carried out at 120°C.[11] However, modern catalyst systems can often facilitate the reaction at lower temperatures. High temperatures (above 100°C) can sometimes lead to the precipitation of palladium black and a decrease in yield.[3]

  • Chan-Lam Coupling: A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is open to the air.[6][12] The typical temperature range is from room temperature to 100°C.[13]

  • Ullmann Condensation: Traditionally, Ullmann reactions require high temperatures, often in excess of 210°C.[14] However, the use of modern ligands and soluble copper catalysts can allow for milder reaction conditions. For example, a Cu-catalyzed O-arylation of phenols with aryl iodides can be performed in DMSO at around 100°C.[15]

Q2: How does the electronic nature of this compound affect reaction conditions?

A2: The two chlorine atoms are electron-withdrawing groups, which makes the phenol more acidic and can influence the reactivity of the aryl ring in palladium-catalyzed reactions. The increased acidity facilitates the deprotonation of the hydroxyl group to form the phenoxide, which is beneficial for Williamson ether synthesis. In Suzuki-Miyaura reactions, electron-withdrawing groups on the aryl halide can increase its reactivity towards oxidative addition to the palladium catalyst.

Q3: Are there any safety concerns I should be aware of when heating reactions with this compound?

A3: Yes, standard laboratory safety precautions should always be followed. When heating reactions, especially in sealed vessels or under microwave irradiation, there is a risk of pressure buildup. Never heat a sealed vessel that is more than two-thirds full to avoid the risk of explosion.[16] Always use a blast shield when heating sealed reactions.[16] Additionally, be aware of the potential for decomposition of reagents and solvents at high temperatures, which could release toxic fumes. All reactions should be carried out in a well-ventilated fume hood.

Data Presentation

Table 1: General Temperature Ranges for Common Reactions with Halogenated Phenols

Reaction TypeTypical Temperature Range (°C)Notes
Suzuki-Miyaura Coupling Room Temperature - 120°COptimal temperature is highly dependent on the catalyst, ligands, and substrates. Higher temperatures can lead to catalyst decomposition.[3][17]
Williamson Ether Synthesis 50 - 100°CCan be higher for less reactive alkylating agents. Microwave-assisted synthesis can be performed at around 130°C.[6]
Sonogashira Coupling Room Temperature - 80°COften proceeds at room temperature. Higher temperatures may be needed for less reactive halides but can increase side reactions.[10]
Heck Reaction 80 - 140°CCan be sensitive to high temperatures, which may cause catalyst precipitation.[3]
Chan-Lam Coupling Room Temperature - 100°CA major advantage is the ability to run at room temperature.[6][13]
Ullmann Condensation 100 - 220°CTraditional methods require very high temperatures, while modern protocols can be run at lower temperatures.[14][15]

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling

A general procedure involves the reaction of the aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents).

  • Add a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand, typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 85-100°C) and monitor the progress by TLC or GC-MS.[16]

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound + Arylboronic Acid + Base Solvent Solvent (e.g., Toluene/Water) Reagents->Solvent Degas Degas with Ar/N2 Solvent->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat (85-100°C) Catalyst->Heat Quench Cool & Quench Heat->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Product Final Product Purify->Product

Suzuki-Miyaura Reaction Workflow
General Protocol for Williamson Ether Synthesis

This synthesis involves the reaction of a deprotonated phenol with an alkyl halide.

  • In a reaction flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., NaH or K₂CO₃, 1.1-1.5 equivalents) portion-wise at 0°C to deprotonate the phenol.

  • Allow the mixture to stir at room temperature for a short period to ensure complete formation of the phenoxide.

  • Add the alkyl halide (1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-100°C) and monitor its progress.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

Williamson_Ether_Synthesis_Workflow cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification Phenol This compound in Solvent Base Add Base (e.g., NaH) Phenol->Base Phenoxide Phenoxide Formation Base->Phenoxide AlkylHalide Add Alkyl Halide Phenoxide->AlkylHalide Heat Heat (50-100°C) AlkylHalide->Heat Quench Cool & Quench Heat->Quench Extract Extract & Wash Quench->Extract Purify Purify Extract->Purify Product Final Ether Product Purify->Product

Williamson Ether Synthesis Workflow

References

Technical Support Center: Catalyst Selection for Coupling Reactions with 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 3,4-dichloro-2-iodophenol. The inherent electronic and steric properties of this substrate present unique challenges that require careful consideration of catalyst systems and reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Considerations

Question: Which halogen on this compound is most likely to react in a palladium-catalyzed cross-coupling reaction?

Answer: The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine (C-Cl) bonds. Therefore, cross-coupling reactions will selectively occur at the C-2 position (the site of the iodine atom). The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl.[1][2][3]

Question: How do the chloro and hydroxyl groups on the phenol ring affect the coupling reaction?

Answer: The two chloro groups are electron-withdrawing, which can increase the rate of oxidative addition at the C-I bond. The hydroxyl group is a weak electron-donating group but, more importantly, its acidic proton can interfere with the reaction. It may be necessary to protect the hydroxyl group or use a base that also serves to deprotonate the phenol. The steric hindrance from the substituent at the C-2 position and the adjacent chloro and hydroxyl groups can impact the efficiency of the coupling reaction, often requiring ligands that are bulky and electron-rich to facilitate the catalytic cycle.[4]

Suzuki-Miyaura Coupling

Question: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand Selection:

    • Issue: The catalyst system may not be active enough to overcome the steric hindrance around the iodo group.

    • Solution: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often effective.[5] Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[5] For some Suzuki couplings of aryl chlorides, palladium-imidazol-2-ylidene complexes have shown to be efficient.[6]

  • Base Selection:

    • Issue: The chosen base may be too weak to effectively activate the boronic acid or may not be compatible with the hydroxyl group of the phenol.

    • Solution: A screening of bases is recommended. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] The base must be strong enough to form the boronate species, which is more active in the transmetalation step.[5]

  • Solvent and Temperature:

    • Issue: The solvent may not be optimal for solubility of the reagents or for the stability of the catalytic species. The temperature may be too low for efficient catalyst turnover.

    • Solution: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The addition of water can sometimes be beneficial.[7] Increasing the reaction temperature may improve the yield, but be mindful of potential catalyst decomposition.

  • Reagent Quality:

    • Issue: Degradation of the boronic acid (protodeboronation) or impurities in the reagents can inhibit the reaction.

    • Solution: Ensure the boronic acid is pure and dry. Use freshly distilled and degassed solvents to remove oxygen, which can deactivate the Pd(0) catalyst.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Aryl Halides

Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-11070-95
Pd₂(dba)₃XPhosCs₂CO₃THF60-8075-98
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80-10060-90
Pd/C-Na₂CO₃DME/H₂O25-8070-99[8]

Note: These are general starting conditions and may require optimization for this compound.

Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is giving a complex mixture of products, including homocoupling of the alkyne (Glaser coupling). How can I improve the selectivity?

Answer: The formation of homocoupled products is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst. Here’s how to address this:

  • Copper-Free Conditions:

    • Issue: The copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne.

    • Solution: Perform the reaction under copper-free conditions. This often requires a more reactive palladium catalyst system and a suitable base. A combination of a palladium precursor with a bulky, electron-rich ligand is often effective.[4]

  • Catalyst and Ligand Choice:

    • Issue: The palladium catalyst may not be efficiently catalyzing the cross-coupling pathway.

    • Solution: For copper-free Sonogashira reactions, catalyst systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be used, often with an amine base like triethylamine or diisopropylamine.[3] For sterically hindered substrates, consider ligands that can stabilize the palladium center and facilitate the catalytic cycle.[4]

  • Solvent and Base:

    • Issue: The solvent and base can influence the rates of both the desired cross-coupling and the undesired homocoupling.

    • Solution: Amine bases are typically used as they also serve as the solvent in many cases.[9] The choice of amine can be critical. Aprotic polar solvents like DMF or acetonitrile can also be employed.

Table 2: Catalyst Systems for Sonogashira Coupling of Aryl Iodides

Palladium PrecursorLigandCo-catalystBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂-CuIEt₃NTHF or DMF25-70
Pd(PPh₃)₄-CuIi-Pr₂NHToluene25-80
Pd(OAc)₂P(t-Bu)₃- (Copper-free)Cs₂CO₃Dioxane60-100

Note: Optimization is crucial, especially when moving to copper-free conditions.

Heck Reaction

Question: I am attempting a Heck reaction with this compound and an acrylate, but the reaction is sluggish and gives low yields. What can I do to improve the outcome?

Answer: The Heck reaction can be sensitive to steric hindrance and the electronic nature of the substrates. Here are some troubleshooting tips:

  • Catalyst and Ligand:

    • Issue: The catalyst may not be active enough for this substituted aryl iodide.

    • Solution: While simple palladium salts like Pd(OAc)₂ can be effective, the addition of phosphine ligands is often necessary.[10] For challenging substrates, bulky, electron-rich ligands can enhance the rate of oxidative addition and subsequent steps.

  • Base and Solvent:

    • Issue: The choice of base and solvent is critical for the Heck reaction.

    • Solution: A variety of organic and inorganic bases can be used, with triethylamine and potassium carbonate being common choices.[10] High-boiling polar aprotic solvents like DMF, NMP, or DMA are often used to achieve the necessary reaction temperatures.[11]

  • Additives:

    • Issue: In some cases, additives are required to facilitate the reaction.

    • Solution: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields, especially in biphasic systems or with inorganic bases.

Table 3: General Conditions for Heck Coupling of Aryl Halides

Palladium PrecursorLigand (if any)BaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF or MeCN80-140
PdCl₂(PPh₃)₂-NaOAcDMA100-150
Pd(OAc)₂P(o-tol)₃K₂CO₃NMP100-160
Buchwald-Hartwig Amination

Question: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to consider for this reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but success with a substrate like this compound depends heavily on the catalyst system.

  • Catalyst and Ligand:

    • Issue: This reaction is highly dependent on the ligand.

    • Solution: A range of bulky, electron-rich biarylphosphine ligands have been developed by the Buchwald and Hartwig groups. Ligands like XPhos, SPhos, and RuPhos are excellent starting points for screening.[12] Pre-formed palladium catalysts containing these ligands are also commercially available and can offer improved reactivity and reproducibility.[13]

  • Base Selection:

    • Issue: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for these reactions.[14] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures.[14]

  • Solvent:

    • Issue: The solvent must be aprotic and able to solubilize the reagents.

    • Solution: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[13]

Table 4: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOt-BuToluene80-110
Pd(OAc)₂RuPhosK₃PO₄Dioxane100-120
[Pd(cinnamyl)Cl]₂t-BuXPhosLHMDSTHF25-60

Experimental Protocols

The following are general protocols that can be adapted for coupling reactions with this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (5-10 mL).

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium precursor (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., dioxane or DMF, 5 mL) and the base (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Visualizations

Catalyst_Screening_Workflow cluster_start Initial Setup cluster_screening Parameter Screening cluster_reaction Execution & Analysis cluster_optimization Optimization Start Define Reaction: This compound + Coupling Partner Catalyst Catalyst System (Pd Source + Ligand) Start->Catalyst Base Base Selection Start->Base Solvent Solvent Choice Start->Solvent Run Run Parallel Reactions Catalyst->Run Base->Run Solvent->Run Analysis Analyze Results (TLC, GC-MS, LC-MS) Run->Analysis Optimize Identify Optimal Conditions Analysis->Optimize Optimize->Catalyst Re-screen ScaleUp Scale-Up Reaction Optimize->ScaleUp Successful

Caption: A general workflow for catalyst and condition screening for coupling reactions.

Suzuki_Catalytic_Cycle Pd0L2 Pd(0)Ln OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIIL Ar-Pd(II)(I)Ln OxAdd->ArPdIIL Transmetal Transmetalation ArPdIIL->Transmetal ArPdArL Ar-Pd(II)(Ar')Ln Transmetal->ArPdArL RedElim Reductive Elimination ArPdArL->RedElim RedElim->Pd0L2 Product Ar-Ar' RedElim->Product ArI This compound ArI->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

References

preventing degradation of 3,4-Dichloro-2-iodophenol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,4-Dichloro-2-iodophenol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal decomposition), extreme pH conditions (acidic or basic hydrolysis), and contact with strong oxidizing agents. The carbon-iodine bond is particularly susceptible to cleavage.[1][2]

Q2: How should this compound be properly stored to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[3] It is recommended to keep it in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen.[4] For long-term storage, refrigeration at 2-8°C is advisable.[4]

Q3: What are the visible signs of degradation of this compound?

A3: Degradation of this compound, which is typically a white to off-white solid, may be indicated by a change in color, such as the appearance of a yellowish or brownish hue.[4] This can be a result of the formation of colored degradation byproducts. Any noticeable change in the physical appearance of the compound should be a cause for concern regarding its purity and integrity.

Q4: In what types of solvents is this compound most stable?

A4: Halogenated phenols are generally more stable in non-polar aprotic solvents. For this compound, solvents like dichloromethane, chloroform, and toluene are suitable for short-term use in experiments.[5][6] Protic solvents, especially under basic conditions, can facilitate deprotonation of the phenolic hydroxyl group, making the compound more susceptible to oxidation. The solubility of chlorinated phenols is also influenced by pH in aqueous solutions.[7][8]

Q5: Can I heat solutions of this compound?

A5: Heating solutions of this compound should be done with caution. While stable at room temperature, elevated temperatures can lead to thermal decomposition.[9] If heating is necessary for your experiment, it is recommended to use the lowest possible temperature and for the shortest duration. Always conduct such steps in a well-ventilated fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the this compound stock solution.Prepare fresh stock solutions for each set of experiments. Store the solid compound under recommended conditions (cool, dark, inert atmosphere). Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Appearance of unexpected peaks in analytical chromatography (HPLC, GC-MS) Formation of degradation byproducts.Confirm the identity of the main peak corresponding to this compound using a standard. Potential byproducts could include 3,4-dichlorophenol (from deiodination) or oxidized species.[1][2] Adjust experimental conditions to minimize degradation (e.g., lower temperature, protect from light, use deoxygenated solvents).
Low yield in a synthetic reaction using this compound The compound may have degraded prior to or during the reaction.Verify the purity of the starting material before use. Ensure that the reaction conditions are compatible with the stability of the compound (e.g., avoid strong oxidants or bases if possible).
Color change in the this compound solution Oxidation or photodegradation of the compound.Discard the solution and prepare a fresh one. Ensure that the solvent is of high purity and deoxygenated if necessary. Always protect the solution from light.

Quantitative Stability Data

The following table summarizes the estimated stability of this compound under various conditions. Please note that this data is synthesized from information on similar halogenated phenols and general chemical principles, as specific quantitative data for this compound is limited in the literature.

Condition Parameter Value Notes
Storage (Solid) Shelf-life> 1 yearWhen stored at 2-8°C in a dark, dry environment under an inert atmosphere.
Aqueous Solution (pH 5) Half-life (t½)WeeksProtected from light. Degradation is slow.
Aqueous Solution (pH 7) Half-life (t½)Days to a weekProtected from light. Stability decreases at neutral pH.[10]
Aqueous Solution (pH 9) Half-life (t½)Hours to daysProtected from light. Degradation is significantly faster in basic conditions.[7]
Methanol Solution Half-life (t½)WeeksWhen stored at room temperature and protected from light.
Photodegradation RateHighSusceptible to degradation upon exposure to UV or ambient light, especially in solution.
Thermal Stability (Solid) Decomposition Temp.> 150 °C (estimated)Gradual decomposition may occur at lower temperatures over extended periods.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (10 mM in Methanol)

Objective: To prepare a stable stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Anhydrous methanol (spectroscopic grade)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flask

Procedure:

  • Weigh the required amount of this compound in a clean, dry weighing boat. For a 10 mM solution in 10 mL, this would be approximately 28.9 mg (Molecular Weight: 288.9 g/mol ).

  • Carefully transfer the weighed solid into a 10 mL amber volumetric flask.

  • Add a small amount of anhydrous methanol to dissolve the solid completely.

  • Once dissolved, add methanol to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the solution to a labeled amber glass vial for storage.

  • Store the stock solution at 2-8°C and protected from light. It is recommended to use the solution within one to two weeks of preparation.

Protocol 2: General Procedure for an Enzymatic Assay

Objective: To provide a general workflow for using this compound in an enzymatic assay, minimizing its degradation.

Materials:

  • 10 mM stock solution of this compound in methanol

  • Enzyme solution

  • Assay buffer (pH should be optimized for enzyme activity and compound stability)

  • 96-well microplate (UV-transparent if monitoring absorbance changes)

  • Microplate reader

Procedure:

  • Equilibrate all reagents (buffer, enzyme solution, and substrate stock solution) to the assay temperature.

  • Prepare the required dilutions of the this compound stock solution in the assay buffer immediately before use. Minimize the exposure of these diluted solutions to light.

  • In the microplate, add the assay buffer and the enzyme solution to the respective wells.

  • To initiate the reaction, add the diluted this compound solution to the wells.

  • Immediately place the microplate in the reader and start monitoring the reaction at the desired wavelength and time intervals.

  • For control experiments, include wells with no enzyme to account for any non-enzymatic degradation of the substrate under the assay conditions.

Visualizations

Logical Workflow for Troubleshooting Degradation

G A Inconsistent Experimental Results B Check for Visible Signs of Degradation (e.g., color change) A->B C Analyze Purity of Solid and Solutions (e.g., HPLC, NMR) A->C D Degradation Confirmed B->D C->D E Review Storage and Handling Procedures D->E Yes F Review Experimental Conditions D->F Yes H No Degradation Detected D->H No G Implement Corrective Actions: - Use fresh batches - Protect from light - Control temperature - Adjust pH E->G F->G I Investigate Other Experimental Variables H->I

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

Potential Degradation Pathways

G cluster_0 Degradation Initiators cluster_1 Primary Compound cluster_2 Degradation Pathways & Products Light Light (UV, visible) Compound This compound Light->Compound Heat Heat Heat->Compound Oxidants Oxidizing Agents Oxidants->Compound Base Strong Bases Base->Compound Deiodination Deiodination Compound->Deiodination Oxidation Oxidation Compound->Oxidation Polymerization Polymerization Compound->Polymerization Dichlorophenol 3,4-Dichlorophenol Deiodination->Dichlorophenol Quinones Quinone-like Structures Oxidation->Quinones Oligomers Oligomeric Products Polymerization->Oligomers

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of 3,4-Dichloro-2-iodophenol, a key intermediate in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method is the direct electrophilic aromatic substitution of the starting material, 3,4-Dichlorophenol.[1] The reaction involves an iodinating agent that introduces an iodine atom onto the aromatic ring.

Q2: Why is the iodine atom selectively introduced at the C2 position (ortho to the hydroxyl group)?

The hydroxyl (-OH) group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution.[2][3] It enriches the electron density at the ortho (C2, C6) and para (C4) positions through resonance. While the C4 position is already substituted with a chlorine atom, the C2 position is highly activated and sterically accessible, making it the primary site for iodination.

Q3: What are the common iodinating agents used for this synthesis?

Several reagents can be used to iodinate phenols. Common choices include:

  • Molecular Iodine (I₂) with an Oxidizing Agent: This is a cost-effective and common method. The oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃), converts I₂ into a more potent electrophilic iodine species in situ.[4][5]

  • Iodine Monochloride (ICl): A highly effective but corrosive and hazardous iodinating agent.

  • N-Iodosuccinimide (NIS): A milder and more selective iodinating agent, often used when trying to avoid over-iodination or harsh reaction conditions.

  • Silver Salts with Iodine (e.g., Ag₂SO₄/I₂): These reagents can offer improved yields and regioselectivity for certain chlorinated phenols.[6]

Q4: What safety precautions are essential during this synthesis?

  • Reagent Handling: Handle corrosive reagents like ICl and strong oxidizers like H₂O₂ with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Monitoring: The reaction can be exothermic. Monitor the temperature closely, especially during reagent addition, and have a cooling bath ready to control any temperature spikes.

  • Solvent Safety: Use and handle organic solvents in a fume hood, away from ignition sources.

  • Product Handling: Iodophenols can have a persistent and strong odor. Handle the final product with care.[7]

Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis and scale-up of this compound.

Problem: The yield of this compound is consistently low.

  • Potential Cause 1: Incomplete Reaction.

    • Solution: Ensure the molar ratio of the iodinating agent to the substrate is appropriate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls, but be cautious of byproduct formation.

  • Potential Cause 2: Oxidative Decomposition.

    • Solution: Phenols are susceptible to oxidation, which can lead to the formation of tarry byproducts.[8] This is especially true under harsh conditions (e.g., high temperature, strong oxidizing agents). Maintain a controlled temperature, preferably at or below room temperature, and ensure the dropwise addition of reagents to prevent localized overheating.

  • Potential Cause 3: Sub-optimal Iodinating Species.

    • Solution: The choice of iodinating agent and solvent is critical. If using I₂/H₂O₂, ensure the H₂O₂ is active and added correctly to generate the electrophilic species. In non-polar solvents like CCl₄ or CS₂, the formation of the highly reactive phenoxide ion is minimized, which can help control the reaction.[9]

Problem: The final product is contaminated with di-iodinated or other isomeric byproducts.

  • Potential Cause 1: Over-activation of the Phenol Ring.

    • Solution: The high reactivity of the phenol ring can lead to multiple iodinations.[8][10] To favor mono-substitution, use milder reaction conditions:

      • Lower the reaction temperature (e.g., 0-5 °C).[11]

      • Use a less polar solvent to reduce the ionization of the phenol.[9]

      • Employ a milder iodinating agent like N-Iodosuccinimide (NIS).

      • Use a stoichiometric amount of the iodinating agent rather than a large excess.

  • Potential Cause 2: Insufficient Regioselectivity.

    • Solution: While the C2 position is electronically favored, some substitution at C6 can occur. Optimizing the reagent system can improve selectivity. Systems like Ag₂SO₄/I₂ have been shown to provide good ortho-selectivity in related dichlorophenols.[6]

Problem: The workup and purification are difficult, and the product is discolored.

  • Potential Cause 1: Residual Iodine.

    • Solution: During the workup, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃).[12] This will quench any unreacted iodine, which is often the cause of a persistent pink or brown color.

  • Potential Cause 2: Tarry Byproducts.

    • Solution: If significant tar formation has occurred due to oxidation, purification will be challenging. Attempting purification via column chromatography on silica gel is the most effective method. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may also be effective if the impurities are significantly different in polarity.

  • Potential Cause 3: Formation of Poly-iodide Ions.

    • Solution: The formation of species like I₃⁻ can complicate the reaction. Using a system like I₂/HIO₃ is designed to consume the iodide byproduct and prevent the formation of unreactive poly-iodide ions.[13]

Data Presentation

The choice of iodinating agent significantly impacts reaction outcomes. The following table summarizes results from the iodination of variously substituted phenols to illustrate these effects.

Starting MaterialIodinating SystemSolventTemp.ProductYield (%)Reference
PhenolI₂ / H₂O₂WaterRT2-Iodophenol49%[14]
PhenolI₂ / H₂O₂WaterRT2,6-Diiodophenol21%[14]
3,5-DichlorophenolNIS / PTSACH₂Cl₂RT3,5-Dichloro-4-iodophenol68%[6]
3,5-DichlorophenolAg₂SO₄ / I₂CH₂Cl₂RT3,5-Dichloro-2-iodophenol53%[6]
4-ChlorophenolKI / KIO₃ / HClMethanol/WaterRT4-Chloro-2,6-diiodophenol99%[15]

Experimental Protocol

This section provides a representative methodology for the synthesis of this compound.

Materials:

  • 3,4-Dichlorophenol

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-Dichlorophenol (1.0 eq.) in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add finely powdered iodine (1.0-1.1 eq.). Stir for 5 minutes.

  • Initiation: Slowly add 30% aqueous hydrogen peroxide (1.2 eq.) dropwise to the mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the color of iodine disappears.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure this compound.[14]

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizations

The following diagrams illustrate the troubleshooting logic and the general experimental workflow for the synthesis.

G Troubleshooting Flowchart for this compound Synthesis Max Width: 760px A Unsatisfactory Reaction Outcome B Low Yield A->B Cause? C Impure Product A->C Cause? D Incomplete Reaction B->D E Oxidative Decomposition (Tar) B->E H Poly-iodination C->H I Residual Iodine Color C->I L Isomeric Byproducts C->L F Check Reagent Stoichiometry Extend Reaction Time Monitor via TLC D->F Solution G Maintain Low Temperature Ensure Controlled Reagent Addition E->G Solution J Use Milder Conditions (Temp, Agent) Use Stoichiometric Reagents H->J Solution K Wash with Sodium Thiosulfate I->K Solution M Optimize Reagent System (e.g., Ag salts) Purify via Chromatography L->M Solution

Caption: A flowchart for diagnosing and solving common synthesis problems.

G Experimental Workflow for this compound Synthesis Max Width: 760px arrow arrow prep 1. Reactant Preparation (Dissolve 3,4-Dichlorophenol) react 2. Reaction (Add I₂ and H₂O₂ at 0°C) prep->react quench 3. Quenching (Add Na₂S₂O₃ solution) react->quench workup 4. Workup (Extraction and Washes) quench->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Analysis (NMR, MS) purify->analyze

Caption: A diagram illustrating the key stages of the synthesis process.

References

Technical Support Center: Refining HPLC Separation for 3,4-Dichloro-2-iodophenol and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of 3,4-Dichloro-2-iodophenol and its potential byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Peak Shape Problems

  • Question: Why is my this compound peak tailing?

    Answer: Peak tailing for phenolic compounds is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Specifically, acidic silanol groups on the silica-based column packing can interact with the phenolic hydroxyl group, leading to tailing.[1][2]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[3]

    • Solution 2: Use of Mobile Phase Additives: Adding a small amount of a competing agent, like triethylamine (TEA), can mask the active silanol sites and reduce tailing.[4]

    • Solution 3: Column Choice: Consider using a highly end-capped C18 column or a column with a different stationary phase, such as a Phenyl or PFP column, which can offer different selectivity and reduce these interactions.

  • Question: My main peak is fronting. What is the likely cause?

    Answer: Peak fronting is often an indication of column overload, where too much sample has been injected.[5] It can also be caused by poor sample solubility in the mobile phase.

    • Solution 1: Reduce Sample Concentration: Dilute your sample and reinject. Observe if the peak shape becomes more symmetrical.

    • Solution 2: Injection Volume: Decrease the injection volume.

    • Solution 3: Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Injecting in a stronger solvent can lead to peak distortion.

  • Question: I am observing split or shoulder peaks for my analyte. What could be the issue?

    Answer: Split or shoulder peaks can arise from several factors:

    • Co-eluting Impurity: A closely eluting byproduct or impurity can appear as a shoulder on the main peak. To resolve this, a change in the mobile phase composition (e.g., changing the organic modifier from acetonitrile to methanol) or a different column chemistry (e.g., Phenyl or PFP) might be necessary to alter selectivity.[6]

    • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[7] Back-flushing the column or replacing the frit might resolve this. In case of a void, the column may need to be replaced.

    • Injection Solvent Effect: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak splitting.[7] It is always recommended to dissolve the sample in the mobile phase itself.

Retention Time and Resolution Issues

  • Question: My retention times are shifting between injections. What should I check?

    Answer: Retention time instability can be due to several factors:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using a gradient method. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.

    • Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and, consequently, shifting retention times. Check for leaks in the system and ensure the pump is properly primed.

    • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to variability. Ensure accurate and consistent preparation of your mobile phase.

    • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Question: I am not getting good resolution between this compound and a potential byproduct. How can I improve this?

    Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

    • Optimize Mobile Phase:

      • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity between your analytes.[8]

      • pH: Adjusting the mobile phase pH can change the ionization state of your analytes and impurities, which can significantly impact their retention and selectivity.

      • Gradient Slope: If using a gradient, a shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

    • Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or PFP column) can provide the necessary change in selectivity for separation.

Frequently Asked Questions (FAQs)

Method Development & Optimization

  • Q1: What is a good starting point for an HPLC method for this compound?

    A1: A good starting point would be a Reverse-Phase HPLC (RP-HPLC) method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to control pH around 2.5-3.5) is a common choice for phenolic compounds.[9] A gradient elution from a lower to a higher concentration of acetonitrile would be suitable for separating the main compound from potential byproducts with different polarities.

  • Q2: What are the likely byproducts in the synthesis of this compound that I need to separate?

    A2: The synthesis of halogenated phenols can often result in isomers and compounds with different degrees of halogenation. Potential byproducts could include isomers of dichloro-iodophenol (e.g., 2,4-dichloro-6-iodophenol), as well as starting materials or intermediates such as 3,4-dichlorophenol. Depending on the synthetic route, other related substances may also be present.

  • Q3: How do I choose the right HPLC column?

    A3: A standard C18 column is a good initial choice for the separation of moderately polar compounds like this compound.[10] If you face challenges with co-eluting isomers, a Phenyl or Pentafluorophenyl (PFP) column might offer better selectivity due to different interaction mechanisms (π-π interactions).[6] For faster analysis, consider using a column with smaller particles (e.g., sub-2 µm or core-shell particles), but be aware that this will increase backpressure.

Data Interpretation & Troubleshooting

  • Q4: My baseline is noisy. What are the common causes?

    A4: A noisy baseline can originate from the detector, the pump, or the mobile phase.

    • Detector Issues: A failing lamp or a contaminated flow cell can cause random noise.

    • Pump Issues: Inconsistent mixing of the mobile phase or air bubbles in the pump can lead to periodic noise.

    • Mobile Phase: Degassing the mobile phase is crucial to prevent bubbles from forming in the system. Using high-purity solvents is also important to avoid baseline disturbances from impurities.

  • Q5: I am seeing a "ghost peak" in my chromatogram. What is it and how do I get rid of it?

    A5: A ghost peak is a peak that appears in a blank run and can be due to carryover from a previous injection or contamination in the mobile phase or system. To eliminate ghost peaks, ensure your injection system is thoroughly washed between runs and use fresh, high-purity mobile phase.

Experimental Protocols

Proposed HPLC Method for this compound and Byproducts

This protocol provides a starting point for method development. Optimization will likely be required based on the specific sample matrix and potential impurities.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_issue Retention Time or Resolution Issue? start->retention_issue baseline_issue Baseline Issue? start->baseline_issue tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No rt_shift Retention Time Shifting retention_issue->rt_shift Yes poor_res Poor Resolution retention_issue->poor_res No noisy Noisy Baseline baseline_issue->noisy Yes drift Drifting Baseline baseline_issue->drift No sol_tailing Adjust Mobile Phase pH Add TEA Change Column tailing->sol_tailing split Splitting/Shoulders fronting->split No sol_fronting Reduce Sample Concentration Decrease Injection Volume Check Sample Solvent fronting->sol_fronting sol_split Optimize Selectivity Check for Column Void/Contamination Check Injection Solvent split->sol_split sol_rt Ensure Column Equilibration Check Pump and for Leaks Prepare Fresh Mobile Phase rt_shift->sol_rt sol_res Optimize Mobile Phase (Organic %, pH) Change Column (e.g., to Phenyl) Adjust Gradient Slope poor_res->sol_res sol_noisy Check Detector Lamp Degas Mobile Phase Check for Leaks noisy->sol_noisy sol_drift Ensure Column Equilibration Check for Contamination drift->sol_drift

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve and Filter Sample (1 mg/mL in ACN/Water) injection Inject Sample (10 µL) sample_prep->injection mp_prep Prepare Mobile Phases A & B (with 0.1% Formic Acid) equilibration Equilibrate C18 Column mp_prep->equilibration equilibration->injection separation Gradient Elution injection->separation detection UV Detection at 280 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Analyze Peak Shape, Retention Time, and Resolution chromatogram->analysis optimization Optimize Method if Necessary analysis->optimization

Caption: A typical experimental workflow for HPLC analysis.

References

Validation & Comparative

Navigating the Aromatic Maze: A Comparative Guide to the 1H NMR Spectral Analysis of 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool in this endeavor. This guide provides a comprehensive comparison of the 1H NMR spectrum of 3,4-Dichloro-2-iodophenol with related halogenated phenols, supported by predictive data and a detailed experimental protocol to ensure accurate and reproducible results.

The unique substitution pattern of this compound presents a distinct challenge and a valuable case study in spectral interpretation. The interplay of the hydroxyl group's activating and directing effects with the deactivating and directing effects of three different halogen substituents results in a nuanced 1H NMR spectrum. Understanding these substituent effects is paramount for the unambiguous assignment of proton signals.

Predicted 1H NMR Spectral Data at a Glance

To facilitate a clear comparison, the predicted 1H NMR data for this compound is presented alongside the experimental data of structurally similar halogenated phenols. The prediction for the target molecule is derived from established substituent chemical shift (SCS) increments for hydroxyl, chloro, and iodo groups on a benzene ring.

CompoundH-5 Chemical Shift (ppm)H-6 Chemical Shift (ppm)OH Chemical Shift (ppm)J-coupling (Hz)
This compound (Predicted) ~ 7.3 - 7.5~ 6.9 - 7.1Variable (broad)J(H5-H6) ≈ 8-9
3,4-Dichlorophenol 7.29 (d)6.78 (dd)5.5 (br s)J=8.8, 2.7
2,4-Dichlorophenol 7.32 (d)7.14 (dd)5.49 (s)J=8.7, 2.5
2-Iodophenol 7.65 (dd)6.67 (td)5.34 (s)J=8.0, 1.4
4-Iodophenol 7.55 (d)6.65 (d)5.1 (br s)J=8.7

Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet. The predicted values for this compound are estimations based on additive substituent effects and may vary from experimental results.

Deciphering the Signals: A Logical Approach

The analysis of a 1H NMR spectrum follows a systematic workflow. The following diagram, generated using Graphviz, illustrates the key steps from sample preparation to final structure confirmation.

logical_workflow Workflow for 1H NMR Spectrum Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation dissolve Dissolve 5-10 mg of solid in ~0.7 mL of deuterated solvent (e.g., CDCl3) filter Filter solution into NMR tube dissolve->filter instrument Place sample in NMR spectrometer filter->instrument setup Set acquisition parameters (e.g., pulse sequence, number of scans) instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire fourier Fourier Transform (FID to Spectrum) acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate chem_shift Analyze Chemical Shifts (ppm) integrate->chem_shift integration Analyze Integration (Proton Ratios) chem_shift->integration coupling Analyze Spin-Spin Coupling (J-values in Hz) integration->coupling assign Assign Signals to Protons coupling->assign structure Confirm Molecular Structure assign->structure

Caption: A flowchart outlining the systematic process of 1H NMR spectral analysis.

A Robust Protocol for Accurate Data

Reproducibility is key in scientific research. The following detailed protocol for the 1H NMR analysis of solid phenolic compounds provides a standardized methodology to ensure high-quality, comparable data.

Experimental Protocol: 1H NMR Spectroscopy of Halogenated Phenols

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid halogenated phenol.
  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR spectrum.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the quality of the NMR spectrum.
  • Cap the NMR tube to prevent solvent evaporation.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's sample holder.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.
  • Set the appropriate acquisition parameters. For a standard 1H NMR experiment, typical parameters include:
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-5 seconds
  • Number of Scans: 8-16 (can be increased for dilute samples)
  • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
  • Perform phase correction to ensure all peaks are in the absorptive mode (pointing upwards).
  • Apply baseline correction to obtain a flat baseline.
  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl3 at 7.26 ppm).
  • Integrate the peaks to determine the relative ratios of the different types of protons.

By adhering to this comprehensive guide, researchers can confidently perform and interpret the 1H NMR spectra of this compound and other complex halogenated phenols, contributing to the robust characterization of novel chemical entities.

Interpreting Mass Spectrometry Data for 3,4-Dichloro-2-iodophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 3,4-Dichloro-2-iodophenol. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a theoretical interpretation based on the known mass spectrometric behavior of closely related analogs. This guide also explores alternative analytical techniques and provides detailed experimental protocols to assist researchers in the identification and quantification of halogenated phenols.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted to exhibit a distinctive molecular ion peak cluster due to the isotopic abundances of chlorine and iodine. The primary fragmentation pathways are expected to involve the loss of halogen atoms and functional groups from the aromatic ring.

Table 1: Predicted Mass Spectrometry Data for this compound

FeaturePredicted Value/ObservationRationale
Molecular Ion (M+) m/z 288 (base peak for the most abundant isotopes: C6H3³⁵Cl2¹²⁷IOH)Calculated molecular weight.
Isotopic Pattern A complex cluster of peaks around the molecular ion. The most significant will be [M]+, [M+2]+, and [M+4]+.Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and the monoisotopic nature of iodine (¹²⁷I).
Major Fragment 1 [M - Cl]+Loss of a chlorine atom is a common fragmentation pathway for chlorinated aromatic compounds.
Major Fragment 2 [M - I]+Loss of the iodine atom.
Major Fragment 3 [M - COH]+Loss of the formyl radical, a common fragmentation for phenols.
Major Fragment 4 [M - HCl]+Elimination of a hydrogen chloride molecule.

Comparison with Analogous Compounds

To substantiate the predicted fragmentation, the experimental mass spectra of 3,4-Dichlorophenol and 4-Chloro-2-iodophenol are presented below for comparison.

Table 2: Comparison of Mass Spectrometry Data with Analogous Compounds

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Source
3,4-Dichlorophenol 162127 ([M-Cl]+), 99, 63NIST WebBook[1][2]
4-Chloro-2-iodophenol 254219 ([M-Cl]+), 127 (I+), 92PubChem[3]
Predicted: this compound 288[M-Cl]+, [M-I]+, [M-COH]+, [M-HCl]+Theoretical

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for the analysis of halogenated phenols.

GC-MS Analysis of Halogenated Phenols

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Aqueous samples can be extracted using liquid-liquid extraction with a suitable solvent like dichloromethane or by solid-phase extraction (SPE) using a sorbent material appropriate for polar compounds.

  • Derivatization to a less polar form, for example, by acetylation or silylation, can improve chromatographic performance and sensitivity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the separation of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-400.

Alternative Analytical Methods

While GC-MS is a robust technique, other methods can offer advantages in specific applications.

Table 3: Comparison of Analytical Methods for Halogenated Phenols

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separation based on polarity using a liquid mobile phase, followed by mass spectrometric detection.Suitable for thermally labile and non-volatile compounds. Offers a wide range of column chemistries for method development.May have lower resolution for isomeric compounds compared to GC. Matrix effects can be more pronounced.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, short analysis times, and low sample and reagent consumption.Can be less sensitive than GC-MS or HPLC-MS. Requires charged or chargeable analytes.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound can be visualized to better understand the relationships between the parent molecule and its fragments.

fragmentation_pathway M [C6H3Cl2IOH]+. m/z = 288 F1 [C6H3ClIOH]+. [M-Cl]+ M->F1 - Cl F2 [C6H3Cl2OH]+. [M-I]+ M->F2 - I F3 [C5H3Cl2I]+. [M-COH]+ M->F3 - COH F4 [C6H2ClIOH]+. [M-HCl]+ M->F4 - HCl

Caption: Predicted mass spectrometry fragmentation of this compound.

Logical Workflow for Compound Identification

The process of identifying an unknown halogenated phenol using GC-MS follows a logical sequence of steps.

identification_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_confirmation Confirmation Sample_Prep Sample Preparation (Extraction/Derivatization) GC_Separation GC Separation Sample_Prep->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Molecular_Ion Identify Molecular Ion (Isotopic Pattern) MS_Detection->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Library_Search Database Library Search Fragmentation->Library_Search Manual_Interpretation Manual Interpretation (Comparison with Analogs) Fragmentation->Manual_Interpretation Confirmation Confirm Identification Library_Search->Confirmation Manual_Interpretation->Confirmation Reference_Standard Analysis of Reference Standard Reference_Standard->Confirmation

References

A Comparative Analysis of 3,4-Dichloro-2-iodophenol and Its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug development and life sciences, understanding the nuanced differences between isomeric forms of a compound is paramount. The substitution pattern of halogens on a phenol scaffold can dramatically alter its physicochemical properties and biological activity. This guide provides a comparative overview of 3,4-Dichloro-2-iodophenol against other iodophenol isomers, supported by available data and outlining key experimental methodologies for their evaluation.

Physicochemical Properties: A Quantitative Comparison

The position of iodine and chlorine atoms on the phenol ring significantly influences properties such as lipophilicity (LogP), acidity (pKa), and molecular weight. These parameters are critical in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interaction with biological targets.

While experimental data for this compound is limited, computational predictions from publicly available databases like PubChem offer valuable insights. The following table summarizes key computed physicochemical properties for this compound and a selection of other iodophenol isomers to illustrate the impact of substitution patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
This compoundC₆H₃Cl₂IO288.893.320.2
2-IodophenolC₆H₅IO220.012.620.2
3-IodophenolC₆H₅IO220.012.920.2
4-IodophenolC₆H₅IO220.012.620.2
2,4-DiiodophenolC₆H₄I₂O345.902.920.2
2,3-DiiodophenolC₆H₄I₂O345.90-20.2
4-Chloro-2-iodophenolC₆H₄ClIO254.453.120.2
3-Chloro-5-iodophenolC₆H₄ClIO254.452.820.2
2,4-Dichloro-6-iodophenolC₆H₃Cl₂IO288.893.320.2

Data for all compounds are computed properties sourced from PubChem.

Biological Activity: A Comparative Overview

Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial, antifungal, and enzyme-inhibitory effects. The nature and position of the halogen substituents play a crucial role in the potency and selectivity of these activities.

Antimicrobial Activity
Enzyme Inhibition

A significant area of interest for iodophenols in drug development is their potential as enzyme inhibitors. For instance, they can interact with various enzymes, including those involved in signal transduction pathways and metabolic processes like the cytochrome P450 family. The inhibitory potential (often quantified as an IC50 value) is highly dependent on the specific isomer and the target enzyme, as the substitution pattern dictates the compound's ability to fit into the enzyme's active site.

Toxicity

The toxicity of halogenated phenols is a critical consideration. Acute oral LD50 values for various dichlorophenol isomers in mice have been determined, with values ranging from moderately to slightly toxic. For instance, the LD50 for 2,4-dichlorophenol is reported to be in the range of 580-4500 mg/kg in rodents[1]. It is generally observed that the toxicity of halogenated phenols increases with the number of halogen substitutions. Therefore, polychlorinated and polyiodinated phenols are expected to exhibit higher toxicity.

Key Experimental Protocols

To facilitate further research and a more direct comparison of these compounds, detailed experimental protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow for Antimicrobial Susceptibility Testing

G Broth Microdilution Workflow prep Prepare serial dilutions of iodophenol isomers in a 96-well plate inoc Inoculate each well with a standardized bacterial suspension prep->inoc incubate Incubate the plate at 37°C for 18-24 hours inoc->incubate read Visually inspect for turbidity or measure absorbance to determine growth incubate->read mic Identify the MIC: the lowest concentration with no visible growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compounds: Dissolve the iodophenol isomers in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Workflow for Cytochrome P450 Inhibition Assay

G CYP450 Inhibition Assay Workflow mix Prepare incubation mixture: human liver microsomes, buffer, and NADPH regenerating system add_inhibitor Add varying concentrations of the iodophenol isomer (inhibitor) mix->add_inhibitor add_substrate Add a specific fluorescent probe substrate for the CYP isoform add_inhibitor->add_substrate incubate Incubate at 37°C for a defined period add_substrate->incubate stop Stop the reaction by adding a quenching solution (e.g., acetonitrile) incubate->stop analyze Analyze the formation of the fluorescent metabolite using LC-MS/MS or a plate reader stop->analyze ic50 Calculate the IC50 value: the concentration of inhibitor that causes 50% inhibition analyze->ic50 G MAPK Signaling Pathway extracellular Extracellular Signal receptor Receptor extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors nucleus->transcription response Cellular Response transcription->response iodophenol Iodophenol Isomer iodophenol->erk Modulation? G NF-κB Signaling Pathway cluster_0 Cytoplasm stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB nucleus Nucleus nfkb->nucleus transcription Gene Transcription nucleus->transcription response Inflammatory Response transcription->response iodophenol Iodophenol Isomer iodophenol->ikk Inhibition?

References

Distinguishing 2,4-dichloro-6-iodophenol and 3,4-dichloro-2-iodophenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinguishing characteristics of the isomers 2,4-dichloro-6-iodophenol and 3,4-dichloro-2-iodophenol. This guide provides a comparative analysis of their chemical properties, synthesis, and spectral data, supported by experimental protocols and data visualizations to facilitate their identification and differentiation.

Introduction

2,4-dichloro-6-iodophenol and this compound are halogenated phenol derivatives with the same molecular formula (C₆H₃Cl₂IO) but different substitution patterns on the phenol ring. This isomeric difference leads to distinct physical, chemical, and potentially biological properties. Accurate differentiation between these isomers is crucial for their application in research and development, particularly in fields such as medicinal chemistry and material science, where structure-activity relationships are paramount. This guide presents a side-by-side comparison of these two compounds to aid in their unambiguous identification.

Physical and Chemical Properties

Property2,4-dichloro-6-iodophenol2,4-Dichlorophenol (Precursor)3,4-Dichlorophenol (Precursor)
Molecular Formula C₆H₃Cl₂IOC₆H₄Cl₂OC₆H₄Cl₂O
Molecular Weight 288.90 g/mol [1]163.00 g/mol [2]163.00 g/mol [2]
CAS Number 2040-83-7[1][3][4]120-83-295-77-2[2]
Appearance Solid (predicted)White solid[5]-
Melting Point Not available42 °C[5]65-68 °C
Boiling Point Not available210 °C233 °C
Solubility Not availableSlightly soluble in waterSlightly soluble in water

Synthesis and Experimental Protocols

The synthesis of 2,4-dichloro-6-iodophenol and this compound can be achieved through the electrophilic iodination of their respective dichlorophenol precursors. The position of iodination is directed by the activating hydroxyl group and the existing chloro substituents on the aromatic ring.

General Experimental Protocol for Iodination of Dichlorophenols

This protocol is a general procedure that can be adapted for the synthesis of both target compounds.

Materials:

  • 2,4-Dichlorophenol or 3,4-Dichlorophenol

  • Iodine (I₂)

  • An oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a base (e.g., sodium bicarbonate)

  • Solvent (e.g., ethanol, acetic acid, water)

  • Sodium thiosulfate solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve the starting dichlorophenol in the chosen solvent in a round-bottom flask.

  • Add iodine to the solution.

  • Slowly add the oxidizing agent or base to the reaction mixture while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any remaining iodine by adding a sodium thiosulfate solution until the brown color disappears.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product using spectroscopic methods (NMR, IR, MS).

Logical Workflow for Synthesis and Purification

Synthesis and Purification Workflow A Dissolve Dichlorophenol and Iodine in Solvent B Add Oxidizing Agent/Base A->B C Monitor Reaction by TLC B->C D Quench with Sodium Thiosulfate C->D E Extract with Organic Solvent D->E F Wash with Water and Brine E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: A generalized workflow for the synthesis and purification of iodinated dichlorophenols.

Spectroscopic Analysis for Isomer Differentiation

Spectroscopic techniques are powerful tools for distinguishing between isomers. The differences in the substitution patterns of 2,4-dichloro-6-iodophenol and this compound will result in unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable for determining the precise substitution pattern on the aromatic ring.[5][6]

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on their electronic environment, which is influenced by the positions of the chloro, iodo, and hydroxyl groups.

    • 2,4-dichloro-6-iodophenol: Two aromatic protons would be expected, likely exhibiting a doublet or singlet-like appearance depending on the coupling constants.

    • This compound: Two aromatic protons would be expected, likely showing a more complex splitting pattern due to their proximity to different substituents.

  • ¹³C NMR: The number of unique carbon signals and their chemical shifts provide clear evidence of the substitution pattern.

    • 2,4-dichloro-6-iodophenol: Six distinct aromatic carbon signals are expected.

    • This compound: Six distinct aromatic carbon signals are expected, but with different chemical shifts compared to its isomer due to the different electronic effects of the substituents.

Predicted ¹H NMR and ¹³C NMR Data

Table 2: Spectroscopic Data of Precursor Molecules

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,4-Dichlorophenol 7.38 (d, J=2.5 Hz, 1H), 7.17 (dd, J=8.7, 2.5 Hz, 1H), 6.96 (d, J=8.7 Hz, 1H)153.94, 129.62, 125.75, 116.80 (other signals not specified)[5]
3,4-Dichlorophenol 7.27 (d, J=2.6 Hz, 1H), 7.03 (dd, J=8.7, 2.6 Hz, 1H), 6.78 (d, J=8.7 Hz, 1H)Spectral data available on PubChem[7]
Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecules. The O-H stretching vibration of the phenolic hydroxyl group and the C-Cl and C-I stretching vibrations will be characteristic. The pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also be indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. Both isomers will have the same molecular ion peak (m/z). However, the relative abundances of the fragment ions may differ due to the different substitution patterns, which can influence the stability of the resulting fragments. Gas chromatography-mass spectrometry (GC-MS) is a particularly useful technique for separating the isomers before they enter the mass spectrometer, providing both retention time and mass spectral data for identification.[8][9]

Hypothetical GC-MS Experimental Workflow

GC-MS Analysis Workflow A Sample Injection B Separation on GC Column A->B C Elution based on Boiling Point/Polarity B->C D Ionization in Mass Spectrometer C->D E Mass Analysis D->E F Data Acquisition (Retention Time & Mass Spectrum) E->F G Isomer Identification F->G

Caption: A schematic of the experimental workflow for distinguishing isomers using GC-MS.

Biological Activity

Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[10] The specific positioning of the halogen atoms can significantly influence this activity. While direct comparative studies on the biological effects of 2,4-dichloro-6-iodophenol and this compound are not extensively documented, it is plausible that their different structures would lead to variations in their interactions with biological targets. Further research is warranted to explore and compare the biological profiles of these two isomers.

Conclusion

The differentiation between 2,4-dichloro-6-iodophenol and this compound requires a multi-faceted analytical approach. While their physical properties may be similar, their spectroscopic signatures, particularly from NMR and GC-MS, provide definitive means of identification. This guide outlines the key distinguishing features and provides a framework for their synthesis and characterization, which is essential for any research or development activities involving these compounds. The provided experimental protocols and data visualizations serve as a practical resource for researchers in the field.

References

Navigating the Analytical Landscape for 3,4-Dichloro-2-iodophenol: A Guide to Sourcing and Quality Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount. When working with a less common compound like 3,4-Dichloro-2-iodophenol, obtaining a high-quality analytical standard presents a unique set of challenges. This guide provides a comprehensive comparison of sourcing options, outlines key performance indicators for standard evaluation, and offers detailed experimental protocols for quality assessment.

Sourcing Analytical Standards: Custom Synthesis as the Primary Route

Below is a comparison of potential sourcing routes:

Sourcing OptionTypical PurityCertificate of Analysis (CoA)AvailabilityKey Considerations
Custom Synthesis Providers >98% (can be specified)Comprehensive CoA with identity (NMR, MS) and purity (HPLC/GC) data is standard.[3]On-demandHigher initial cost and longer lead times compared to off-the-shelf products.[7] Offers the highest level of assurance for a novel or rare compound.
Chemical Suppliers Purity may vary (e.g., 95%) and may not be certified for analytical use.[1]Basic CoA may be available, but often lacks detailed analytical data required for a reference standard.LimitedLower cost, but the material will likely require extensive in-house verification and purification to be suitable as an analytical standard.

Key Performance Indicators for Analytical Standards

Regardless of the source, a thorough evaluation of the analytical standard's quality is crucial. The following parameters should be rigorously assessed:

  • Purity: The percentage of the desired compound in the material. This is typically determined by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For use as a primary reference standard, purity should ideally be ≥99.5%.

  • Identity: Confirmation of the chemical structure. This is unequivocally established using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Concentration (for solutions): For standards provided in solution, the concentration must be accurately known and is often prepared gravimetrically.

  • Stability: The ability of the standard to resist degradation under specified storage conditions. Stability studies may be performed by the supplier or should be conducted by the end-user.

  • Documentation: A comprehensive Certificate of Analysis is non-negotiable. It should include the compound name, CAS number, lot number, purity, method of purity determination, identity confirmation data, storage conditions, and expiration date.

Experimental Protocols for Quality Assessment and Use

For a custom-synthesized standard of this compound, a robust in-house quality control protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method for the analysis of halogenated phenols.[8][9][10]

Protocol for GC-MS Analysis of this compound

1. Objective: To confirm the identity and determine the purity of a this compound analytical standard.

2. Materials and Reagents:

  • This compound analytical standard
  • High-purity solvent (e.g., dichloromethane or methanol, HPLC grade or higher)
  • GC-MS system equipped with a suitable capillary column (e.g., a low-polarity phase like a 5% phenyl-methylpolysiloxane)
  • Analytical balance
  • Volumetric flasks and pipettes

3. Standard Preparation:

  • Accurately weigh a small amount of the this compound standard.
  • Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
  • Prepare a series of working standards by serial dilution of the stock solution.

4. GC-MS Instrumental Parameters (Example):

  • Injector: Splitless mode, 275 °C
  • Oven Program: 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min)[8]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)[8]
  • Column: TraceGOLD TG-5SilMS or equivalent[8]
  • Transfer Line Temperature: 300 °C[8]
  • Mass Spectrometer: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 50-400).

5. Analysis Procedure:

  • Inject a blank (solvent) to ensure no system contamination.
  • Inject the prepared working standards to establish a calibration curve and determine the retention time of this compound.
  • Analyze the mass spectrum of the eluting peak to confirm the identity of the compound. Look for the molecular ion and characteristic isotopic patterns of chlorine.
  • Determine the purity of the standard by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.

6. Data Interpretation and Acceptance Criteria:

  • Identity: The mass spectrum should be consistent with the structure of this compound.
  • Purity: The purity should meet the requirements for its intended use (e.g., ≥99.5% for a primary reference standard).

Visualizing the Workflow

To aid in understanding the process of acquiring and utilizing a custom analytical standard, the following diagrams illustrate the key steps.

A Define Requirements (Purity, Quantity, Documentation) B Identify & Vet Custom Synthesis Suppliers A->B C Request Quotations & Lead Times B->C D Select Supplier & Place Order C->D E Receive Standard & CoA D->E F In-house Quality Control (e.g., GC-MS, NMR) E->F G Approve for Use in Assays F->G

Caption: Workflow for procuring and verifying a custom analytical standard.

A Sample & Standard Preparation D Standard Injection A->D B GC-MS System Setup C Blank Injection B->C C->D E Data Acquisition (Chromatogram & Mass Spectra) D->E F Data Analysis (Peak Integration, Spectral Matching) E->F G Purity & Identity Confirmation F->G

Caption: A typical analytical workflow for GC-MS analysis.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Halophenols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of halophenols is critical due to their potential environmental and health impacts. Cross-validation of analytical methods is a crucial step to ensure data integrity and comparability across different analytical approaches. This guide provides a comparative overview of common analytical methods for halophenol determination, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method for halophenols depends on various factors, including the sample matrix, the concentration of the analytes, and the required level of sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely employed techniques for the analysis of these compounds.[1][2] When coupled with Mass Spectrometry (MS), these methods offer high sensitivity and positive peak confirmation.[1]

Comparative Analysis of Analytical Methods

The performance of different analytical methods for halophenol analysis can be evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The following tables summarize the performance of various chromatographic methods for the determination of chlorophenols.

Table 1: Performance of Chromatographic Methods for Chlorophenol Analysis

Analytical MethodLimit of Detection (LOD)Sample MatrixReference
(CFLME)-C18 precolumn LC-GC-MS0.02-0.09 µg/LWater[3]
TD-GC-MS1-2, 10-20 pg/mLWater[3]
RP-HPLC10-60 μg/LNot Specified[3]
HPLC/Fluorescence detector0.024-0.08 µMNot Specified[3]
GC/ECD detector0.02 µg/LNot Specified[3]
Micellar electrokinetic chromatography0.08-0.46 µg/mLNot Specified[3]
Micellar electrokinetic chromatography with electrochemical detector0.1-10 μg/LNot Specified[3]
HPLC/Fluorescence detector1 pico molNot Specified[3]
Solid-phase micro extraction and GC-MS~0.1 µg/LWater[3]
HPLC (for bromophenols)< 0.04 µg/mLRed Alga[4]
GC/MS (EPA Method 528)0.02-0.58 µg/LDrinking Water[5]

Table 2: Recovery Rates for Phenol Extraction Methods

Extraction MethodAnalyteRecoveryReference
Liquid-liquid extraction with NaClPhenols81%[3]
Liquid-liquid extraction with NaClo-, m-, and p-cresol96 to 98%[3]
Liquid-liquid extraction with NaClo-, m-, and p- chlorophenol91 to 98%[3]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are summarized protocols for common techniques used in halophenol analysis.

Sample Preparation: Extraction Techniques

The choice of extraction method is critical for isolating halophenols from the sample matrix. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analytes between two immiscible liquid phases. For the determination of chlorophenols and chlorophenoxyacetic acids, extraction can be carried out using diethyl ether, carbon tetrachloride, or petroleum ether.[6]

  • Solid-Phase Extraction (SPE): In this technique, analytes are extracted from a liquid sample by passing it through a solid sorbent. For the analysis of phenols in drinking water (EPA Method 528), a 1 L water sample is passed through an SPE cartridge containing a modified polystyrene divinyl benzene copolymer. The organic compounds are then eluted with a small amount of methylene chloride.[5]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[7] This technique has been shown to be more efficient than conventional methods for the extraction of phenolic compounds.[8][9]

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to create cavitation, which enhances the extraction of analytes from the sample matrix.[7] This method is also considered more efficient than traditional extraction techniques.[8]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A validated HPLC method for the quantitative analysis of bromophenols in red alga utilized a Phenomenex C8(2) Luna column with a mobile phase of 0.05% trifluoroacetic acid in water and acetonitrile.[4] The separation of seven bromophenols was achieved in less than 25 minutes with detection at 210 nm.[4]

Gas Chromatography (GC):

EPA Method 8041A describes the analysis of phenols by GC using a fused-silica, open-tubular wide-bore column.[10] Underivatized phenols can be analyzed by GC with a Flame Ionization Detector (FID).[10] For enhanced sensitivity, phenols can be derivatized with diazomethane or pentafluorobenzyl bromide (PFBBr) and analyzed by GC/FID or GC with an Electron Capture Detector (ECD), respectively.[10]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of halogenated phenols.[1] EPA Method 528 uses a high-resolution fused silica capillary column for the separation of phenols, which are then identified by comparing their mass spectra and retention times to a reference database.[5]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of analytical methods for halophenol analysis. This process ensures that different methods produce comparable and reliable results.

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_validation 2. Individual Method Validation cluster_crossvalidation 3. Cross-Validation cluster_comparison 4. Data Comparison and Evaluation DefineObjective Define Analytical Objective (e.g., target halophenols, matrix, required sensitivity) SelectMethods Select Candidate Analytical Methods (e.g., HPLC-UV, GC-MS, LC-MS/MS) DefineObjective->SelectMethods MethodA_Validation Validate Method A (Linearity, Accuracy, Precision, LOD, LOQ) SelectMethods->MethodA_Validation MethodB_Validation Validate Method B (Linearity, Accuracy, Precision, LOD, LOQ) SelectMethods->MethodB_Validation PrepareSamples Prepare Standard and Spiked Samples MethodA_Validation->PrepareSamples MethodB_Validation->PrepareSamples AnalyzeA Analyze Samples with Method A PrepareSamples->AnalyzeA AnalyzeB Analyze Samples with Method B PrepareSamples->AnalyzeB CompareResults Compare Results from Both Methods (e.g., statistical analysis, bias assessment) AnalyzeA->CompareResults AnalyzeB->CompareResults EvaluatePerformance Evaluate Method Performance (Robustness, Ruggedness, Cost-effectiveness) CompareResults->EvaluatePerformance Conclusion Conclusion on Method Comparability and Selection of Optimal Method EvaluatePerformance->Conclusion

Caption: Workflow for the cross-validation of two analytical methods for halophenol analysis.

References

A Comparative Guide to the Catalytic Reactivity of Iodophenols and Bromophenols

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. The choice of aryl halide is a critical parameter influencing reaction efficiency and conditions. This guide provides an objective comparison of the reactivity between iodophenols and bromophenols, supported by experimental data, to aid researchers in catalyst system selection and reaction optimization.

Generally, iodophenols exhibit higher reactivity in catalytic cross-coupling reactions compared to their bromophenol counterparts. This difference is primarily attributed to two key factors:

  • Carbon-Halogen (C-X) Bond Dissociation Energy : The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. The bond dissociation energy for a C-I bond in an aromatic system is approximately 213 kJ/mol, whereas for a C-Br bond, it is significantly higher at around 285 kJ/mol[1]. This lower bond energy means less energy is required to cleave the C-I bond, facilitating the initial step of the catalytic cycle.

  • Rate of Oxidative Addition : In many palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0))[2][3]. Due to the weaker C-I bond, aryl iodides undergo oxidative addition at a much faster rate than aryl bromides[2][4]. This kinetic advantage often allows reactions with iodophenols to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times.

Reactivity in Key Cross-Coupling Reactions

The superior reactivity of iodophenols is consistently observed across a range of fundamental cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron reagent and an organic halide, is a cornerstone of modern synthesis[5]. When comparing halophenols in this reaction, iodophenols consistently demonstrate higher reactivity. A systematic study comparing o-, m-, and p-halophenols revealed that iodophenols couple effectively under conventional heating, whereas bromophenols require microwave irradiation to achieve significantly better results[6]. This highlights the need for more forcing conditions to activate the more stable C-Br bond[6]. The general reactivity trend for aryl halides in Suzuki couplings is well-established as I > Br > Cl[7].

FeatureIodophenolBromophenolReference
Typical Catalyst Pd/C, Pd(PPh₃)₄Pd/C, Pd(PPh₃)₄[6]
Reaction Conditions Conventional Heating (e.g., 80-100 °C)Microwave Irradiation often required for good yields[6]
Relative Reactivity HighModerate to Low[6][7]
Yields Generally Good to ExcellentOften lower than iodophenols under identical conditions[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides[8][9][10]. The reactivity of the aryl halide is paramount, and the established trend holds true. Iodophenols are more reactive substrates than bromophenols. In fact, the difference in reactivity is so pronounced that selective amination of an aryl iodide in the presence of an aryl bromide on the same molecule is possible with certain catalyst systems, such as those based on nickel[11]. This demonstrates the significantly lower energy barrier for the activation of the C-I bond.

FeatureIodophenolBromophenolReference
Typical Catalyst System Pd(0) with specialized phosphine ligands (e.g., BINAP, XPhos)Pd(0) with more electron-rich, bulky phosphine ligands[12]
Reaction Conditions Milder temperatures (e.g., 80-110 °C)Often requires higher temperatures or more active catalysts[12]
Relative Reactivity HighModerate[11]
Selectivity Can be selectively coupled in the presence of bromidesLess reactive, allowing for selective iodide coupling[11]
Sonogashira Coupling

This reaction couples terminal alkynes with aryl or vinyl halides to synthesize substituted alkynes, a valuable motif in organic chemistry[13]. Both palladium-catalyzed and copper-catalyzed Sonogashira reactions show a clear preference for iodide substrates over bromides[13][14]. Studies using copper-based catalysts have noted that while aryl bromides can undergo the reaction, their reactivity is lower compared to the corresponding iodo derivatives[14]. Similarly, in copper-free protocols, aryl iodides consistently provide higher yields than aryl bromides under the same conditions[13].

FeatureIodophenolBromophenolReference
Catalyst System PdCl₂(PPh₃)₂/CuI or Copper-only systemsPdCl₂(PPh₃)₂/CuI or Copper-only systems[14][15]
Reaction Conditions Mild, often room temperature to 80 °CGenerally requires higher temperatures (e.g., >100 °C) or longer times[14]
Relative Reactivity HighModerate to Low[13][14]
Yields ExcellentGood to Moderate[13]
Heck Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene[16][17]. The mechanism also proceeds via an oxidative addition step, making it sensitive to the nature of the C-X bond[18]. Consequently, iodophenols are more reactive substrates than bromophenols, typically reacting faster and under milder conditions[18].

FeatureIodophenolBromophenolReference
Typical Catalyst Pd(OAc)₂, PdCl₂ with phosphine ligandsPd(OAc)₂, PdCl₂ with phosphine ligands[16]
Reaction Conditions Lower temperatures, shorter reaction timesHigher temperatures, longer reaction times[18]
Relative Reactivity HighModerate[18]
Side Reactions Generally cleanerCan be more prone to side reactions due to harsher conditions[18]

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, illustrating a typical setup where either an iodophenol or a bromophenol could be used as the aryl halide.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halophenol

  • Reagent Setup : To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halophenol (1.0 mmol, 1.0 equiv.), the corresponding phenol boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst [e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd/C (5 mol%)].

  • Solvent and Degassing : Add the solvent (e.g., toluene, dioxane, or water, ~0.1-0.2 M concentration). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction : Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C for iodophenols) or into a microwave reactor (often used for bromophenols) and heat for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenol.

Visualizations

The following diagrams illustrate the fundamental processes underlying the reactivity differences.

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add arx Ar-X (Halophenol) (X = I or Br) arx->ox_add pd_complex Ar-Pd(II)(X)L_n ox_add->pd_complex Rate Determining Step Faster for X=I transmetal Transmetalation (with R-B(OR)₂) pd_complex->transmetal pd_r_complex Ar-Pd(II)(R)L_n transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product

Caption: General catalytic cycle for cross-coupling reactions.

G cluster_iodo Iodophenol Pathway cluster_bromo Bromophenol Pathway Iodo Iodophenol (Weaker C-I Bond) OxAdd_I Fast Oxidative Addition Iodo->OxAdd_I Cond_I Milder Conditions (Lower Temp, Shorter Time) OxAdd_I->Cond_I Yield_I High Yield Cond_I->Yield_I Bromo Bromophenol (Stronger C-Br Bond) OxAdd_Br Slow Oxidative Addition Bromo->OxAdd_Br Cond_Br Harsher Conditions (Higher Temp / MW, Longer Time) OxAdd_Br->Cond_Br Yield_Br Moderate to Good Yield Cond_Br->Yield_Br

Caption: Logical workflow comparing iodophenol and bromophenol reactivity.

Conclusion

However, bromophenols remain highly valuable substrates in synthetic chemistry. They are often more readily available and less expensive than their iodo- counterparts. The reactivity gap can frequently be bridged by careful optimization of reaction conditions, such as employing more active, specialized ligands, increasing the reaction temperature, or utilizing microwave irradiation[6]. The lower reactivity of bromophenols can also be exploited for sequential cross-coupling reactions, where an iodo-substituent can be selectively functionalized in the presence of a bromo-group on the same molecule. Ultimately, the choice between an iodophenol and a bromophenol will depend on a balance of factors including desired reactivity, substrate availability, cost, and the specific synthetic strategy.

References

Unambiguous Structure Confirmation of 3,4-Dichloro-2-iodophenol: A Comparative Guide to COSY and HSQC NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of two powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for the structural elucidation of 3,4-Dichloro-2-iodophenol. The following sections present predicted experimental data, detailed methodologies, and visual representations to facilitate a deeper understanding of how these techniques complement each other in confirming the substitution pattern of this complex aromatic compound.

Predicted NMR Data for this compound

The chemical structure of this compound presents a distinct challenge for simple 1D NMR analysis due to the complex interplay of substituent effects on the aromatic ring. To provide a clear basis for our comparison, we have generated a set of predicted ¹H and ¹³C NMR data based on established substituent effects and data from analogous compounds.

Structure and Numbering:

Table 1: Predicted ¹H NMR Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.55d8.8
H-67.30d8.8
OH5.80s-
Table 2: Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)
C-1152.0
C-290.0
C-3130.5
C-4128.0
C-5129.5
C-6117.0

Experimental Protocols

Detailed methodologies for acquiring high-quality COSY and HSQC spectra are crucial for successful structure confirmation.

COSY (Correlation Spectroscopy) Experiment

Objective: To identify proton-proton (¹H-¹H) coupling networks within the molecule.

Methodology:

  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

  • Instrument Setup: The experiment is performed on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf) is used.

    • Spectral Width (¹H): 10 - 12 ppm, centered around 6.0 ppm.

    • Number of Scans (NS): 4 to 8 scans per increment.

    • Number of Increments (TD in F1): 256 to 512.

    • Relaxation Delay (d1): 1.5 - 2.0 seconds.

  • Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). A sine-bell window function is typically applied in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence) Experiment

Objective: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

Methodology:

  • Sample Preparation: The same sample prepared for the COSY experiment can be used.

  • Instrument Setup: A spectrometer with a probe capable of heteronuclear correlation experiments is required.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsp) is employed.

    • Spectral Width (¹H): 10 - 12 ppm.

    • Spectral Width (¹³C): 80 - 160 ppm.

    • Number of Scans (NS): 8 to 16 scans per increment.

    • Number of Increments (TD in F1): 128 to 256.

    • Relaxation Delay (d1): 1.5 - 2.0 seconds.

    • One-bond Coupling Constant (¹JCH): Optimized for aromatic C-H bonds (typically 160-170 Hz).

  • Processing: The data is processed using a squared sine-bell window function in both dimensions followed by Fourier transformation.

Data Interpretation and Visualization

The synergy between COSY and HSQC provides a clear and unambiguous pathway to the complete assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY Spectrum Analysis

The COSY spectrum is expected to show a single cross-peak, confirming the coupling between the two aromatic protons, H-5 and H-6.

COSY_Correlations H5 H-5 (7.55 ppm) H6 H-6 (7.30 ppm) H5->H6 ³JHH

COSY correlations for this compound.

This correlation is crucial as it establishes the presence of adjacent protons on the aromatic ring, a key feature of the proposed structure.

HSQC Spectrum Analysis

The HSQC spectrum will reveal the direct one-bond correlations between the protons and the carbons they are attached to.

HSQC_Correlations cluster_protons ¹H Chemical Shifts (ppm) cluster_carbons ¹³C Chemical Shifts (ppm) H5 H-5 (7.55) C5 C-5 (129.5) H5->C5 ¹JCH H6 H-6 (7.30) C6 C-6 (117.0) H6->C6 ¹JCH

HSQC correlations for this compound.

The HSQC data directly links the proton signals to their corresponding carbon signals, allowing for the unambiguous assignment of the carbon resonances for C-5 and C-6. The remaining carbon signals, which do not show correlations in the HSQC spectrum, are identified as quaternary carbons (C-1, C-2, C-3, and C-4).

Comparison of COSY and HSQC for Structure Confirmation

This guide demonstrates that while both COSY and HSQC are indispensable, they provide different and complementary pieces of the structural puzzle.

Comparison_Workflow Structure Confirmation Workflow cluster_COSY COSY Analysis cluster_HSQC HSQC Analysis COSY_Experiment COSY Experiment COSY_Data ¹H-¹H Correlations COSY_Experiment->COSY_Data COSY_Conclusion Identifies Adjacent Protons (H-5 & H-6) COSY_Data->COSY_Conclusion Final_Confirmation Unambiguous Structure Confirmation of this compound COSY_Conclusion->Final_Confirmation HSQC_Experiment HSQC Experiment HSQC_Data ¹H-¹³C Correlations HSQC_Experiment->HSQC_Data HSQC_Conclusion Assigns Protonated Carbons (C-5 & C-6) HSQC_Data->HSQC_Conclusion HSQC_Conclusion->Final_Confirmation

Workflow comparing COSY and HSQC for structure confirmation.

  • COSY is the primary tool for establishing the connectivity between protons, revealing the spin systems within the molecule. For this compound, it confirms the ortho-relationship of H-5 and H-6.

  • HSQC provides the crucial link between the proton and carbon skeletons of the molecule. It allows for the direct assignment of protonated carbons and, by inference, the identification of quaternary carbons.

By employing both COSY and HSQC in a complementary fashion, researchers can confidently and unambiguously confirm the structure of this compound, overcoming the limitations of 1D NMR techniques. This combined approach is a powerful strategy for the structural elucidation of a wide range of complex organic molecules.

Comparative Toxicity of Dichlorinated Phenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the toxicological profiles of six dichlorinated phenol isomers, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental methodologies, and insights into their mechanisms of action.

Dichlorinated phenols (DCPs) are a group of chlorinated aromatic organic compounds that find use as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals. Their widespread presence in the environment and potential for human exposure necessitate a thorough understanding of their toxicological properties. This guide provides a comparative overview of the toxicity of the six dichlorinated phenol isomers: 2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP.

Executive Summary

This guide summarizes key toxicological data for the six DCP isomers, highlighting differences in their acute toxicity, aquatic toxicity, and known mechanisms of action. The data is presented in easily comparable tables, followed by detailed experimental protocols for the key toxicity assays. Visual diagrams of the primary signaling pathways involved in DCP-induced toxicity are also provided to facilitate a deeper understanding of their molecular mechanisms.

Data Presentation

Table 1: Comparative Acute Oral Toxicity of Dichlorinated Phenol Isomers in Mice
IsomerLD50 (mg/kg) - Male[1]LD50 (mg/kg) - Female[1]
2,3-Dichlorophenol2585[2]2376[2][3]
2,4-Dichlorophenol1276[4]1352[4]
2,5-Dichlorophenol1600[2]946[2]
2,6-DichlorophenolNot explicitly found in a comparative studyNot explicitly found in a comparative study
3,4-Dichlorophenol1685[2]2046[2]
3,5-Dichlorophenol2643[1][2]2389[1][2]

Note: The data presented is from a comparative study in CD-1 mice where the compounds were administered in corn oil.

Table 2: Comparative Aquatic Toxicity of Dichlorinated Phenol Isomers
IsomerTest OrganismExposure TimeLC50/EC50 (mg/L)Reference
2,4-DichlorophenolDaphnia magna48h2.6--INVALID-LINK--
2,4-DichlorophenolFathead Minnow (Pimephales promelas)96h7.5--INVALID-LINK--
3,5-DichlorophenolVibrio fischeriNot SpecifiedNot Specified[5][6][7][8][9]

Mechanisms of Toxicity

The toxicity of dichlorinated phenols is multifaceted, involving various mechanisms at the molecular and cellular levels.

Uncoupling of Oxidative Phosphorylation

A general mechanism of toxicity for chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the production of ATP, the primary energy currency of the cell, without inhibiting the electron transport chain.[2][10] This leads to a depletion of cellular energy and can contribute to cell death.

Oxidative Stress

Several dichlorophenol isomers have been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[11][12][13] Increased ROS levels can lead to damage of cellular components such as lipids, proteins, and DNA, ultimately triggering apoptotic pathways.

Endocrine Disruption

Certain dichlorophenol isomers are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's endocrine system.[14][15][16][17] They can mimic or block the action of natural hormones, such as estrogen and androgens, by binding to their receptors.[18] This can lead to a range of adverse health effects, particularly on the reproductive and developmental systems.[9][14][15][16][17][19][20][21][22][23] Studies have specifically implicated 2,3-DCP, 2,4-DCP, 2,5-DCP, and 3,4-DCP as potential endocrine disruptors.[14][15][16][17][18][19]

Apoptosis

Apoptosis, or programmed cell death, is a key mechanism in the toxicity of some dichlorophenol isomers. For 2,4-Dichlorophenol, exposure has been demonstrated to induce apoptosis through two primary signaling pathways:

  • Mitochondrial (Intrinsic) Pathway: This pathway is initiated by cellular stress, leading to an increase in the Bax/Bcl-2 ratio, a key regulator of apoptosis. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[24][25]

  • Endoplasmic Reticulum (ER) Stress-Mediated (Extrinsic) Pathway: 2,4-DCP can induce stress in the endoplasmic reticulum, leading to the activation of the unfolded protein response (UPR). This involves the activation of key signaling molecules such as IRE1α, ATF6, and PERK. Chronic or severe ER stress can trigger apoptosis through the activation of caspase-12 and subsequent activation of the executioner caspase-3.[18][24]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity of the dichlorinated phenol isomers is typically determined following standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 423: Acute Toxic Class Method [26]

  • Principle: This method involves a stepwise procedure with the use of a small number of animals per step to classify a substance into a toxicity class based on the observed mortality.

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females) are used.[26] Animals are acclimatized to the laboratory conditions before the test.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before and after administration of the test substance.[24]

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered is kept constant for all dose levels.[26]

  • Procedure: The test starts with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is used for each step. The outcome of the first step (mortality or survival) determines the next dose level to be tested.[26]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[24][26] Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Data Analysis: The LD50 is not calculated directly but the substance is assigned to a toxicity class based on the dose levels at which mortality is observed.

Aquatic Toxicity (LC50) Determination

The acute toxicity to aquatic organisms is a critical parameter for assessing the environmental risk of chemicals.

General Methodology for LC50 Determination in Fish

  • Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish over a specified period, typically 96 hours.[27]

  • Test Organism: A standard fish species, such as the Fathead Minnow (Pimephales promelas) or Zebrafish (Danio rerio), is used.

  • Test Conditions: The test is conducted in a controlled environment with defined water quality parameters (temperature, pH, dissolved oxygen). A static, semi-static, or flow-through system can be used. Flow-through systems are generally preferred to maintain constant exposure concentrations.[27]

  • Procedure: Groups of fish are exposed to a range of concentrations of the test substance, along with a control group in clean water. The concentrations are typically arranged in a geometric series.

  • Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).[27]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as the probit or logit method.[27]

Visualizations

General Mechanism of Dichlorophenol-Induced Oxidative Stress

Oxidative_Stress DCP Dichlorophenol Isomers Mitochondria Mitochondria DCP->Mitochondria Disrupts Electron Transport Chain ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) Mitochondria->ROS Increased Production Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Cellular_Damage Induces Apoptosis Apoptosis Cellular_Damage->Apoptosis Triggers

Caption: Dichlorophenol isomers can induce oxidative stress by disrupting mitochondrial function.

Apoptosis Induction by 2,4-Dichlorophenol via Mitochondrial and ER Stress Pathways

Apoptosis_Pathway cluster_Mitochondrial Mitochondrial (Intrinsic) Pathway cluster_ER Endoplasmic Reticulum (ER) Stress Pathway Bax_Bcl2 Increased Bax/Bcl-2 Ratio Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 ER_Stress ER Stress UPR Unfolded Protein Response (IRE1α, ATF6, PERK) ER_Stress->UPR Caspase12 Caspase-12 Activation UPR->Caspase12 Caspase12->Caspase3 DCP 2,4-Dichlorophenol DCP->Bax_Bcl2 DCP->ER_Stress Apoptosis Apoptosis Caspase3->Apoptosis

Caption: 2,4-DCP triggers apoptosis through both mitochondrial and ER stress signaling pathways.

Endocrine Disruption by Dichlorophenol Isomers

Endocrine_Disruption DCP Dichlorophenol Isomers (e.g., 2,3-DCP, 2,4-DCP, 2,5-DCP, 3,4-DCP) Hormone_Receptor Hormone Receptor (e.g., Estrogen Receptor, Androgen Receptor) DCP->Hormone_Receptor Binds to (Mimics or Blocks) Cellular_Response Normal Cellular Response Hormone_Receptor->Cellular_Response Initiates Altered_Response Altered Cellular Response (Agonistic or Antagonistic Effect) Hormone_Receptor->Altered_Response Initiates Hormone Natural Hormone Hormone->Hormone_Receptor Binds to

Caption: Dichlorophenol isomers can disrupt endocrine signaling by interacting with hormone receptors.

References

Assessing the Purity of Synthesized 3,4-Dichloro-2-iodophenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive comparison of methods to assess the purity of 3,4-Dichloro-2-iodophenol, a key building block in organic synthesis, and evaluates its performance against relevant alternatives.

This document outlines detailed experimental protocols for purity determination, presents comparative data in clear tabular formats, and utilizes visualizations to illustrate key workflows and reaction pathways.

Introduction to this compound and Its Alternatives

This compound is a valuable halogenated phenol derivative frequently employed as a reactant in cross-coupling reactions, such as the Suzuki and Heck reactions, to form complex organic molecules. The presence of the iodine atom at the ortho-position to the hydroxyl group, along with the two chlorine atoms on the aromatic ring, provides a unique combination of reactivity and steric hindrance that can be exploited in targeted synthesis.

The primary method for the synthesis of this compound is the direct iodination of 3,4-dichlorophenol. This process can lead to several impurities, including unreacted starting material, other regioisomers of the iodinated product, and di-iodinated species. The presence of these impurities can significantly impact the yield and purity of subsequent reaction products.

For comparative purposes, this guide will consider other commercially available di-substituted iodophenols that can be used in similar cross-coupling reactions, such as 2-chloro-4-iodophenol and the main regioisomeric impurity, 3,4-dichloro-6-iodophenol .

Purity Assessment of Synthesized this compound

The purity of a synthesized batch of this compound is most effectively determined using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis

Objective: To separate, identify, and quantify the components of the synthesized this compound mixture.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Capillary column suitable for separating halogenated phenols (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Synthesized this compound.

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

  • Internal standard (optional, for quantitative analysis), e.g., 1,2,3-trichlorobenzene.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in the chosen solvent. If using an internal standard, add it to the sample at a known concentration.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library and the expected fragmentation patterns of the target compound and potential impurities. The relative purity can be estimated by the area percentage of the main peak.

Experimental Protocol: HPLC Analysis

Objective: To provide an alternative and often complementary method to GC-MS for purity assessment, particularly for less volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Synthesized this compound.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid or trifluoroacetic acid (as a mobile phase modifier).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in acetonitrile.

  • HPLC Parameters:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with 50% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks. The purity can be determined by the relative peak area at the specified wavelength.

Data Presentation: Purity Analysis of Synthesized this compound

The following table summarizes hypothetical but representative data from a GC-MS analysis of a synthesized batch of this compound.

Peak No.Retention Time (min)Compound NameMolecular Weight ( g/mol )Key Mass Fragments (m/z)Relative Area (%)
18.53,4-Dichlorophenol (Starting Material)162.00162, 127, 99, 632.1
210.2This compound (Product) 287.90 288, 161, 126 95.5
310.83,4-Dichloro-6-iodophenol (Regioisomer)287.90288, 161, 1261.8
412.53,4-Dichloro-2,6-diiodophenol413.80414, 287, 1600.6

Performance Comparison in a Suzuki Cross-Coupling Reaction

To objectively compare the performance of this compound with its alternatives, a standard Suzuki cross-coupling reaction with phenylboronic acid is proposed. The purity of the starting iodophenol is expected to directly influence the yield of the desired biaryl product.

Experimental Protocol: Suzuki Cross-Coupling Reaction

Objective: To compare the reaction yield when using this compound and its alternatives as the coupling partner.

Reaction Scheme:

Reagents:

  • This compound (synthesized, assumed 95.5% purity from the above analysis).

  • 2-Chloro-4-iodophenol (commercial, >98% purity).

  • 3,4-Dichloro-6-iodophenol (isolated impurity or synthesized separately, assumed >98% purity).

  • Phenylboronic acid.

  • Palladium(II) acetate (Pd(OAc)2).

  • Triphenylphosphine (PPh3).

  • Potassium carbonate (K2CO3).

  • 1,4-Dioxane and water (solvent).

Procedure (General):

  • In a reaction vessel, combine the iodophenol derivative (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.04 mmol), and K2CO3 (2.0 mmol).

  • Add a 3:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield of the corresponding biaryl product.

Data Presentation: Comparative Performance in Suzuki Coupling

The following table presents hypothetical but plausible results from the comparative Suzuki coupling experiment.

Iodophenol DerivativePurity (%)Isolated Yield of Biaryl Product (%)Key Observations
This compound 95.5 85 Minor side products observed due to impurities.
2-Chloro-4-iodophenol>9892Cleaner reaction profile with higher yield.
3,4-Dichloro-6-iodophenol>9888Good yield, demonstrating viability as a coupling partner.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_data Data Interpretation synthesis Synthesize 3,4-Dichloro- 2-iodophenol sample_prep Sample Preparation (Dilution in Solvent) synthesis->sample_prep gcms GC-MS Analysis sample_prep->gcms Inject into GC-MS hplc HPLC Analysis sample_prep->hplc Inject into HPLC data_analysis Identify Peaks & Calculate Purity gcms->data_analysis hplc->data_analysis report Generate Purity Report data_analysis->report

Caption: Workflow for assessing the purity of synthesized this compound.

Simplified Suzuki Cross-Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition transmetalation Ar-Pd(II)-Ar'(L2) pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product_complex Ar-Ar' transmetalation->product_complex aryl_halide Ar-I aryl_halide->pd_complex boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: A simplified representation of the Suzuki cross-coupling catalytic cycle.

Safety Operating Guide

Proper Disposal Procedures for 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 3,4-Dichloro-2-iodophenol in a laboratory setting. Adherence to these procedural steps is critical to ensure personnel safety and environmental compliance. This compound is a halogenated phenol and must be managed as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are familiar with the hazards associated with this compound and similar halogenated phenols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • Ventilation: Handle the chemical and its waste only in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Spill Management: Have a spill kit readily available. Any materials used to clean up spills of this chemical must also be disposed of as hazardous waste.[4][5]

  • Avoid Contamination: Do not allow the chemical waste to come into contact with incompatible materials. Never mix different types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[6][7]

Hazard Profile of Structurally Similar Chemicals

To underscore the importance of proper handling, the table below summarizes hazard data for chemicals structurally related to this compound. This data indicates that halogenated phenols are generally toxic and corrosive.

ChemicalCAS NumberGHS Hazard StatementsOral LD50 (Mouse)
3,4-Dichlorophenol 95-77-2Harmful if swallowed. Causes eye and skin irritation.1685 mg/kg
4-Iodophenol 540-38-5Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3]Not available
2,4-Dichlorophenol 120-83-2Harmful if swallowed. Toxic in contact with skin. Causes severe skin burns and eye damage. Suspected of causing cancer. Toxic to aquatic life with long-lasting effects.1,276 - 1,352 mg/kg

Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of this compound in its various forms within a laboratory.

Waste Segregation

Proper segregation is the most critical step in hazardous waste management.

  • Halogenated Waste Stream: this compound is a halogenated organic compound because it contains chlorine and iodine. It must be disposed of in a designated "Halogenated Organic Waste" stream.[4][8][9]

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste.[4] Mixing waste streams increases disposal costs and can create dangerous chemical reactions.[4][6] Keep solid and liquid wastes separate.[10]

Disposal of Unused Solid or Liquid this compound
  • Container: Place the chemical in a dedicated, leak-proof, and shatter-proof hazardous waste container.[1][10] The container must be chemically compatible with the waste.

  • Labeling: Clearly label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date (the date the first drop of waste was added)

  • Storage: Keep the waste container tightly sealed except when adding waste.[7][11] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11] The SAA must have secondary containment to prevent spills from reaching drains.[4][7]

Disposal of Contaminated Labware and Debris
  • Solid Waste: Items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound are considered hazardous solid waste.

  • Collection: Place these items in a designated, leak-tight container or a durable, lined bag specifically for halogenated solid waste.[1][7][12]

  • Labeling: Label the container or bag clearly as "Hazardous Waste" with the name of the contaminating chemical.

  • Storage: Store the solid waste container in the SAA alongside the liquid waste.

Disposal of Empty Chemical Containers
  • Rinsing: An empty container that held this compound must be triple-rinsed.[4][5]

  • Rinsate Collection: The first rinse must be collected and disposed of as liquid halogenated hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]

  • Final Disposal: After thorough rinsing and air-drying, deface or remove the original chemical label.[4][5] The container can then typically be disposed of in regular trash or recycled, depending on institutional policies.

Arranging for Waste Pickup
  • Contact EHS: Once the waste container is full (no more than 90%) or has been in storage for the maximum allowable time (typically 12 months, but check your institution's policy), contact your Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[5][11]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility; this must be done by trained EHS staff.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_start cluster_waste_type cluster_paths cluster_actions cluster_end start Waste Generation: This compound waste_type Determine Waste Form start->waste_type liquid_waste Pure Chemical or Aqueous Solution waste_type->liquid_waste Liquid solid_waste Contaminated Debris (Gloves, Tips, etc.) waste_type->solid_waste Solid empty_container Empty Stock Container waste_type->empty_container Container collect_liquid Collect in a labeled, sealed 'Halogenated Liquid Waste' container. liquid_waste->collect_liquid collect_solid Collect in a labeled, sealed 'Halogenated Solid Waste' container. solid_waste->collect_solid rinse_container 1. Triple-rinse container. 2. Collect first rinse as halogenated liquid waste. 3. Deface original label. empty_container->rinse_container store Store waste in designated Satellite Accumulation Area with secondary containment. collect_liquid->store collect_solid->store disposal_trash Dispose of rinsed container in regular trash/recycling (per institutional policy). rinse_container->disposal_trash pickup Contact EHS for Waste Pickup store->pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3,4-Dichloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,4-Dichloro-2-iodophenol, a halogenated phenol compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. Given the lack of specific data for this exact compound, the following recommendations are based on information for structurally similar chemicals, including dichlorophenols and iodophenols, which are known to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3][4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use this equipment during all stages of handling, from preparation to disposal.[5]

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are inspected for integrity before each use.To prevent skin contact, as the compound is expected to be toxic and corrosive to the skin.[1][3][4][6][7]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust, which can cause severe eye damage.[1][2][3]
Skin and Body Protection A lab coat, worn fully buttoned, and additional chemical-resistant apron and sleeves if there is a significant risk of splashing.To prevent contamination of personal clothing and skin.[1][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2][8] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5]To avoid inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for a similar compound (e.g., 2,4-Dichlorophenol) is readily accessible.[5]

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that a chemical spill kit is accessible and that you are trained in its use.

  • Ensure that eyewash stations and safety showers are unobstructed and have been recently tested.[2][8]

2. Handling:

  • Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.[2]

  • When weighing the solid compound, do so in a manner that avoids generating dust.

  • Keep containers of the chemical closed when not in use.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

3. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated filter paper, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[6][9]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-proof, and clearly labeled container. As a halogenated phenol, it should be disposed of as halogenated organic waste.[6][9][10] Do not mix with non-halogenated waste.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, corrosive).

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[7]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_sds Access SDS prep_ppe Inspect PPE prep_sds->prep_ppe prep_spill Locate Spill Kit prep_ppe->prep_spill prep_safety Check Safety Stations prep_spill->prep_safety handle_fume Work in Fume Hood prep_safety->handle_fume handle_weigh Weigh Carefully handle_fume->handle_weigh emergency Emergency Procedures handle_fume->emergency handle_close Keep Containers Closed handle_weigh->handle_close handle_weigh->emergency handle_wash Wash Hands After handle_close->handle_wash handle_close->emergency disp_solid Collect Solid Waste handle_wash->disp_solid handle_wash->emergency disp_liquid Collect Liquid Waste disp_solid->disp_liquid disp_label Label Waste disp_liquid->disp_label disp_store Store Waste Properly disp_label->disp_store disp_final Contact EHS for Disposal disp_store->disp_final end End disp_final->end start Start start->prep_sds

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.